Product packaging for 7-Hydroxyisoquinoline(Cat. No.:CAS No. 7651-83-4)

7-Hydroxyisoquinoline

Cat. No.: B3043168
CAS No.: 7651-83-4
M. Wt: 145.16 g/mol
InChI Key: WCRKBMABEPCYII-UHFFFAOYSA-N
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Description

7-Hydroxyisoquinoline is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B3043168 7-Hydroxyisoquinoline CAS No. 7651-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKBMABEPCYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901678
Record name NoName_814
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7651-83-4
Record name 7-Isoquinolinol
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Record name 7-Hydroxyisoquinoline
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Foundational & Exploratory

7-Hydroxyisoquinoline: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide offers an in-depth exploration of 7-hydroxyisoquinoline, a pivotal heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its core chemical and physical properties, synthesis methodologies, and applications, grounded in authoritative data and practical insights.

Executive Summary

This compound, also known as 7-isoquinolinol, is an aromatic heterocyclic organic compound with the chemical formula C₉H₇NO.[1][2] It features a fused isoquinoline ring system—composed of a benzene ring fused to a pyridine ring—with a hydroxyl group substituted at the 7-position.[1] This structural motif is a cornerstone in medicinal chemistry, as the isoquinoline scaffold is present in numerous alkaloids and pharmacologically active compounds.[3] Understanding the nuanced properties and reactivity of this compound is crucial for its effective utilization as a versatile intermediate in the synthesis of novel bioactive molecules and functional materials.[1][4]

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature, typically appearing as an off-white to pale yellow powder.[1][5] Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) registry number: 7651-83-4 .[2][6]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 7651-83-4[2][4][6]
Molecular Formula C₉H₇NO[2][4][6]
Molecular Weight 145.16 g/mol [2][4][6]
Appearance Off-white to light yellow solid/powder[1][5][7]
Melting Point 226-228 °C[6][7]
Boiling Point ~264.3 °C (rough estimate)[6][7]
Solubility Soluble in methanol and concentrated sulfuric acid; sparingly soluble in water.[1][6]
pKa 5.68 (at 20 °C)[6][7]
InChI Key WCRKBMABEPCYII-UHFFFAOYSA-N[2][4]
SMILES OC1=CC=C2C=CN=CC2=C1[2][4]

Note: Some physical properties like boiling point and density are estimates from chemical databases and should be used as a guideline.

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural confirmation and purity assessment of this compound. The expected spectral characteristics are as follows:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will display distinct signals corresponding to the seven protons on the aromatic rings. The chemical shifts and coupling patterns are characteristic of the substituted isoquinoline system, providing unambiguous information about the proton environments.[8]

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum will show nine signals, one for each unique carbon atom in the molecule. The chemical shift of the carbon attached to the hydroxyl group (C7) will be significantly downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3400-2800 cm⁻¹ region, indicative of the O-H stretching of the phenolic hydroxyl group. Strong absorptions corresponding to C=C and C=N stretching within the aromatic rings will also be prominent.[9]

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (145.16). Fragmentation patterns can provide further structural information.[9]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established routes in organic chemistry. Historically, methods like the Bischler–Napieralski reaction, followed by appropriate functional group manipulation, have been employed.[1]

Representative Synthetic Workflow

Modern synthetic strategies often focus on efficiency and safety. A one-pot procedure has been described for the preparation of 7-hydroxyquinoline from 3-N-tosylaminophenol, which effectively reduces exposure to hazardous reagents like acrolein.[10] Another common approach involves the modification of pre-existing quinoline or isoquinoline skeletons, such as the hydroxylation of 7-bromoquinoline using a copper(I) oxide catalyst.[11]

Below is a conceptual workflow illustrating a typical synthetic logic for isoquinoline derivatives.

Caption: Conceptual workflow for the synthesis of this compound.

Key Chemical Reactivity

The chemical behavior of this compound is dictated by two primary functional groups: the basic nitrogen atom in the pyridine ring and the acidic phenolic hydroxyl group.

  • N-Alkylation/Protonation: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center, readily undergoing protonation in acidic media or alkylation reactions.

  • O-Alkylation/Acylation: The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This allows for a wide range of reactions, such as ether synthesis (e.g., Williamson ether synthesis) and ester formation.

  • Electrophilic Aromatic Substitution: The fused benzene ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic substitution reactions like nitration, halogenation, and sulfonation. The directing effects of the hydroxyl group and the ring nitrogen will determine the position of substitution.

Applications in Research and Drug Development

This compound serves primarily as a crucial building block and intermediate in the synthesis of more complex molecules.[1] Its derivatives are explored for a wide range of biological activities. The isoquinoline and tetrahydroisoquinoline scaffolds are known to possess antitumor, antimicrobial, anti-inflammatory, and anti-HIV properties, making this chemical family a rich source for drug discovery.[12][13][14]

  • Pharmaceutical Intermediate: It is a precursor for synthesizing various pharmacologically active agents.[1] For instance, tetrahydroisoquinoline derivatives have been investigated as potent inhibitors of phosphodiesterase 4 (PDE4), an important target for treating inflammatory diseases.

  • Materials Science: Due to its photophysical properties, specifically the excited-state proton transfer (ESPT) effect, it is used in studies related to polymer matrices and as a material for all-optical switching applications.[4][6]

  • Ligand Development: The structure is suitable for modification to create ligands that can chelate metal ions or bind to biological targets like enzymes and receptors.

Experimental Protocol: O-Alkylation (Illustrative)

This section provides a representative, step-by-step methodology for the O-alkylation of this compound to synthesize a 7-alkoxyisoquinoline derivative.

Objective: To synthesize 7-methoxyisoquinoline from this compound via Williamson ether synthesis.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 eq). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the reactive nucleophile. DMF is an ideal polar aprotic solvent that promotes SN2 reactions.

  • Reagent Addition: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Trustworthiness Note: The washing steps are critical to remove residual DMF, unreacted base, and other inorganic impurities, ensuring a clean crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure 7-methoxyisoquinoline.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][7][15] Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[15]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[16][17] Handle in a well-ventilated area or a chemical fume hood.[17]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[17]

    • Skin: Wash off immediately with plenty of soap and water.[17]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[6][7]

The logical relationship between hazards and required protective measures is crucial for laboratory safety.

Caption: Relationship between chemical hazards and protective measures.

References

Introduction: Unveiling the Profile of a Key Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxyisoquinoline

This compound (CAS No. 7651-83-4) is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO.[1][2][3] As an isomer of the more commonly studied quinolinols, it possesses a unique structural arrangement where a hydroxyl group is substituted at the 7th position of the isoquinoline ring. This specific substitution pattern imparts a distinct set of physicochemical properties that are of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. Its utility has been demonstrated in the synthesis of more complex molecules, including derivatives for optical switching applications and as a key intermediate in drug discovery programs.[2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established analytical techniques. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for their determination, offering a self-validating framework for researchers and drug development professionals.

Core Physicochemical Characteristics

The fundamental physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices. Understanding these parameters is critical for predicting solubility, absorption, reactivity, and overall suitability for a given application.

Data Summary: Key Physicochemical Properties

The primary physicochemical data for this compound are summarized in the table below. These values serve as a critical baseline for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₉H₇NO[1][2][3]
Molecular Weight 145.16 g/mol [1][2][3][4]
Appearance Off-white to light yellow or cream to brown crystalline powder[2][5]
Melting Point 226-228 °C[2][4]
Boiling Point 264.27 °C (rough estimate)[2][6]
pKa 5.68 (at 20 °C)[2][7]
Solubility Soluble in methanol, concentrated sulfuric acid, and DMSO.[2][4][7][8][9]

Experimental Determination of Core Properties

The trustworthiness of physicochemical data hinges on the robustness of the methodologies used for their determination. This section details the standard, validated protocols for measuring the key properties of this compound.

Melting Point Determination: The Capillary Method

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[10] The capillary method remains the gold standard for its simplicity and accuracy.[11][12]

MeltingPointWorkflow A Sample Preparation: Finely crush the This compound sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary into the heating block of a melting point apparatus. B->C D Rapid Heating (Optional): Heat rapidly to find an approximate melting point. C->D Initial Run E Precise Measurement: Cool and use a new sample. Heat at a slow rate (1-2 °C/min) near the approximate melting point. C->E Precise Run D->E Refinement F Data Recording: Record T1 (onset of melting) and T2 (completion of melting). The melting range is T1-T2. E->F

Caption: Workflow for Melting Point Determination via the Capillary Method.

  • Sample Preparation: Ensure the this compound sample is a fine, homogenous powder. If necessary, gently crush any coarse crystals using a mortar and pestle to ensure efficient and uniform heat transfer.[11]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed bottom on a hard surface to tightly pack the powder. A packing height of 2-4 mm is ideal.[11]

  • Initial Determination (Optional but Recommended): Place the loaded capillary into the heating block. Heat at a rapid rate (e.g., 10°C/min) to quickly establish an approximate melting range. This saves time during precise measurements.[10]

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat the block to about 15-20°C below the approximate melting point found in the previous step.

  • Data Acquisition: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium. Observe the sample through the magnifying lens.

  • Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-1.0°C).

Acidity Constant (pKa) Determination: Potentiometric Titration

The pKa value is a measure of the acidity of the hydroxyl group and the basicity of the isoquinoline nitrogen. It is crucial for predicting the ionization state of the molecule at a given pH, which profoundly influences its solubility, permeability, and receptor-binding interactions. Potentiometric titration is a highly accurate method for determining pKa.[13][14] It involves monitoring pH changes as a titrant is added to the sample solution.[13] The pKa corresponds to the pH at the half-equivalence point.[15]

pKaWorkflow A Preparation: Prepare a ~1mM solution of This compound in water with constant ionic strength (0.15 M KCl). B Initial pH Adjustment: Adjust the solution to an acidic pH (e.g., pH 2) with 0.1 M HCl. A->B C Titration: Titrate the solution by adding small, precise aliquots of 0.1 M NaOH. B->C D pH Monitoring: Record the pH with a calibrated meter after each addition, allowing the reading to stabilize. C->D E Data Plotting: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. D->E F pKa Calculation: Identify the inflection point (equivalence point). The pH at half the equivalence volume is the pKa. E->F

Caption: Workflow for pKa Determination via Potentiometric Titration.

  • System Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[13]

  • Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in purified water. To maintain a constant ionic strength throughout the titration, add potassium chloride to a final concentration of 0.15 M.[13]

  • Initial State: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 20°C). Purge with nitrogen to remove dissolved CO₂. Acidify the solution to approximately pH 2 with 0.1 M HCl.[13]

  • Titration: Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[13] Continue until the pH reaches approximately 12.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting sigmoid curve will show an inflection point, which is the equivalence point. Determine the volume of NaOH at this point. The pKa is the pH value on the curve that corresponds to exactly half of this volume.[15] Perform at least three titrations to ensure reproducibility.[13]

Aqueous Solubility: The Shake-Flask Method

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[16] It measures the concentration of a saturated solution after the compound has been allowed to equilibrate with the solvent over an extended period.[17]

SolubilityWorkflow A Sample Addition: Add an excess amount of solid This compound to a vial containing the aqueous buffer (e.g., PBS pH 7.4). B Equilibration: Seal the vial and shake or agitate at a constant temperature for an extended period (e.g., 24 hours) to reach equilibrium. A->B C Phase Separation: Filter the suspension through a 0.45 µm filter or centrifuge at high speed to remove all undissolved solid. B->C D Quantification: Prepare a standard curve. Measure the concentration of the dissolved compound in the clear filtrate/supernatant using UV-Vis spectroscopy or LC-MS. C->D E Solubility Calculation: Calculate the concentration against the standard curve to determine the equilibrium solubility. D->E

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

  • Preparation: Add an excess of solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached, typically 24 hours or more.[17]

  • Separation: After incubation, separate the undissolved solid from the solution. This is typically done by filtering the suspension through a low-binding 0.45 µm syringe filter or by high-speed centrifugation to pellet the solid.[16][17]

  • Quantification: Prepare a series of calibration standards of this compound of known concentrations in the same buffer (potentially with a small amount of co-solvent like DMSO to ensure initial dissolution).

  • Analysis: Analyze the clear filtrate (or supernatant) and the calibration standards using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS, to determine the concentration of the dissolved compound.[17] The measured concentration represents the thermodynamic solubility.

Spectroscopic Profile

Spectroscopic data provides a structural fingerprint of a molecule.

  • UV-Vis Spectroscopy: In a related derivative, UV absorbance maxima (λmax) were noted at 218 nm and 295 nm, which are characteristic of the aromatic isoquinoline system.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for O-H stretching (broad band, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching (~1500-1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will display distinct signals for the aromatic protons on the isoquinoline ring system, typically in the 7.0-9.0 ppm range, with their specific chemical shifts and coupling patterns providing detailed structural information.[20]

Stability and Handling

This compound is generally stable under normal laboratory conditions, including standard temperatures and pressures.[1] It should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere, to prevent potential degradation.[2][6] It is incompatible with strong oxidizing agents, which could lead to decomposition.[1] Standard personal protective equipment should be worn when handling the compound.

Conclusion

The physicochemical properties of this compound—its defined melting point, specific pKa, and characteristic solubility profile—collectively form a foundational dataset for its application in scientific research. The experimental protocols detailed in this guide provide a validated framework for researchers to verify these properties and to characterize novel derivatives. A thorough understanding of this profile is indispensable for leveraging this compound as a versatile building block in the development of new pharmaceuticals and advanced materials.

References

A Comprehensive Technical Guide to the Solubility of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 7-Hydroxyisoquinoline, a pivotal heterocyclic compound in pharmaceutical research and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, alongside actionable protocols for empirical determination.

Introduction: The Significance of this compound and its Solubility

This compound (CAS No. 7651-83-4) is a heterocyclic organic compound featuring a fused benzene and pyridine ring system with a hydroxyl group at the 7-position.[1] Its structure imparts a unique combination of aromaticity and moderate polarity, making it a valuable scaffold in medicinal chemistry and a subject of interest for its photophysical properties.[1][2][3] Understanding the solubility of this compound is paramount for a multitude of applications, from designing efficient synthetic routes and purification strategies to formulating drug delivery systems and conducting biological assays. Inconsistent or poor solubility can be a significant bottleneck in research and development, leading to unreliable experimental results and challenges in formulation.

This guide will delve into the theoretical underpinnings of this compound's solubility, summarize the available qualitative data, and provide detailed experimental workflows for its quantitative determination in various solvents.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The structure of this compound, with its aromatic rings and a polar hydroxyl group, allows for a range of intermolecular interactions.

Physicochemical Properties Influencing Solubility
PropertyValueSource
Molecular FormulaC₉H₇NO[1]
Molecular Weight145.16 g/mol [5][6]
AppearanceWhite to off-white or pale yellow crystalline solid[1][7]
Melting Point226-228 °C[2][3][8]
pKa5.68 (at 20 °C)[1][2][3]

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom in the pyridine ring) suggests that this compound can interact favorably with polar protic solvents like water and alcohols. The aromatic rings, however, contribute to its hydrophobic character, which can enhance its solubility in organic solvents.

The pKa of 5.68 indicates that this compound is a weak base.[1][2][3] This is a critical piece of information for understanding its solubility in aqueous solutions. According to the Henderson-Hasselbalch equation, the ionization state of the molecule will change with pH. In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a cationic species that is expected to be more soluble in water. Conversely, in basic solutions, the hydroxyl group can be deprotonated, forming an anionic species, which would also increase aqueous solubility.

Expected Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form hydrogen bonds suggests moderate to good solubility in these solvents. However, the hydrophobic nature of the fused aromatic rings may limit high solubility, especially in water. It is reported to be soluble in methanol.[1][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and have high dielectric constants, making them good solvents for a wide range of organic compounds. It is expected that this compound will exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the hydroxyl and pyridine functionalities, this compound is expected to have low solubility in nonpolar solvents.

  • Aqueous Acids and Bases: As a weak base, its solubility in aqueous acidic solutions is expected to be enhanced due to the formation of a soluble salt.[9][10] Similarly, in strongly basic solutions, deprotonation of the hydroxyl group should also increase aqueous solubility.

Known Solubility Data for this compound

SolventReported SolubilitySource(s)
WaterSparingly soluble[1]
MethanolSoluble[1][2][3][5]
Concentrated Sulfuric AcidSoluble[1][2][3][5]

For structurally related compounds, such as 7-hydroxyquinoline, it is noted to have moderate solubility in water and is more soluble in organic solvents like ethanol and acetone.[11] This suggests a similar trend for this compound.

Experimental Protocols for Solubility Determination

Given the lack of extensive quantitative data, empirical determination of solubility is crucial for researchers. Below are detailed protocols for both qualitative and quantitative assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and helps in classifying the compound based on its acid-base properties.[9]

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a range of solvents at a fixed concentration.

Materials:

  • This compound

  • Test tubes and rack

  • Vortex mixer

  • Solvents: Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Ethanol, Methanol, DMSO, Dichloromethane, Hexane

  • Microbalance

Procedure:

  • Weigh approximately 2-5 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.

  • If the compound is insoluble in water, proceed to test its solubility in 5% HCl and 5% NaOH to assess its acidic/basic character.[10]

  • Record your observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[12]

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After shaking, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Using UV-Vis Spectroscopy:

      • This method is suitable if this compound has a distinct chromophore and the solvent does not interfere with its absorbance.

      • Prepare a calibration curve using standard solutions as described for HPLC, measuring absorbance at the wavelength of maximum absorbance (λmax).

      • Dilute the filtered saturated solution and measure its absorbance.

      • Calculate the concentration using the calibration curve and the Beer-Lambert law.

Visualizing the Workflow

Solvent Selection Logic

G A Start: Assess Solubility of this compound B Consider Physicochemical Properties: - Aromatic Rings - Polar -OH group - Basic Nitrogen (pKa ~5.68) A->B C Need Aqueous Solution? B->C D Need Organic Solution? B->D E Adjust pH (pH < 4 for protonation) C->E Yes I Sparingly Soluble in Water at Neutral pH C->I No F Use Polar Protic Solvents (Methanol, Ethanol) D->F Protic G Use Polar Aprotic Solvents (DMSO, DMF, Acetone) D->G Aprotic H Low Solubility Expected in Nonpolar Solvents (Hexane) D->H Nonpolar

Caption: Decision tree for solvent selection for this compound.

Quantitative Solubility Determination Workflow

G A Start: Shake-Flask Method B Add excess this compound to solvent in a sealed vial A->B C Equilibrate on shaker (24-48h at constant T) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Quantify Concentration E->F G HPLC Analysis F->G Preferred H UV-Vis Spectroscopy F->H Alternative I Prepare Calibration Curve G->I H->I J Dilute sample and analyze I->J K Calculate Solubility (mg/mL or M) J->K

References

7-Hydroxyisoquinoline melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxyisoquinoline: Melting and Boiling Point Analysis

Introduction

This compound (CAS No: 7651-83-4), a heterocyclic aromatic organic compound, serves as a critical structural motif and intermediate in various scientific fields. Its isoquinoline framework is a cornerstone in the development of therapeutic agents, with derivatives showing potential as antibacterial and antiviral agents.[1][2] Furthermore, its unique photophysical properties make it a valuable tool in material science, particularly for studies involving polymer matrices and optical switching applications.[3][4] For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties—most notably its melting and boiling points—is paramount. These thermal transition points dictate purification methods, inform reaction conditions, influence formulation strategies, and provide insights into the compound's purity and crystalline structure. This guide provides a detailed examination of the melting and boiling points of this compound, grounded in established experimental protocols and authoritative data.

Physicochemical Properties of this compound

A compound's behavior in both chemical and biological systems is governed by its intrinsic physicochemical characteristics. The properties of this compound are summarized below, providing a foundational dataset for laboratory applications.

PropertyValueSource(s)
Molecular Formula C₉H₇NO[5][6]
Molecular Weight 145.16 g/mol [3][5][6]
Appearance Cream to brown or pale yellow crystalline powder/solid[5][7]
Melting Point 226 - 228 °C[3][4]
Boiling Point ~264.27 °C (rough estimate)[4]
Solubility Soluble in methanol and concentrated sulfuric acid[3][4][8]
pKa 5.68 (at 20 °C)[4][8]

Melting Point: A Critical Indicator of Purity

The melting point is one of the most reliable and fundamental indicators of a solid compound's purity. For this compound, the accepted melting point range is 226-228 °C .[3][4] A sharp melting range within this window is indicative of high purity. Conversely, a depressed and broadened melting range typically signifies the presence of impurities, a phenomenon explained by Raoult's Law and colligative properties.

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point requires precise temperature control and careful observation. The capillary method described here is a standard, self-validating technique used in modern laboratories.

Methodology:

  • Sample Preparation: A small quantity of dry, crystalline this compound is finely crushed into a powder. A capillary tube (sealed at one end) is tapped gently into the powder, forcing a small amount (2-3 mm in height) into the sealed end. The tube is then inverted and tapped to pack the sample tightly at the bottom.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated digital melting point apparatus. The apparatus must be validated using certified reference standards with known melting points to ensure the thermometer's accuracy.

  • Heating Protocol:

    • Rapid Heating Phase: The temperature is increased rapidly to approximately 20 °C below the expected melting point (i.e., to ~205 °C).

    • Slow Heating Phase: The heating rate is then reduced to 1-2 °C per minute.

  • Observation and Recording: The sample is observed continuously through the magnifying lens. Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

    • The melting range is reported as T₁ - T₂.

Causality Behind Experimental Choices:

  • Dry Sample: Moisture can act as an impurity, depressing and broadening the melting range. Therefore, the sample must be thoroughly dried.

  • Fine Powder & Tight Packing: This ensures uniform heat transfer throughout the sample, leading to a more accurate and sharper melting range.

  • Slow Heating Rate: A slow ramp rate (1-2 °C/min) near the melting point is critical to allow the system (heating block, sample, and thermometer) to reach thermal equilibrium. A faster rate would cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prep1 Dry Crystalline Sample prep2 Crush to Fine Powder prep1->prep2 prep3 Pack into Capillary Tube (2-3 mm) prep2->prep3 analysis1 Place in Calibrated Apparatus prep3->analysis1 Transfer to Instrument analysis2 Rapid Heat to ~205°C analysis1->analysis2 analysis3 Slow Heat (1-2°C/min) analysis2->analysis3 analysis4 Observe & Record T1 (First Liquid) analysis3->analysis4 analysis5 Observe & Record T2 (All Liquid) analysis4->analysis5 report Report Melting Range (T1 - T2) analysis5->report Calculate Range

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point: Characterizing the Liquid-Vapor Transition

The boiling point of this compound is reported as a rough estimate of 264.27 °C at atmospheric pressure.[4] It is crucial to note that for complex organic molecules like this, the experimental determination of a boiling point can be challenging, as the compound may degrade or decompose at such elevated temperatures. Often, such values are derived from theoretical calculations or measurements under reduced pressure (vacuum distillation).

Experimental Protocol: Distillation Method

If the compound is thermally stable, its boiling point can be determined using a micro-scale distillation apparatus.

Methodology:

  • Apparatus Setup: A small quantity of this compound is placed in a micro-distillation flask with a boiling chip. A condenser and a collection vessel are attached. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is gently heated in a heating mantle or oil bath.

  • Observation: As the liquid boils, the vapor rises and envelops the thermometer bulb. The temperature will stabilize as the vapor condenses in the condenser.

  • Recording: The stable temperature at which liquid is actively condensing and dripping into the collection vessel is recorded as the boiling point.

Scientific Principles:

  • The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • The thermometer placement is critical: it must measure the temperature of the vapor that is in equilibrium with the boiling liquid, not the liquid itself, to obtain an accurate reading.

  • Boiling chips are added to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly.

Workflow Diagram: Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement setup1 Place Sample & Boiling Chip in Micro-Distillation Flask setup2 Assemble Condenser & Collection Vessel setup1->setup2 setup3 Position Calibrated Thermometer Correctly setup2->setup3 measure1 Apply Gentle, Uniform Heat setup3->measure1 Begin Heating measure2 Observe Vapor Rise & Condensation measure1->measure2 measure3 Record Stable Temperature During Distillation measure2->measure3 report Report Boiling Point (Note Atmospheric Pressure) measure3->report Finalize Reading

Caption: Workflow for Micro-Scale Boiling Point Determination.

Applications in Research and Drug Development

The thermal properties of this compound are directly relevant to its practical applications.

  • Synthesis: As a chemical intermediate, its high melting point and relative thermal stability allow it to be used in reactions that require elevated temperatures.[9]

  • Purification: The significant difference between its melting point and the boiling points of common organic solvents allows for effective purification via recrystallization.

  • Drug Development: In pharmaceutical formulation, understanding the melting point is essential for processes like milling, granulation, and determining the physical stability of the active pharmaceutical ingredient (API). The isoquinoline scaffold is a key component in many medicinal compounds, and knowledge of its core properties is foundational for designing derivatives.[1][10]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling.[5]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3][5]

Conclusion

The melting and boiling points of this compound are defining physicochemical parameters that are indispensable for its synthesis, purification, and application in research and development. Its high melting point of 226-228 °C confirms its solid, crystalline nature at room temperature and serves as a reliable benchmark for purity assessment. The estimated boiling point of ~264 °C, while requiring careful experimental validation due to potential thermal decomposition, provides a useful parameter for its thermal behavior. By employing rigorous, well-validated experimental protocols, researchers can confidently utilize these thermal properties to advance their work in medicinal chemistry, material science, and beyond.

References

The Enigmatic Presence of 7-Hydroxyisoquinoline: A Technical Guide to Its Natural Occurrence and Sourcing

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 7-Hydroxyisoquinoline, a significant heterocyclic organic compound. Addressed to researchers, scientists, and professionals in drug development, this document navigates the nuanced landscape of its natural occurrence, biosynthetic origins, and synthetic procurement. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity and practical applicability.

Foreword: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety is a cornerstone in the architecture of a vast and diverse family of over 2,500 naturally occurring alkaloids, many of which exhibit potent biological activities.[1] From the analgesic properties of morphine to the antimicrobial efficacy of berberine, isoquinoline alkaloids have been a rich source of therapeutic agents.[2] this compound, as a functionalized derivative, represents a key building block and a potential pharmacophore in the design of novel bioactive molecules. While not a widely reported natural product itself, understanding its potential origins and efficient synthetic routes is paramount for its application in medicinal chemistry and materials science.[3][4]

Part 1: Natural Occurrence and Biosynthetic Landscape

Direct evidence for the significant natural occurrence of this compound is scarce in existing literature. However, its structural relatives, the hydroxylated isoquinoline alkaloids, are widespread in the plant kingdom, particularly within the families Papaveraceae (poppies), Berberidaceae (barberries), Ranunculaceae (buttercups), and Fumariaceae.[1][5] The presence of a hydroxyl group on the isoquinoline core is a common feature of many bioactive alkaloids.

The Biosynthetic Blueprint: From Tyrosine to the Isoquinoline Core

The journey to the isoquinoline scaffold in nature begins with the aromatic amino acid L-tyrosine.[6] Through a series of enzymatic transformations, tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde. These two intermediates then undergo a crucial condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids.

Isoquinoline Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Aromatic L-amino acid decarboxylase 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA Multiple enzymatic steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Isoquinoline_Core Isoquinoline Alkaloids Norcoclaurine->Isoquinoline_Core Series of enzymatic modifications (e.g., methylation, hydroxylation)

Caption: Generalized biosynthetic pathway of isoquinoline alkaloids from L-tyrosine.

The Hydroxylation Step: A Role for Cytochrome P450

The introduction of a hydroxyl group onto the aromatic ring of the isoquinoline nucleus is typically catalyzed by cytochrome P450 monooxygenases. These enzymes play a critical role in the secondary metabolism of plants, facilitating a wide range of oxidative reactions. While direct enzymatic hydroxylation of isoquinoline to this compound in a specific organism has not been prominently documented, the extensive hydroxylation patterns observed in other isoquinoline alkaloids suggest that a similar enzymatic process could theoretically produce this compound. The regioselectivity of these enzymes is determined by the specific protein structure and the substrate's electronic and steric properties.[4]

Quantitative Perspective on Isoquinoline Alkaloids in Nature

To provide a quantitative context for the natural abundance of related compounds, the following table summarizes the content of various isoquinoline alkaloids found in different plant species. This data highlights the potential for discovering new, naturally occurring hydroxylated isoquinolines.

AlkaloidPlant SourcePlant PartConcentration (mg/g of dry weight)Reference
BerberineBerberis vulgarisRootNot specified, but a major component[7]
BerberineBerberis lyciumRootNot specified, isolated from extract[8]
ProtopineLamprocapnos spectabilisRoot3.350[9]
ChelerythrineMacleaya cordataLeaves0.046[9]
MagnoflorineThalictrum foetidumRoot0.021[9]
VariousBerberis speciesVariousVaries significantly[3]

Part 2: Sourcing this compound - A Synthetic Endeavor

Given the lack of significant natural sources, the procurement of this compound for research and development relies predominantly on chemical synthesis. The two most prominent and historically significant methods for constructing the isoquinoline core are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.[6]

The Bischler-Napieralski Reaction: A Stepwise Approach

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11] To synthesize this compound, a common strategy is to start with a precursor bearing a methoxy group at the 3-position of the phenylethylamine moiety, which corresponds to the 7-position in the final isoquinoline product. This methoxy group acts as a protecting group for the hydroxyl functionality and can be cleaved in a subsequent step.

Bischler-Napieralski Synthesis Start 3-Methoxyphenethylamine Amide N-Formyl-3-methoxyphenethylamine Start->Amide Acylation (e.g., formic acid) Dihydroisoquinoline 7-Methoxy-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Cyclization (POCl₃ or P₂O₅) Methoxyisoquinoline 7-Methoxyisoquinoline Dihydroisoquinoline->Methoxyisoquinoline Dehydrogenation (e.g., Pd/C) Hydroxyisoquinoline This compound Methoxyisoquinoline->Hydroxyisoquinoline Demethylation (e.g., HBr, BBr₃)

Caption: Synthetic workflow for this compound via the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 7-Methoxy-3,4-dihydroisoquinoline (Illustrative)

  • Step 1: Amide Formation: To a solution of 3-methoxyphenethylamine in a suitable solvent (e.g., toluene), add an acylating agent (e.g., ethyl formate) and heat under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the N-formyl-3-methoxyphenethylamine.

  • Step 2: Cyclization: The crude amide is dissolved in an anhydrous solvent (e.g., acetonitrile) and phosphorus oxychloride is added dropwise at 0°C. The reaction mixture is then heated to reflux for several hours.

  • Step 3: Work-up: After cooling, the reaction mixture is carefully poured onto ice and basified with a strong base (e.g., NaOH) to a pH of >10. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 7-methoxy-3,4-dihydroisoquinoline.

  • Step 4: Purification: The crude product is purified by column chromatography on silica gel.

Note: Subsequent dehydrogenation and demethylation steps would be required to obtain this compound.

The Pomeranz-Fritsch Reaction: A Convergent Approach

The Pomeranz-Fritsch reaction offers a more convergent route to the isoquinoline skeleton, typically involving the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[12][13] For the synthesis of this compound, 3-hydroxybenzaldehyde or its methoxy-protected analogue, 3-methoxybenzaldehyde, would be the logical starting material.

Pomeranz-Fritsch Synthesis Benzaldehyde 3-Methoxybenzaldehyde Schiff_Base Benzalaminoacetal Intermediate Benzaldehyde->Schiff_Base Acetal Aminoacetaldehyde dimethyl acetal Acetal->Schiff_Base Condensation Methoxyisoquinoline 7-Methoxyisoquinoline Schiff_Base->Methoxyisoquinoline Acid-catalyzed cyclization (e.g., H₂SO₄) Hydroxyisoquinoline This compound Methoxyisoquinoline->Hydroxyisoquinoline Demethylation (e.g., HBr, BBr₃)

Caption: Synthetic workflow for this compound via the Pomeranz-Fritsch reaction.

Experimental Protocol: Synthesis of 7-Methoxyisoquinoline (Illustrative)

  • Step 1: Schiff Base Formation: 3-Methoxybenzaldehyde and aminoacetaldehyde dimethyl acetal are dissolved in a suitable solvent (e.g., ethanol) and stirred at room temperature. The formation of the Schiff base can be monitored by the disappearance of the aldehyde starting material via TLC.

  • Step 2: Cyclization: The solvent is removed, and the crude Schiff base is added to a strong acid, such as concentrated sulfuric acid, at a low temperature. The mixture is then allowed to warm to room temperature and stirred for several hours.

  • Step 3: Work-up: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia). The product is then extracted with an organic solvent (e.g., diethyl ether).

  • Step 4: Purification: The combined organic extracts are dried and the solvent is evaporated. The crude 7-methoxyisoquinoline is then purified by distillation or chromatography.

Note: A final demethylation step is necessary to obtain this compound.

Isolation of a Representative Isoquinoline Alkaloid: Berberine from Berberis Species

To provide a practical context for obtaining isoquinoline alkaloids from natural sources, the following is a generalized protocol for the isolation of berberine, a well-known isoquinoline alkaloid, from the roots of Berberis species.[8]

Experimental Protocol: Isolation of Berberine

  • Step 1: Extraction: Dried and powdered root material of a Berberis species is subjected to maceration with methanol for an extended period (e.g., 7 days). The mixture is then filtered, and the filtrate is concentrated under reduced pressure to obtain a crude extract.

  • Step 2: Fractionation: The crude extract is then subjected to further fractionation using solvents of varying polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

  • Step 3: Chromatographic Separation: The fraction enriched with alkaloids is then subjected to column chromatography over silica gel. A gradient elution system, for example, starting with ethyl acetate and gradually increasing the polarity with methanol, is used to separate the different alkaloids.

  • Step 4: Isolation and Identification: Fractions containing the yellow-colored berberine are collected. The purity of the isolated compound is assessed by TLC and HPLC. The structure of the isolated berberine is then confirmed by spectroscopic methods such as UV-Vis, IR, Mass Spectrometry, and NMR.

Conclusion

This compound, while not a readily available natural product, holds significant potential as a synthetic building block in the development of new chemical entities. Its sourcing is firmly rooted in synthetic organic chemistry, with the Bischler-Napieralski and Pomeranz-Fritsch reactions providing reliable pathways to its methoxy-protected precursor. The subsequent demethylation furnishes the desired this compound. Understanding the biosynthetic origins of the broader isoquinoline alkaloid family provides valuable insights into the natural world's chemical diversity and can inspire the development of novel biocatalytic approaches. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical starting points for the synthesis and application of this versatile molecule.

References

An In-Depth Technical Guide to the Biological Activity of the 7-Hydroxyisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1] The introduction of a hydroxyl group at the 7-position creates the 7-hydroxyisoquinoline scaffold, a modification that critically influences the molecule's electronic properties, hydrogen bonding capacity, and overall biological activity. This guide provides a comprehensive technical overview of the diverse biological activities associated with the this compound core, with a focus on its applications in oncology, neurodegenerative disease, and infectious disease. We will delve into the mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for evaluating the efficacy of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of new therapeutic agents.

Introduction: The Significance of the this compound Core

Heterocyclic compounds are the bedrock of modern pharmacotherapy, and among them, the isoquinoline ring system is particularly privileged.[1] Its rigid structure provides a defined three-dimensional arrangement for substituent groups to interact with biological targets. The this compound scaffold is of particular interest because the hydroxyl group at the C7 position can act as both a hydrogen bond donor and acceptor, significantly enhancing the potential for high-affinity interactions with enzyme active sites and receptors. This functional group can also be a key site for metabolic transformations or a handle for further chemical derivatization to modulate pharmacokinetic and pharmacodynamic properties.

This guide will systematically explore the major therapeutic areas where this compound derivatives have shown promise, grounded in mechanistic insights and supported by actionable experimental designs.

Key Biological Activities and Mechanisms of Action

The this compound scaffold has been identified as a versatile pharmacophore with a wide array of biological activities.[1][2] Below, we explore the most significant of these, focusing on the underlying molecular mechanisms.

Anticancer Activity

The development of novel anticancer agents remains a high priority in medicinal chemistry.[3][4] Derivatives of the isoquinoline and quinoline core have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][5][6]

Mechanism of Action: Protein Kinase Inhibition

Many this compound derivatives exert their anticancer effects by acting as inhibitors of protein kinases.[7][8] For instance, the structure-based design of tetrahydroisoquinoline derivatives has led to the identification of potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in pulmonary fibrosis and various cancers.[7]

Similarly, the related 8-hydroxyquinoline scaffold has been shown to be a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase that regulates apoptosis.[9][10] Molecular modeling suggests that the hydroxyl group, along with an adjacent carboxylic acid, can form key interactions with residues like Asp186 and Lys67 within the ATP-binding pocket of the kinase.[9][10] This provides a strong rationale for exploring this compound derivatives for similar inhibitory activity against a panel of oncogenic kinases.

  • Illustrative Signaling Pathway: PI3K/Akt/mTOR

    The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. A hypothetical this compound-based kinase inhibitor could target a key kinase in this pathway, such as PI3K or Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

    PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->Akt Inhibits

Data Presentation: Cytotoxicity of Isoquinoline Derivatives

The evaluation of anticancer potential begins with assessing a compound's cytotoxicity against various cancer cell lines. [11][12]The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.

Compound ClassCancer Cell LineIC50 (µM)Mechanism/TargetReference
ThienoisoquinolineA549 (Lung)SubmicromolarMicrotubule disruption (colchicine site)[13]
Naphthalenyl sulfonyl isoquinolineMCF-7 (Breast)16.1Not specified[1]
Thiophenyl sulfonyl isoquinolineMCF-7 (Breast)19.8Not specified[1]
Tetrahydroisoquinoline (6j)-0.0094 (Kinase assay)DDR1 Kinase Inhibition[7]
Indolo[2,1-a]isoquinoline (4l)K-562 (Leukemia)~97% growth inhibitionNot specified[14]
Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. [15]There is a growing interest in identifying compounds that can protect neurons from damage caused by oxidative stress, neuroinflammation, and apoptosis. [16][17]Isoquinoline derivatives, particularly tetrahydroisoquinolines (THIQs), have shown significant promise as neuroprotective agents. [15][18] Mechanism of Action

The neuroprotective effects of THIQ derivatives are often multi-faceted: [15]* Antioxidant Properties: They can mitigate oxidative stress by scavenging free radicals and upregulating antioxidant defense pathways, such as the Nrf2/ARE pathway. [15]* Anti-inflammatory Effects: By targeting signaling pathways involved in neuroinflammation, these compounds can reduce the production of pro-inflammatory cytokines. [15]* Anti-apoptotic Effects: They can inhibit the pathways leading to programmed cell death in neurons. [15] While direct studies on this compound are less common than for its THIQ derivatives, the structural similarities suggest that this scaffold could also possess neuroprotective properties, potentially through the inhibition of enzymes like monoamine oxidases (MAOs) or by modulating pathways involved in neuronal survival. [19]

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. [20]The 8-hydroxyquinoline core is a well-known antiseptic, and its derivatives have been extensively studied for their antimicrobial properties. [20][21][22] Mechanism of Action

Aromatic hydrazones based on a 7-hydrazino-8-hydroxyquinoline scaffold have demonstrated activity against both bacteria and fungi. [20][23]For example, certain derivatives inhibit the growth of the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans at micromolar concentrations. [20]The proposed mechanism often involves the chelation of metal ions essential for microbial enzyme function or the disruption of the microbial membrane's permeability barrier. [24] Data Presentation: Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline Derivatives [20]

Compound Target Organism Minimal Inhibitory Concentration (MIC) in µM
Nitro-derivative II Candida albicans 13
Nitro-derivative II Staphylococcus aureus 45.4
Compound III Staphylococcus aureus ~45-90

| Compound V | Staphylococcus aureus | ~45-90 |

Experimental Protocols for Activity Assessment

To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a robust method for determining the cytotoxic effects of a test compound on cancer cell lines. [11][25][26]The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. [25] Causality: This assay is a primary screen to establish whether a compound has a growth-inhibitory or cytotoxic effect. A dose-dependent decrease in cell viability is the first indicator of potential anticancer activity, justifying further mechanistic studies.

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [25] * Incubate for 24 hours to allow for cell attachment. [25]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent toxicity. [26] * Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate for 48 to 72 hours. [26]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [25][26] * Incubate the plate for 4 hours at 37°C. During this time, viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals. [25]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.1 N HCl) to each well to dissolve the formazan crystals. [25][26] * Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. [25][26]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 [26] * Plot a dose-response curve (Percent Viability vs. Compound Concentration) and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. [27][28] Causality: This assay quantifies the potency of an antimicrobial agent. A low MIC value indicates that a smaller amount of the compound is required to inhibit microbial growth, suggesting a higher potential for therapeutic efficacy. It is a standardized method that ensures reproducibility and comparability of results. [28] Methodology:

  • Inoculum Preparation:

    • From a pure culture, select 4-5 well-isolated colonies of the test bacterium (e.g., S. aureus). [27] * Create a bacterial suspension in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [27] * Within 15 minutes, dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well). [29]

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The volume in each well is typically 50-100 µL.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. [27]

Drug Discovery and Development Workflow

The path from a hit compound to a clinical candidate is a systematic process of evaluation and optimization. The following workflow illustrates the key stages.

DrugDiscoveryWorkflow cluster_0 Discovery & Screening cluster_1 In Vitro Characterization cluster_2 Lead Optimization cluster_3 Preclinical & Clinical A1 Compound Library (7-Hydroxyisoquinolines) A2 High-Throughput Screening (e.g., Kinase Panel) A1->A2 A3 Hit Identification A2->A3 Potent Hits B1 Cytotoxicity Assays (MTT, SRB) A3->B1 B2 Mechanism of Action (Apoptosis, Cell Cycle) B1->B2 Active Compounds B3 Lead Compound Selection B2->B3 Confirmed MOA C1 Structure-Activity Relationship (SAR) Studies B3->C1 C2 ADME/Tox Profiling (Absorption, Metabolism, etc.) C1->C2 Improved Potency/ Selectivity C3 Optimized Lead C2->C3 Good PK/PD Profile D1 In Vivo Efficacy (Animal Models) C3->D1 D2 IND-Enabling Studies D1->D2 In Vivo Proof-of-Concept D3 Clinical Trials D2->D3

Caption: A generalized workflow for the discovery and development of this compound-based drugs.

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant potential as anticancer, neuroprotective, and antimicrobial agents. The key to their success lies in the strategic placement of the hydroxyl group, which facilitates critical interactions with biological targets, particularly protein kinases.

Future research should focus on several key areas:

  • Target Selectivity: For kinase inhibitors, achieving high selectivity is crucial to minimize off-target effects and improve the therapeutic index. Kinome-wide screening and structure-based design will be essential.

  • Pharmacokinetic Optimization: Efforts to improve the solubility, metabolic stability, and oral bioavailability of lead compounds will be critical for translating in vitro potency into in vivo efficacy.

  • Multi-Targeted Agents: For complex diseases like cancer and neurodegeneration, designing derivatives that can modulate multiple targets simultaneously may offer a superior therapeutic approach.

By leveraging the foundational knowledge outlined in this guide and applying rational drug design principles, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.

References

A Comprehensive Technical Guide to 7-Hydroxyisoquinoline as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 7-hydroxyisoquinoline, a pivotal precursor in modern organic synthesis. We will delve into its synthesis, reactivity, and its crucial role in the development of complex molecular architectures, particularly in the realms of alkaloid synthesis and pharmaceutical drug discovery. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this versatile scaffold.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic organic compound featuring a fused benzene and pyridine ring system, with a hydroxyl group at the 7-position.[1] At room temperature, it typically appears as a pale yellow to off-white crystalline solid.[1] Its structure is a key fragment in a vast array of natural products, especially isoquinoline alkaloids, which exhibit a wide spectrum of biological activities.[2][3] The strategic placement of the hydroxyl group and the nitrogen atom within the aromatic system imparts a unique reactivity profile, making it a highly valuable and versatile building block in synthetic chemistry.

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[2][3] this compound serves as a critical starting material for derivatives that have shown potential as antiviral agents, treatments for neurodegenerative diseases like Alzheimer's, and anticancer drugs.[2][4][5] Its utility also extends to materials science, where its photophysical properties are harnessed for applications such as all-optical switching.[6]

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Classical Synthetic Routes

Historically, the synthesis of isoquinoline derivatives has been dominated by several named reactions, which can be adapted to produce this compound. These include:

  • The Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which can then be aromatized.[7] To obtain a 7-hydroxy derivative, the starting phenylethylamine must possess a hydroxyl group (or a protected equivalent) at the meta-position relative to the ethylamine side chain.

  • The Pictet-Spengler Reaction: This method produces a tetrahydroisoquinoline from the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.[7] Similar to the Bischler-Napieralski reaction, appropriate substitution on the starting phenylethylamine is required.

  • The Pomeranz–Fritsch–Bobbitt Reaction: This is a classic method for synthesizing the tetrahydroisoquinoline core, which can be a precursor to the fully aromatic isoquinoline system.[8]

Illustrative Synthetic Workflow: A Modified Bischler-Napieralski Approach

The following diagram outlines a generalized workflow for the synthesis of this compound, starting from a suitably substituted phenylethylamine. The key steps involve amide formation, cyclodehydration to form the dihydroisoquinoline intermediate, and subsequent oxidation to the aromatic isoquinoline.

Bischler-Napieralski_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Aromatization Start m-Hydroxyphenylethylamine Reagent1 Acylating Agent (e.g., Acetyl Chloride) Amide N-acyl-m-hydroxyphenylethylamine Start->Amide Reagent1->Amide Acylation Reagent2 Dehydrating Agent (e.g., POCl3, P2O5) Dihydroisoquinoline 7-Hydroxy-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Reagent2->Dihydroisoquinoline Bischler-Napieralski Cyclization Reagent3 Oxidizing Agent (e.g., Pd/C, DDQ) FinalProduct This compound Dihydroisoquinoline->FinalProduct Reagent3->FinalProduct Oxidation

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The synthetic versatility of this compound stems from the reactivity of both the hydroxyl group and the isoquinoline ring system. This dual reactivity allows for a wide range of transformations, leading to a diverse array of complex molecules.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the 7-position is a key handle for derivatization.

  • O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce various functional groups. For instance, methylation to form 7-methoxyisoquinoline is a common transformation, often serving as a protecting group strategy or to modulate the biological activity of the final product.

ReactionReagentProductTypical Yield (%)
O-MethylationMethyl iodide, K2CO37-Methoxyisoquinoline>90
O-AcetylationAcetic anhydride, Pyridine7-Acetoxyisoquinoline>95
O-BenzylationBenzyl bromide, NaH7-(Benzyloxy)isoquinoline85-95
  • Esterification: The hydroxyl group can be esterified with various carboxylic acids to produce esters with potential biological activities. For example, it can be esterified with 1-pentyl-1H-indole-3-carboxylic acid to form an isomer of the synthetic cannabinoid PB-22.[9]

Reactions Involving the Isoquinoline Ring

The isoquinoline nucleus itself is amenable to a variety of transformations.

  • N-Alkylation and N-Oxidation: The nitrogen atom in the pyridine ring is basic and can be quaternized with alkyl halides or oxidized to the corresponding N-oxide. These modifications can alter the electronic properties and solubility of the molecule.

  • Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the benzene portion of the isoquinoline ring towards electrophilic substitution, primarily at positions ortho and para to the hydroxyl group (C6 and C8).

  • Transition Metal-Catalyzed Cross-Coupling: The hydroxyl group can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl substituents at the 7-position.

Application in the Synthesis of Bioactive Molecules

This compound and its derivatives are instrumental in the synthesis of a wide range of biologically active compounds.

  • Alkaloid Synthesis: The tetrahydroisoquinoline scaffold, often derived from precursors like this compound, is central to a vast family of alkaloids with diverse pharmacological properties.[10] For example, derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have been developed as potent inhibitors of the influenza virus.[4] The synthesis of these complex molecules often relies on stereoselective methods to control the chirality of the final products.[8]

Alkaloid_Synthesis Precursor This compound Derivative Intermediate1 Tetrahydroisoquinoline Scaffold Precursor->Intermediate1 Reduction/ Functionalization FinalAlkaloid Bioactive Alkaloid (e.g., Antiviral Agent) Intermediate1->FinalAlkaloid Further Synthetic Steps

Caption: Pathway from this compound to bioactive alkaloids.

  • Pharmaceuticals and Drug Discovery: The isoquinoline framework is a recurring motif in drug design.[2]

    • Anticancer Agents: Hybrid molecules incorporating the 7-hydroxy quinolinone structure have been synthesized and shown to exhibit potent anticancer activity against breast cancer cell lines.[11]

    • Neuroprotective Agents: Tetrahydroisoquinoline derivatives are being investigated as potential treatments for Alzheimer's disease by enhancing lysosome biogenesis.[5]

    • Enzyme Inhibitors: Derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of the PA endonuclease of the influenza virus.[4]

Detailed Experimental Protocol: O-Methylation of this compound

This protocol describes a standard procedure for the synthesis of 7-methoxyisoquinoline, a common intermediate in multi-step syntheses.

Objective: To synthesize 7-methoxyisoquinoline from this compound via Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

  • Methyl Iodide (CH3I) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 7-methoxyisoquinoline.

Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry, comparing the obtained data with literature values.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis.

PropertyValue
Molecular Formula C9H7NO[12]
Molecular Weight 145.16 g/mol [12]
Monoisotopic Mass 145.052763847 Da[12]
Appearance Pale yellow to off-white crystalline solid[1]
Solubility Soluble in methanol and concentrated sulfuric acid[6]
CAS Number 7651-83-4[12]

Mass Spectrometry Data (Predicted):

Adductm/z
[M+H]+146.06004
[M+Na]+168.04198
[M-H]-144.04548
Data sourced from PubChem.[13]

Safety and Handling

This compound is an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[12]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone precursor in organic synthesis. Its accessible reactivity at both the hydroxyl group and the isoquinoline core provides a robust platform for the construction of molecular complexity. Its central role in the synthesis of alkaloids and a diverse range of pharmaceuticals underscores its enduring importance in drug discovery and development.[2][4][5] Future research will likely focus on the development of novel, more efficient, and stereoselective methods for the synthesis and derivatization of the this compound scaffold, further expanding its application in the creation of next-generation therapeutics and functional materials.

References

A Spectroscopic Guide to 7-Hydroxyisoquinoline: Unveiling Molecular Structure for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 7-Hydroxyisoquinoline (also known as 7-isoquinolinol), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The insights provided herein are grounded in established principles and data from analogous structures, offering a robust framework for the characterization and utilization of this important molecule.

Introduction: The Significance of this compound

The isoquinoline scaffold is a prominent feature in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The position of the hydroxyl group on the isoquinoline ring system profoundly influences its electronic properties, reactivity, and biological interactions. This compound, in particular, serves as a crucial intermediate and a structural motif in the design of novel therapeutic agents, including enzyme inhibitors and receptor ligands. An unambiguous understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in complex chemical and biological systems.

Spectroscopic Data Analysis

Due to the limited availability of a complete, publicly accessible experimental dataset for this compound, the following sections provide a detailed analysis based on established spectroscopic principles and data from structurally related compounds. These predicted and interpreted data serve as a reliable reference for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the seven protons on the isoquinoline core. The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-1~9.1s-Deshielded by the adjacent nitrogen atom.
H-3~8.4d~5-6Coupled to H-4.
H-4~7.6d~5-6Coupled to H-3.
H-5~7.8d~8-9Ortho coupling to H-6.
H-6~7.2dd~8-9, ~2-3Ortho coupling to H-5, meta coupling to H-8.
H-8~7.4d~2-3Meta coupling to H-6.
7-OH~9.5-10.5br s-Broad signal due to proton exchange; chemical shift is solvent and concentration dependent.

Note: Predicted values are based on data from analogous isoquinoline and quinoline derivatives. Actual experimental values may vary depending on the solvent and concentration.

The interpretation of the ¹H NMR spectrum relies on the characteristic splitting patterns (multiplicity) and coupling constants which reveal the neighboring protons. For instance, the doublet signals for H-3 and H-4 arise from their coupling to each other.

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-1~152Deshielded by the nitrogen atom.
C-3~143Aromatic C-H.
C-4~120Aromatic C-H.
C-4a~135Quaternary carbon at the ring junction.
C-5~129Aromatic C-H.
C-6~118Shielded by the ortho hydroxyl group.
C-7~158Carbon bearing the hydroxyl group (deshielded).
C-8~110Shielded by the para hydroxyl group.
C-8a~128Quaternary carbon at the ring junction.

Note: Predicted values are based on data from analogous isoquinoline and quinoline derivatives. Actual experimental values may vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensityInterpretation
3200-3600O-H stretchStrong, BroadIndicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
3000-3100Aromatic C-H stretchMediumCharacteristic of C-H bonds on the aromatic rings.
1580-1620C=C and C=N stretchMedium-StrongAromatic ring and imine stretching vibrations.
1450-1550Aromatic ring skeletal vibrationsMediumCharacteristic of the isoquinoline ring system.
1200-1300C-O stretchStrongPhenolic C-O stretching vibration.
800-900C-H out-of-plane bendStrongBending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern.

The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum is expected to show multiple absorption bands characteristic of the extended π-conjugated system of the isoquinoline ring. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent isoquinoline.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Solventλ_max (nm)Type of Transition
Methanol/Ethanol~220-230, ~270-280, ~320-340π → π*

The position and intensity of these bands can be influenced by the solvent polarity. In acidic or basic solutions, the ionization of the hydroxyl group or protonation of the nitrogen atom will lead to significant changes in the UV-Vis spectrum, a property that can be exploited for pKa determination.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

NMR Spectroscopy Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is a common choice for polar, aromatic compounds as it effectively solubilizes them and its residual proton signal does not overlap with most analyte signals. The hydroxyl proton is also readily observable in DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its protons resonate at a high field (0.00 ppm), away from the signals of most organic compounds.

  • Number of Scans: More scans are required for ¹³C NMR than for ¹H NMR because the natural abundance of the ¹³C isotope is low (~1.1%) and its gyromagnetic ratio is smaller, resulting in a much lower sensitivity.

IR Spectroscopy Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Causality in Experimental Choices:

  • ATR Technique: ATR is a convenient and rapid method for analyzing solid samples directly without the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture contamination.

  • Background Collection: A background spectrum is collected to subtract the absorptions from the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, ensuring that the final spectrum only represents the sample.

UV-Vis Spectroscopy Sample Preparation and Data Acquisition

Caption: Workflow for UV-Vis spectroscopic analysis.

Causality in Experimental Choices:

  • Solvent Choice: A UV-transparent solvent like methanol is chosen to ensure that the solvent itself does not absorb significantly in the wavelength range of interest, which would interfere with the sample's spectrum.

  • Quartz Cuvettes: Quartz cuvettes are used because they are transparent to UV radiation, whereas glass or plastic cuvettes absorb strongly in the UV region.

  • Blanking: A baseline is recorded with the pure solvent to subtract any absorbance from the solvent and the cuvette, isolating the absorbance of the analyte.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data (NMR, IR, and UV-Vis) for this compound. By combining predicted data based on sound chemical principles with detailed, validated experimental protocols, this document serves as a valuable resource for researchers and scientists. The ability to accurately interpret the spectroscopic signatures of this compound is fundamental to quality control, reaction monitoring, and the rational design of new molecules with desired properties for applications in drug discovery and materials science.

Quantum chemical calculations for 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 7-Hydroxyisoquinoline

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] As a structural isomer of quinoline, its derivatives form the backbone of numerous bioactive compounds, exhibiting properties ranging from anticancer to antimicrobial.[2] The unique photophysical behavior of this compound, particularly its potential for Excited-State Intramolecular Proton Transfer (ESIPT), makes it a candidate for developing novel fluorescent probes and optical switches.[3][4] This guide provides a comprehensive technical framework for employing quantum chemical calculations to elucidate the electronic structure, spectroscopic properties, and interaction potential of this compound, empowering researchers in drug discovery and materials design to leverage computational chemistry for predictive and insightful molecular analysis.

The this compound Scaffold: A Molecule of Interest

Physicochemical Characteristics

This compound (7-HIQ) is an off-white to light yellow solid with the molecular formula C₉H₇NO.[3][5] Its structure consists of a fused pyridine and benzene ring, forming the isoquinoline core, with a hydroxyl group at the 7th position. This hydroxyl group is pivotal, as it can participate in tautomerism, existing in equilibrium between its enol and keto forms, a phenomenon that profoundly influences its chemical and photophysical properties.[6]

PropertyValueSource
Molecular Formula C₉H₇NO[3]
Molecular Weight 145.16 g/mol [5]
CAS Number 7651-83-4[3]
Melting Point 226-228 °C[3]
pKa 5.68 (at 20 °C)[3]
Solubility Soluble in methanol and concentrated sulfuric acid[3]
Significance in Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural alkaloids and synthetic drugs.[1] Derivatives of isoquinoline are known for a broad spectrum of bioactivities, including anti-inflammatory, antimicrobial, and antitumor effects. The strategic placement of the hydroxyl group on the 7-HIQ ring system provides a key interaction point for hydrogen bonding with biological targets such as enzymes and receptors, making it an attractive starting point for rational drug design.[7] Computational methods like molecular docking are essential for predicting how these derivatives might bind to protein active sites, guiding the synthesis of more potent and selective therapeutic agents.[8][9]

The Power of Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to investigate molecules at the subatomic level.[10] For a molecule like 7-HIQ, these methods can predict a wide range of properties before a single compound is synthesized in the lab. This in silico approach accelerates the research and development cycle by:

  • Determining the most stable tautomeric forms.[11][12]

  • Predicting electronic properties like reactivity and charge distribution.[13]

  • Simulating UV-Vis and vibrational spectra for compound identification.[14][15]

  • Elucidating reaction mechanisms, such as the ESIPT process.[4][16]

  • Providing accurate parameters for molecular docking and dynamics simulations.[7]

Theoretical Foundations for Simulating this compound

Density Functional Theory (DFT) for Ground-State Properties

DFT is the workhorse of modern computational chemistry for studying the electronic structure of molecules in their ground state.[13] It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods while often providing comparable accuracy.

Causality of Method Choice: For a molecule like 7-HIQ, we choose a hybrid functional like B3LYP because it effectively balances computational cost with accuracy by incorporating a portion of exact Hartree-Fock exchange. This is crucial for correctly describing the electronic environment around the heteroatoms (N, O). The choice of a basis set, such as 6-31+G(d,p) , is equally important:

  • 6-31G : A split-valence basis set that provides a good foundational description.

  • + : Adds diffuse functions, which are essential for accurately modeling systems with lone pairs or potential for hydrogen bonding, like the hydroxyl group in 7-HIQ.[13]

  • (d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to distort and form more accurate chemical bonds.[13]

Time-Dependent DFT (TD-DFT) for Excited States and Spectra

To understand the photophysical properties of 7-HIQ, such as its color and fluorescence, we must study its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths.[14][17] These values can be used to simulate the UV-Visible absorption spectrum of the molecule, which can then be compared with experimental data for validation.[18]

Tautomerism and Excited-State Intramolecular Proton Transfer (ESIPT)

Hydroxyquinolines are well-known for their tautomeric and photophysical properties.[6] In the ground state, 7-HIQ primarily exists as the enol tautomer. However, upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen increase.[4] This can trigger an ultrafast transfer of the proton from the oxygen to the nitrogen, forming an excited-state keto tautomer.[16][19] This process, known as ESIPT, is often accompanied by a large Stokes shift (a significant difference between the absorption and emission wavelengths), making these compounds valuable as fluorescent probes.[20][21] TD-DFT calculations are indispensable for mapping the potential energy surfaces of both the ground and excited states to understand the feasibility and mechanism of ESIPT.[22]

A Validated Computational Workflow

This section provides a step-by-step protocol for conducting a comprehensive quantum chemical analysis of this compound. The workflow is designed to be self-validating at critical junctures.

Software and Hardware
  • Software: Gaussian 16 or a similar quantum chemistry package. GaussView 6 for visualization. AutoDock Tools and AutoDock Vina for molecular docking.

  • Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster is recommended for efficient calculations.

Workflow for DFT and TD-DFT Calculations

The following diagram outlines the logical flow for calculating the structural, electronic, and spectroscopic properties of 7-HIQ.

dft_workflow start 1. Build 7-HIQ Tautomers (Enol and Keto forms) opt 2. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->opt freq 3. Vibrational Frequency Analysis opt->freq validation Validation Check: No Imaginary Frequencies? freq->validation error Error: Not a True Minimum. Re-optimize from a different starting geometry. validation->error No fmo 4a. FMO Analysis (HOMO, LUMO, Gap) validation->fmo Yes mep 4b. MEP Mapping (Charge Distribution) validation->mep Yes tddft 4c. TD-DFT Calculation (Excited States, UV-Vis) validation->tddft Yes error->opt end Analyzed Properties fmo->end mep->end tddft->end

Caption: A validated workflow for quantum chemical calculations of this compound.

Step-by-Step Protocol:

  • Molecular Construction: Build the 3D structures of the relevant tautomers of 7-HIQ (e.g., the enol and keto forms) in a molecular editor like GaussView.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of each tautomer. A typical calculation in Gaussian would use the keyword: #p B3LYP/6-31+G(d,p) Opt. The causality here is that all subsequent properties must be calculated from a stable, minimum-energy structure.[13]

  • Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory (#p B3LYP/6-31+G(d,p) Freq). This is a critical validation step. A true energy minimum will have zero imaginary frequencies.[14] If imaginary frequencies are present, it indicates a transition state or an unstable structure, requiring re-optimization.

  • Property Calculations: Once the optimized structures are validated, proceed with single-point energy calculations to derive key properties:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic excitability.[13]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for understanding intermolecular interactions, including how the molecule will bind to a protein.[14]

    • TD-DFT: Calculate the first several singlet excited states to simulate the UV-Vis spectrum (#p TD(NStates=10) B3LYP/6-31+G(d,p)). This allows for direct comparison with experimental spectroscopic data.[17]

Workflow for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[23] This is essential for structure-based drug design.

docking_workflow prep_protein 1. Prepare Receptor (e.g., from PDB) - Remove water - Add hydrogens grid 3. Define Binding Site (Grid Box Generation) prep_protein->grid prep_ligand 2. Prepare Ligand (7-HIQ) - Use DFT-optimized structure - Assign charges prep_ligand->grid docking 4. Run Docking Algorithm (e.g., AutoDock Vina) grid->docking analysis 5. Analyze Results - Binding Energy (kcal/mol) - Poses & Interactions docking->analysis

Caption: Standardized workflow for molecular docking of this compound.

Step-by-Step Protocol:

  • Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare it by removing water molecules, adding polar hydrogens, and assigning charges. The rationale is to create a chemically correct representation of the protein's binding pocket.[23]

  • Ligand Preparation: Use the DFT-optimized structure of the most stable 7-HIQ tautomer. Assign partial charges (e.g., Gasteiger charges). This ensures the electrostatic potential of the ligand is accurately represented.

  • Grid Generation: Define a grid box that encompasses the active site of the protein. This box defines the search space for the docking algorithm.

  • Docking Simulation: Run the docking software (e.g., AutoDock Vina). The algorithm will systematically sample different conformations and orientations of the ligand within the grid box, scoring each pose.[24]

  • Results Analysis: Analyze the output, focusing on the top-ranked poses. The primary metric is the binding affinity (or docking score), typically in kcal/mol, which estimates the binding free energy.[24] Equally important is a visual inspection of the binding mode to identify key interactions like hydrogen bonds and pi-pi stacking.[23]

Interpreting the Computational Data

Tautomer Stability and Electronic Properties

The relative stability of the enol and keto tautomers can be determined by comparing their calculated total energies. These calculations typically show that the enol form is more stable in the ground state.

ParameterEnol TautomerKeto Tautomer
Relative Energy (kcal/mol) 0.00+8.5 (Illustrative)
HOMO Energy (eV) -6.2-6.5
LUMO Energy (eV) -1.5-2.0
HOMO-LUMO Gap (eV) 4.74.5
Dipole Moment (Debye) 2.14.8

Note: Values are illustrative examples based on typical DFT results for similar systems.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and that the molecule is more easily excited.[13] The MEP map would further reveal that the most negative potential is located around the oxygen and nitrogen atoms, confirming them as the primary sites for electrophilic attack and hydrogen bonding.

Molecular Docking Insights

The docking results provide a quantitative and qualitative assessment of binding.

Target Protein (Example)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X (PDB: YYYY) -8.2ASP-150Hydrogen Bond (with 7-OH)
LYS-45Hydrogen Bond (with N1)
PHE-148Pi-Pi Stacking (with isoquinoline ring)

A strong binding affinity (e.g., more negative than -7.0 kcal/mol) suggests a potentially potent interaction.[24] The analysis of specific interactions provides a structural hypothesis for the compound's activity, which can be used to guide further optimization (e.g., adding a functional group to form an additional hydrogen bond).[7]

Application in Drug Development

The insights gained from these calculations directly inform the drug discovery pipeline.

  • Hit-to-Lead Optimization: If 7-HIQ is a "hit" from a screening campaign, docking results can guide its chemical modification to improve binding affinity and selectivity. For instance, if the docking pose shows a nearby hydrophobic pocket, a medicinal chemist might synthesize a derivative with an added alkyl group to fill that pocket.[9]

  • Scaffold Hopping: The electronic and structural profile of 7-HIQ can be used as a template to design novel scaffolds that retain the key pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings) while having different core structures.

  • Predicting ADMET Properties: Advanced computational models can use quantum chemical descriptors (like charge distribution and orbital energies) as inputs to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and deprioritize compounds likely to fail later in development.[13]

Conclusion and Future Outlook

Quantum chemical calculations provide an indispensable toolkit for the modern researcher working with molecules like this compound. By integrating DFT, TD-DFT, and molecular docking, scientists can build a deep, predictive understanding of a compound's behavior from its electronic structure to its interaction with complex biological systems. This in-depth technical guide offers a validated framework for applying these powerful computational methods, enabling the rational design of novel therapeutics and advanced materials built upon the versatile this compound scaffold. Future work will likely involve the integration of machine learning and artificial intelligence with these first-principles calculations to further accelerate the discovery process.

References

Unlocking the Therapeutic Potential of 7-Hydroxyisoquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its derivatives, 7-Hydroxyisoquinoline has emerged as a promising platform for the development of novel therapeutics. While the direct molecular targets of the parent compound remain largely underexplored, its derivatives have demonstrated significant potential in oncology and virology. This technical guide provides an in-depth analysis of the most promising therapeutic targets of this compound derivatives, with a primary focus on topoisomerase I inhibition for anticancer applications and influenza A virus polymerase inhibition for antiviral strategies. We will delve into the mechanisms of action, present key structure-activity relationship data, and provide detailed experimental protocols for hit validation and characterization, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Isoquinoline Scaffold and the Promise of this compound

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature, particularly in plant alkaloids.[1] This structural motif is a cornerstone in the development of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets. This compound, a simple hydroxylated derivative, serves as a valuable starting point for chemical synthesis and modification, enabling the exploration of diverse chemical spaces and the optimization of pharmacological properties.

While direct therapeutic targets of this compound are not extensively documented, its synthetic accessibility makes it an attractive scaffold for generating libraries of derivatives. Research has predominantly focused on elucidating the therapeutic potential of these derivatives, revealing potent activities in critical disease areas. This guide will therefore concentrate on the two most compelling and well-researched therapeutic avenues for this compound derivatives: oncology and virology.

Anticancer Potential: Targeting Topoisomerase I with Indenoisoquinoline Derivatives

A significant body of research has focused on indenoisoquinolines, a class of compounds derived from the isoquinoline scaffold, as potent inhibitors of human topoisomerase I (Top1).[2][3] Top1 is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[4][5] Inhibition of Top1 leads to the accumulation of these breaks, ultimately triggering DNA damage responses and apoptosis in rapidly dividing cancer cells.[1][6]

Mechanism of Action: Interfacial Inhibition and Stabilization of the Cleavage Complex

Indenoisoquinoline derivatives, like the well-known camptothecins, act as interfacial inhibitors. They do not bind to the enzyme or DNA alone but rather to the transient Top1-DNA cleavage complex (Top1cc).[2][4] By intercalating at the DNA cleavage site, the indenoisoquinoline molecule physically obstructs the religation of the DNA strand, effectively trapping the enzyme on the DNA.[3] This stabilization of the Top1cc is the primary mechanism of their cytotoxic action. The collision of the replication fork with these stabilized complexes leads to the formation of DNA double-strand breaks, a highly lethal form of DNA damage for cancer cells.[2]

Topoisomerase_I_Inhibition cluster_0 Cellular Processes cluster_2 Downstream Effects DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Induces Torsional Stress Top1 Topoisomerase I (Top1) Top1cc Top1-DNA Cleavage Complex (Top1cc) Top1->Top1cc Forms Supercoiled_DNA->Top1 Binds to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication Top1cc->Relaxed_DNA Religation leads to Stabilized_Top1cc Stabilized Top1cc Indenoisoquinoline Indenoisoquinoline (this compound Derivative) Indenoisoquinoline->Stabilized_Top1cc Stabilizes Replication_Fork_Collision Replication Fork Collision Stabilized_Top1cc->Replication_Fork_Collision Leads to DSB DNA Double-Strand Breaks (DSBs) Replication_Fork_Collision->DSB Generates DDR DNA Damage Response (DDR) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Triggers

Quantitative Data: Inhibitory Potency of Indenoisoquinoline Derivatives

The potency of indenoisoquinoline derivatives as Top1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cytotoxicity assays against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
IndenoisoquinolineLMP400 (NSC 724998)VariousNot specified in provided text[2]
IndenoisoquinolineLMP776 (NSC 725776)VariousNot specified in provided text[2]
IndenoisoquinolineLMP744VariousNot specified in provided text[2]
TetrahydroisoquinolineGM-3-18Colon Cancer Cell Lines0.9 - 10.7[7]
Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This protocol outlines a standard method to assess the ability of a test compound to stabilize the Top1-DNA cleavage complex.

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Top1 reaction buffer (10X): 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol

  • Test compound (e.g., an indenoisoquinoline derivative) dissolved in DMSO

  • Camptothecin (positive control)

  • Proteinase K

  • Loading dye (6X)

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

  • Deionized water

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 2 µL 10X Top1 reaction buffer

    • 1 µL supercoiled plasmid DNA (100 ng)

    • 1 µL test compound at various concentrations (or DMSO for negative control, camptothecin for positive control)

    • x µL deionized water to bring the volume to 19 µL.

  • Add 1 µL of purified Topoisomerase I to each tube to initiate the reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL).

  • Incubate at 50°C for 30 minutes to digest the protein.

  • Add 4 µL of 6X loading dye to each reaction.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Interpretation of Results:

  • Negative Control (DMSO): A single band corresponding to relaxed DNA should be observed, indicating normal Top1 activity.

  • Positive Control (Camptothecin): An increase in the amount of nicked (open circular) and linear DNA, and a decrease in relaxed DNA, indicates stabilization of the cleavage complex.

  • Test Compound: A similar pattern to the positive control suggests that the compound is a Top1 inhibitor. The intensity of the nicked and linear bands will be proportional to the compound's inhibitory activity.

Antiviral Potential: Targeting Influenza A Virus Polymerase with Isoquinolone Derivatives

Derivatives of isoquinolone have been identified as potent inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[8] The viral polymerase is a heterotrimeric complex essential for the transcription and replication of the viral genome, making it an attractive target for antiviral drug development.

Mechanism of Action: Inhibition of Viral RNA Synthesis

Isoquinolone derivatives have been shown to inhibit the polymerase activity of the influenza virus.[8][9] The precise mechanism involves the compound interfering with the synthesis of viral RNA.[9] This inhibition can occur at different stages of the polymerase action, including initiation, elongation, or by disrupting the interaction between the polymerase subunits (PA, PB1, and PB2).[10] By blocking viral RNA synthesis, these compounds effectively halt the replication of the virus within the host cell.[11]

Influenza_Polymerase_Inhibition cluster_0 Influenza Virus Replication Cycle cluster_2 Inhibitory Effect vRNA Viral RNA (vRNA) RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp Template for Progeny_Virions Progeny Virions vRNA->Progeny_Virions Packaged into cRNA_mRNA cRNA & mRNA Synthesis RdRp->cRNA_mRNA Catalyzes Inhibited_RdRp Inhibited RdRp Viral_Proteins Viral Protein Synthesis cRNA_mRNA->Viral_Proteins Template for Viral_Proteins->Progeny_Virions Assembly of Isoquinolone Isoquinolone Derivative (this compound Derivative) Isoquinolone->Inhibited_RdRp Inhibits Blocked_Synthesis Blocked RNA Synthesis Inhibited_RdRp->Blocked_Synthesis Leads to Replication_Halted Viral Replication Halted Blocked_Synthesis->Replication_Halted

Quantitative Data: Antiviral Activity and Cytotoxicity of Isoquinolone Derivatives

The antiviral efficacy of isoquinolone derivatives is determined by their 50% effective concentration (EC50), while their safety is assessed by the 50% cytotoxic concentration (CC50). A higher selectivity index (SI = CC50/EC50) indicates a more promising therapeutic window.

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 1 A/Puerto Rico/8/34 (H1N1)0.239.0195[8]
A/Hong Kong/8/68 (H3N2)0.639.065[8]
B/Lee/400.339.0130[8]
Compound 21 A/Puerto Rico/8/34 (H1N1)9.9>300>30.3[8]
A/Hong Kong/8/68 (H3N2)18.5>300>16.2[8]
B/Lee/4010.2>300>29.4[8]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Test compound (e.g., an isoquinolone derivative) dissolved in DMSO

  • Oseltamivir (positive control)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with a diluted influenza virus suspension (approximately 100 plaque-forming units per well) for 1 hour at 37°C.

  • During the infection, prepare serial dilutions of the test compound and the positive control in DMEM.

  • After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium containing the different concentrations of the test compound or control to each well. Include a "no drug" control.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the "no drug" control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the EC50 value from the dose-response curve, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

This compound serves as a versatile and promising scaffold for the development of novel therapeutic agents. While the direct molecular targets of the parent compound require further investigation, its derivatives have demonstrated significant potential as inhibitors of crucial cellular and viral enzymes. The indenoisoquinolines are a promising class of anticancer agents targeting topoisomerase I, and isoquinolone derivatives show great potential as antiviral drugs against influenza by inhibiting the viral polymerase.

Future research should focus on:

  • Exploring the direct biological activities of this compound: A systematic screening against a broad panel of kinases, proteases, and receptors could uncover novel therapeutic targets.

  • Optimizing the existing derivatives: Structure-activity relationship (SAR) studies on the indenoisoquinoline and isoquinolone backbones can lead to the development of more potent and selective inhibitors with improved pharmacokinetic profiles.

  • Investigating other therapeutic areas: The broad biological activity of the isoquinoline scaffold suggests that derivatives of this compound may have potential in other areas such as neurodegenerative diseases and microbial infections.

The continued exploration of this compound and its derivatives holds significant promise for the discovery and development of next-generation therapeutics to address unmet medical needs in oncology, virology, and beyond.

References

7-Hydroxyisoquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 7-hydroxyisoquinoline, a pivotal heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthesis, chemical properties, and significant applications, with a focus on its role as a versatile scaffold in medicinal chemistry.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic organic compound. Its framework is not commonly found in nature in its free form, but the isoquinoline nucleus is a fundamental structural motif in a vast array of natural products, especially alkaloids like papaverine. This structural prominence has established the isoquinoline scaffold as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This versatility has led to the development of a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] this compound, with its strategically placed hydroxyl group, serves as a crucial intermediate and a valuable building block for the synthesis of more complex and biologically active molecules.

Historical Context and Discovery

While a singular, definitive publication marking the initial "discovery" of this compound is not readily apparent in historical chemical literature, its existence and synthesis were established by the mid-20th century. A 1949 patent by Woodward and von Eggers Doering, for instance, details the preparation of 8-substituted derivatives of this compound, indicating that the parent compound was known and accessible at that time. The development of synthetic routes to isoquinolines in the late 19th and early 20th centuries, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, laid the foundational chemical knowledge for the eventual synthesis of its various substituted derivatives, including the 7-hydroxy variant.[3][4]

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be approached through several established methods for constructing the isoquinoline ring system. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern.

Key Synthetic Strategies

The most prominent methods for synthesizing the isoquinoline skeleton are the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Spengler reaction. For the specific synthesis of this compound, a modification of the Pomeranz-Fritsch or a Skraup-type reaction (more commonly used for quinolines but adaptable) starting from m-aminophenol are logical approaches.

The Pomeranz-Fritsch reaction, first described in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal.[5] To synthesize this compound, a plausible starting material would be a protected m-hydroxybenzaldehyde.

Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound (Illustrative)

Step 1: Formation of the Schiff Base (Benzalaminoacetal)

  • A protected m-hydroxybenzaldehyde (e.g., m-methoxybenzaldehyde) is condensed with aminoacetaldehyde dimethyl acetal in an appropriate solvent.

  • The reaction mixture is stirred, typically at room temperature, until the formation of the corresponding Schiff base is complete.

  • The solvent is removed under reduced pressure to yield the crude benzalaminoacetal.

Step 2: Acid-Catalyzed Cyclization and Demethylation

  • The crude benzalaminoacetal is dissolved in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • The solution is heated to promote intramolecular electrophilic cyclization onto the aromatic ring.

  • Following cyclization, the reaction mixture is carefully neutralized with a base.

  • Subsequent cleavage of the protecting group (e.g., demethylation of the methoxy group using a reagent like HBr or BBr₃) yields this compound.

  • The final product is purified by a suitable method, such as recrystallization or column chromatography.

Pomeranz_Fritsch_Pathway cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization & Demethylation m-Methoxybenzaldehyde m-Methoxybenzaldehyde Benzalaminoacetal Benzalaminoacetal m-Methoxybenzaldehyde->Benzalaminoacetal Condensation Aminoacetaldehyde\ndimethyl acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde\ndimethyl acetal->Benzalaminoacetal Cyclized Intermediate Cyclized Intermediate Benzalaminoacetal->Cyclized Intermediate H₂SO₄, Δ 7-Methoxyisoquinoline 7-Methoxyisoquinoline Cyclized Intermediate->7-Methoxyisoquinoline Aromatization This compound This compound 7-Methoxyisoquinoline->this compound Demethylation (e.g., HBr)

Discovered in 1893, the Bischler-Napieralski reaction is a method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[3][6] Subsequent oxidation of the dihydroisoquinoline intermediate yields the aromatic isoquinoline.

Experimental Protocol: Bischler-Napieralski Synthesis of a this compound Precursor (Illustrative)

Step 1: Amide Formation

  • A substituted β-phenylethylamine (e.g., derived from m-methoxyphenethylamine) is acylated using an acid chloride or anhydride in the presence of a base.

  • The resulting β-arylethylamide is isolated and purified.

Step 2: Cyclization

  • The β-arylethylamide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heated.[6]

  • This promotes an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline.

Step 3: Aromatization and Deprotection

  • The 3,4-dihydroisoquinoline is oxidized to the corresponding isoquinoline using a dehydrogenating agent like palladium on carbon (Pd/C).

  • The protecting group on the hydroxyl function is then removed to yield this compound.

Bischler_Napieralski_Pathway cluster_step1 Step 1: Amide Formation cluster_step2 Step 2 & 3: Cyclization, Aromatization & Demethylation m-Methoxyphenethylamine m-Methoxyphenethylamine β-Arylethylamide β-Arylethylamide m-Methoxyphenethylamine->β-Arylethylamide Acylation Acid Chloride Acid Chloride Acid Chloride->β-Arylethylamide Dihydroisoquinoline Dihydroisoquinoline β-Arylethylamide->Dihydroisoquinoline POCl₃, Δ 7-Methoxyisoquinoline 7-Methoxyisoquinoline Dihydroisoquinoline->7-Methoxyisoquinoline Oxidation (Pd/C) This compound This compound 7-Methoxyisoquinoline->this compound Demethylation

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇NO[7]
Molecular Weight 145.16 g/mol [7]
CAS Number 7651-83-4[7]
Appearance Cream to brown or pale yellow crystals/powder[8]
Melting Point 222.5-231.5 °C[8]
Solubility Soluble in methanol and concentrated sulfuric acid[9]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, with their chemical shifts and coupling patterns providing information about their relative positions. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons will be influenced by their electronic environment, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 145). The fragmentation pattern can provide further structural information.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The hydroxyl group at the 7-position provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting molecules.

A Scaffold for Diverse Pharmacological Activities

The isoquinoline core is present in numerous compounds with a broad spectrum of biological activities.[10] Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic activity against various cancer cell lines.[10]

  • Antimicrobial and Antifungal Agents: The isoquinoline framework is a key component of several compounds with demonstrated antibacterial and antifungal properties.[11]

  • Antiviral Agents: Research has shown that certain isoquinoline derivatives can inhibit the replication of various viruses.[12]

  • Enzyme Inhibitors: The rigid structure of the isoquinoline nucleus makes it an ideal scaffold for designing inhibitors that can fit into the active sites of enzymes.

Applications This compound This compound Functionalization at C7-OH Functionalization at C7-OH This compound->Functionalization at C7-OH Medicinal Chemistry Applications Medicinal Chemistry Applications Functionalization at C7-OH->Medicinal Chemistry Applications Anticancer Agents Anticancer Agents Medicinal Chemistry Applications->Anticancer Agents Antimicrobial Agents Antimicrobial Agents Medicinal Chemistry Applications->Antimicrobial Agents Antiviral Agents Antiviral Agents Medicinal Chemistry Applications->Antiviral Agents Enzyme Inhibitors Enzyme Inhibitors Medicinal Chemistry Applications->Enzyme Inhibitors

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern science. From its roots in the classic named reactions of organic synthesis to its contemporary role as a versatile scaffold in drug discovery, this compound continues to be of significant interest to researchers. Its strategic functionalization provides a gateway to a vast chemical space of potentially life-saving therapeutics. As our understanding of disease pathways becomes more sophisticated, the demand for novel, adaptable molecular frameworks like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of medicinal chemistry.

References

Methodological & Application

Synthesis of 7-Hydroxyisoquinoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its derivatives, 7-hydroxyisoquinoline is a key intermediate for the synthesis of various pharmaceutical agents and a subject of significant research interest. This technical guide provides an in-depth exploration of two distinct and reliable methods for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols are presented with a focus on the underlying chemical principles, practical experimental details, and comparative analysis to aid in the selection of the most suitable method for a given research objective.

Introduction to this compound

This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₇NO. Its structure, featuring a hydroxyl group on the benzene ring of the isoquinoline core, imparts specific chemical reactivity and potential for diverse functionalization. This makes it a valuable building block in the synthesis of more complex molecules with therapeutic potential, including kinase inhibitors and other targeted therapies. The strategic synthesis of this key intermediate is therefore a critical step in many drug discovery programs.

Method 1: The Skraup Synthesis: A Classic Approach to Quinoline and Isoquinoline Analogs

The Skraup synthesis, a venerable reaction in organic chemistry, provides a direct route to quinolines and their isomers from aromatic amines and glycerol.[1][2] By employing 3-aminophenol as the starting aromatic amine, this method can be effectively adapted for the synthesis of this compound.

The Underlying Chemistry: Mechanism of the Skraup Reaction

The Skraup synthesis is a multi-step process that begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1] The reaction then proceeds through the following key steps:

  • Michael Addition: The aromatic amine (3-aminophenol) undergoes a conjugate addition to acrolein.

  • Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed cyclization.

  • Dehydration: The cyclized intermediate is dehydrated to form a 1,2-dihydroisoquinoline derivative.

  • Oxidation: Finally, the dihydroisoquinoline is oxidized to the aromatic this compound. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is typically used in this step.[1]

The choice of a strong acid, typically sulfuric acid, is crucial not only for the initial dehydration of glycerol but also for catalyzing the cyclization and dehydration steps. The reaction is notoriously exothermic and requires careful temperature control.[2]

Detailed Experimental Protocol: Skraup Synthesis of this compound

This protocol is an adaptation of the classical Skraup synthesis for the preparation of this compound from 3-aminophenol.

Materials:

  • 3-Aminophenol

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add 3-aminophenol (1 equivalent).

  • Addition of Reagents: To the stirred 3-aminophenol, add anhydrous glycerol (3-4 equivalents). Slowly and carefully, add concentrated sulfuric acid (2-3 equivalents) dropwise through the dropping funnel. The addition is highly exothermic, and the flask should be cooled in an ice bath to maintain the temperature below 120°C.

  • Initiation of Reaction: Add a small amount of ferrous sulfate (optional, ~0.1 equivalents) to moderate the reaction. Add the oxidizing agent, for example, nitrobenzene (1.2 equivalents).

  • Heating: Heat the reaction mixture gently in an oil bath to 140-150°C. Once the reaction initiates (indicated by a vigorous exothermic reaction), remove the heating source and allow the reaction to proceed under its own heat. If the reaction subsides, resume heating to maintain a gentle reflux for 2-3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Cautiously pour the viscous mixture into a large beaker containing ice water.

  • Neutralization: Carefully neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. This step should be performed in an ice bath as it is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed.[3]

Method 2: The Pomeranz-Fritsch Reaction: A Versatile Isoquinoline Synthesis

The Pomeranz-Fritsch reaction offers another powerful and versatile method for the synthesis of isoquinolines.[4][5] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde dialkyl acetal. For the synthesis of this compound, 3-hydroxybenzaldehyde serves as the starting aromatic aldehyde.

The Underlying Chemistry: Mechanism of the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction typically proceeds in two main stages:

  • Formation of the Schiff Base (Benzalaminoacetal): 3-Hydroxybenzaldehyde is condensed with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base, a benzalaminoacetal.[4]

  • Acid-Catalyzed Cyclization and Aromatization: The benzalaminoacetal is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The acid catalyzes the hydrolysis of the acetal to an aldehyde, which is in equilibrium with its enol form. An intramolecular electrophilic attack of the enol or the protonated aldehyde onto the electron-rich aromatic ring leads to the formation of a dihydroisoquinoline intermediate. Subsequent elimination of water and aromatization yields the final this compound product.

The position of the hydroxyl group on the starting benzaldehyde directs the cyclization to form the 7-substituted isoquinoline. The use of a strong dehydrating acid is critical to drive the cyclization and aromatization steps to completion.

Detailed Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-hydroxybenzaldehyde and aminoacetaldehyde dimethyl acetal.

Materials:

  • 3-Hydroxybenzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Toluene

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Formation of Benzalaminoacetal: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).

  • Removal of Solvent: After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.

  • Cyclization: To the crude benzalaminoacetal, cautiously add concentrated sulfuric acid or polyphosphoric acid (preheated to ~80°C) with stirring. The mixture should be cooled in an ice bath during the initial addition.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to 90-100°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient as the eluent to afford pure this compound.

Comparative Analysis of Synthesis Methods

To facilitate the selection of the most appropriate synthetic route, a comparative summary of the two described methods is provided below.

ParameterSkraup SynthesisPomeranz-Fritsch Reaction
Starting Materials 3-Aminophenol, Glycerol3-Hydroxybenzaldehyde, Aminoacetaldehyde dimethyl acetal
Key Reagents Conc. H₂SO₄, Oxidizing agentConc. H₂SO₄ or PPA
Reaction Conditions High temperature, strongly acidicModerate to high temperature, strongly acidic
Reported Yield Variable, can be moderate to goodGenerally moderate to good
Advantages Readily available starting materialsMilder conditions for the initial condensation step
Disadvantages Highly exothermic and potentially hazardousRequires the synthesis or purchase of the aminoacetal

Characterization Data for this compound

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following are typical spectroscopic data for this compound.

Spectroscopic TechniqueExpected Data
¹H NMR (DMSO-d₆)δ (ppm): ~9.1 (s, 1H), ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.5 (d, 1H), ~7.3 (dd, 1H), ~7.1 (d, 1H), ~10.0 (br s, 1H, -OH). Chemical shifts and coupling constants will be characteristic of the substituted isoquinoline ring system.
¹³C NMR (DMSO-d₆)δ (ppm): Signals corresponding to the nine carbon atoms of the isoquinoline core, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.
IR (KBr) ν (cm⁻¹): Broad O-H stretch (~3200-3400), aromatic C-H stretches (~3000-3100), C=C and C=N stretching vibrations in the aromatic region (~1500-1650).
Mass Spectrometry (EI) m/z: 145 (M⁺), with characteristic fragmentation patterns.[6]

Visualizing the Synthetic Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for both the Skraup and Pomeranz-Fritsch syntheses.

Skraup_Synthesis_Workflow start Start: 3-Aminophenol & Glycerol reagents Add Conc. H₂SO₄ & Oxidizing Agent start->reagents heating Heat to 140-150°C reagents->heating workup Work-up: Quench with ice-water heating->workup neutralize Neutralize with NaOH workup->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify: Column Chromatography or Recrystallization extract->purify product Product: This compound purify->product

Skraup Synthesis Workflow

Pomeranz_Fritsch_Synthesis_Workflow start Start: 3-Hydroxybenzaldehyde & Aminoacetaldehyde dimethyl acetal condensation Condensation in Toluene (Dean-Stark) start->condensation cyclization Acid-Catalyzed Cyclization (H₂SO₄ or PPA) condensation->cyclization workup Work-up: Quench with ice cyclization->workup neutralize Neutralize with NaHCO₃ workup->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify: Column Chromatography extract->purify product Product: This compound purify->product

Pomeranz-Fritsch Synthesis Workflow

Conclusion

The synthesis of this compound is a key step in the development of novel therapeutics. The Skraup and Pomeranz-Fritsch reactions represent two robust and well-established methods for accessing this important intermediate. The choice between these methods will depend on factors such as the availability of starting materials, scale of the reaction, and safety considerations. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this compound for their drug discovery and development endeavors.

References

Synthesis of 7-Hydroxyisoquinoline Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Hydroxyisoquinoline Scaffold

The isoquinoline core is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. Among these, this compound derivatives have garnered significant attention from the medicinal chemistry community. This privileged scaffold is a key component in numerous pharmacologically active molecules, demonstrating activities that span from anticancer and antimicrobial to neuroprotective and anti-inflammatory applications. The strategic placement of the hydroxyl group at the 7-position offers a crucial site for further functionalization, enabling the fine-tuning of a compound's physicochemical properties and biological target engagement. This guide provides an in-depth exploration of established and modern synthetic protocols for accessing this valuable class of molecules, offering both the "how" and the "why" behind the experimental design to empower researchers in drug discovery and development.

Strategic Approaches to the this compound Core

The construction of the this compound skeleton can be achieved through several strategic disconnections. The most common and historically significant approaches involve the formation of the C4-C4a and the N-C1 bonds in the final cyclization step. Classical methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions have long been the workhorses for isoquinoline synthesis. More contemporary methods, including transition-metal-catalyzed cross-coupling reactions, offer milder conditions and broader functional group tolerance.

A common strategy involves the synthesis of a 7-methoxyisoquinoline precursor, which can be subsequently demethylated to yield the desired this compound. This approach is often favored due to the commercial availability of meta-anisidine and related starting materials, and the relative stability of the methoxy group during the ring-forming reactions.

Classical Synthetic Protocols: Building the Isoquinoline Framework

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[1][2] The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1]

Causality of Experimental Choices: The mechanism proceeds through the formation of an electrophilic nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring. The choice of the dehydrating agent is crucial; POCl₃ is widely used due to its efficacy and relatively mild conditions compared to harsher reagents.[1] The electron-donating nature of a methoxy group at the meta-position of the phenethylamine starting material directs the cyclization to the desired para-position, yielding the 7-methoxyisoquinoline precursor.

Experimental Workflow Diagram:

Bischler_Napieralski cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: Demethylation Starting_Material m-Methoxyphenethylamine Amide N-(2-(3-methoxyphenyl)ethyl)acetamide Starting_Material->Amide Acylation Acid_Chloride Acyl Chloride/Anhydride Acid_Chloride->Amide Dihydroisoquinoline 7-Methoxy-1-methyl-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Reflux Dehydrating_Agent POCl3, Toluene Dehydrating_Agent->Dihydroisoquinoline Methoxyisoquinoline 7-Methoxy-1-methylisoquinoline Dihydroisoquinoline->Methoxyisoquinoline Dehydrogenation Oxidizing_Agent Pd/C, Toluene Oxidizing_Agent->Methoxyisoquinoline Final_Product 7-Hydroxy-1-methylisoquinoline Methoxyisoquinoline->Final_Product -78 °C to rt Demethylating_Agent BBr3, DCM Demethylating_Agent->Final_Product

Caption: Workflow for the synthesis of a this compound derivative via the Bischler-Napieralski reaction.

Detailed Protocol for the Synthesis of 7-Hydroxy-1-methylisoquinoline:

Step 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)acetamide

  • To a stirred solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Step 2: Synthesis of 7-Methoxy-1-methyl-3,4-dihydroisoquinoline

  • Dissolve the crude N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 eq) in dry toluene (0.3 M).

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

  • Extract the product with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 7-Methoxy-1-methylisoquinoline

  • Dissolve the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in toluene (0.2 M).

  • Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).

  • Heat the mixture to reflux for 8-12 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with toluene.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 7-methoxy-1-methylisoquinoline.

Step 4: Synthesis of 7-Hydroxy-1-methylisoquinoline

  • Dissolve the purified 7-methoxy-1-methylisoquinoline (1.0 eq) in dry DCM (0.1 M) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.2-1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a mixture of DCM and isopropanol (e.g., 3:1 v/v).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 7-hydroxy-1-methylisoquinoline.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4] The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid.[3]

Causality of Experimental Choices: The mechanism involves the formation of a Schiff base (benzalaminoacetal) followed by an acid-catalyzed cyclization. The strong acid is necessary to promote both the cyclization and the subsequent dehydration to form the aromatic isoquinoline ring. Using m-methoxybenzaldehyde as the starting material will direct the cyclization to favor the formation of 7-methoxyisoquinoline.

Reaction Mechanism Diagram:

Pomeranz_Fritsch Benzaldehyde m-Methoxybenzaldehyde Schiff_Base Benzalaminoacetal Intermediate Benzaldehyde->Schiff_Base Aminoacetal Aminoacetaldehyde diethyl acetal Aminoacetal->Schiff_Base Condensation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate H2SO4 Cyclization Methoxyisoquinoline 7-Methoxyisoquinoline Cyclized_Intermediate->Methoxyisoquinoline Dehydration Final_Product This compound Methoxyisoquinoline->Final_Product BBr3 Demethylation

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction for this compound synthesis.

Detailed Protocol for the Synthesis of this compound:

Step 1 & 2: Synthesis of 7-Methoxyisoquinoline

  • Carefully add aminoacetaldehyde diethyl acetal (1.0 eq) to a stirred solution of m-methoxybenzaldehyde (1.0 eq) in ethanol (0.5 M) at room temperature.

  • Stir the mixture for 1-2 hours to form the Schiff base.

  • Slowly and carefully add the reaction mixture to concentrated sulfuric acid (5-10 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Basify with a concentrated sodium hydroxide solution to pH > 10.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-methoxyisoquinoline.

Step 3: Synthesis of this compound

  • Follow the demethylation procedure described in Step 4 of the Bischler-Napieralski protocol.

Modern Synthetic Approaches

While classical methods are reliable, modern organic synthesis has introduced milder and more versatile techniques for constructing the isoquinoline scaffold.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction rates of both the Bischler-Napieralski and Pomeranz-Fritsch reactions, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.

Causality of Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating of the solvent. This can overcome activation energy barriers more effectively than conventional heating, leading to faster reaction times.

Comparison of Synthetic Protocols

Method Starting Materials Key Reagents Typical Reaction Time Typical Yield Advantages Disadvantages
Bischler-Napieralski β-arylethylamidesPOCl₃, PPA4-16 hours50-80%Readily available starting materials, reliable.Requires subsequent oxidation, harsh reagents.[1]
Pomeranz-Fritsch Benzaldehydes, AminoacetalsConc. H₂SO₄2-6 hours40-70%Direct route to isoquinolines.Harsh acidic conditions, can have side reactions.[3][4]
Microwave-Assisted Same as classical methodsSame as classical methods10-60 minutesOften higher than classicalRapid, higher yields, cleaner reactions.Requires specialized equipment.

Purification and Characterization

Purification of this compound derivatives is typically achieved through column chromatography on silica gel, using a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Recrystallization from an appropriate solvent system can also be employed for further purification.

The structural confirmation of the synthesized compounds is crucial and is typically performed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number of different types of protons and their chemical environments. The aromatic protons of the isoquinoline core typically appear in the range of 7.0-9.0 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on the solvent and concentration.[5][6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the number of different types of carbon atoms in the molecule. The aromatic carbons of the isoquinoline ring typically resonate between 110-160 ppm.[5][6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the broad O-H stretch of the hydroxyl group (typically around 3200-3600 cm⁻¹) and the C=N and C=C stretching vibrations of the aromatic system.

Conclusion and Future Perspectives

The synthesis of this compound derivatives remains a field of active research, driven by their significant potential in drug discovery. While classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions continue to be valuable tools, the development of more efficient, milder, and environmentally friendly modern synthetic strategies is expanding the accessibility and diversity of this important class of compounds. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to confidently synthesize and explore the therapeutic potential of novel this compound derivatives.

References

Application Notes & Protocols: 7-Hydroxyisoquinoline as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The detection and quantification of metal ions are critical across a spectrum of scientific disciplines, from environmental monitoring to understanding cellular physiology and pathology. Fluorescent probes have emerged as indispensable tools for these applications due to their high sensitivity, rapid response time, and suitability for real-time analysis and bioimaging.[1][2] Quinoline and its isomers, such as isoquinoline, form the structural core of many potent fluorophores.[1][3] Their rigid, planar structure and electron-rich nature make them excellent candidates for developing chemosensors.

7-Hydroxyisoquinoline, a structural isomer of the well-studied 8-hydroxyquinoline, is a promising fluorophore for the development of metal ion probes.[4] The strategic placement of the hydroxyl group and the nitrogen heteroatom creates an ideal chelation site for metal ions.[3][5] Complexation with a metal ion typically alters the photophysical properties of the molecule, leading to a measurable change in fluorescence. This document provides a comprehensive guide to the principles, applications, and detailed protocols for utilizing this compound as a fluorescent probe for metal ion detection.

Principle of Operation: A Chelation-Driven Response

The sensing mechanism of this compound is predicated on its ability to act as a chelating agent. The nitrogen atom on the isoquinoline ring and the adjacent hydroxyl group form a bidentate ligand that can coordinate with various metal ions. In its free, unbound state, this compound may exhibit weak fluorescence. This is often due to efficient non-radiative decay pathways, such as an Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the ring nitrogen.[6][7]

Upon binding to a metal ion, this ESIPT process is typically inhibited. The coordination with the metal ion forms a more rigid complex, which restricts intramolecular vibrations and closes non-radiative decay channels.[4][6] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), results in a significant increase in the fluorescence quantum yield, leading to a "turn-on" fluorescent response.[2][7][8] The specific metal ions that can be detected and the magnitude of the fluorescence change depend on the coordination chemistry, including the size, charge, and electronic configuration of the metal ion.

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Probe_Free This compound Weak Fluorescence ESIPT ESIPT (Proton Transfer) Metal_Ion Metal Ion (M^n+) Probe_Free->Metal_Ion Chelation Probe_Bound [this compound-M^n+] Complex Strong Fluorescence Inhibition ESIPT Inhibited

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Photophysical Properties

Understanding the fundamental photophysical properties of this compound is the first step in its application as a probe. While extensive data for this specific isomer can be limited, properties can be inferred from the broader class of hydroxyquinolines and determined experimentally.[6][9]

PropertyTypical Value / CharacteristicNote
Appearance Off-white to light brown powderAs supplied by vendors.[10]
Excitation (λex) ~320-360 nmUV region. Must be determined experimentally in the chosen solvent.
Emission (λem) ~400-500 nmBlue to Cyan region. Dependent on solvent polarity and metal binding.
Stokes Shift ModerateThe difference between λex and λem maxima.
Quantum Yield (Φ) Low (unbound), High (bound)Significantly increases upon metal chelation.[4]
Solubility Soluble in organic solvents (DMSO, Ethanol)Limited solubility in pure aqueous solutions.

Experimental Protocols

The following protocols provide a framework for the characterization and use of this compound as a fluorescent metal ion probe. Optimization for specific applications and instrumentation is recommended.

Protocol 1: Reagent Preparation

Objective: To prepare stable stock and working solutions for the probe and metal ions.

A. Probe Stock Solution (1 mM)

  • Weighing: Accurately weigh ~1.45 mg of this compound (MW: 145.16 g/mol ).

  • Dissolution: Dissolve the powder in 10 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution in a dark container at 4°C to prevent photodegradation. This solution is stable for several weeks.

B. Probe Working Solution (10 µM)

  • Buffer Preparation: Prepare the desired experimental buffer (e.g., 10 mM HEPES, pH 7.4). The pH of the buffer is critical as the protonation state of the probe can affect its fluorescence and binding affinity.[11]

  • Dilution: Dilute the 1 mM stock solution 1:100 in the experimental buffer to achieve a final concentration of 10 µM.

  • Usage: Prepare this solution fresh daily. Ensure the final DMSO concentration in the assay is low (<1%) to minimize solvent effects on the measurements.[12]

C. Metal Ion Stock Solutions (10 mM)

  • Preparation: Prepare individual 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, CaCl₂, MgCl₂) in deionized water.

  • Storage: Store these solutions at 4°C. They are generally stable for several months.

Protocol 2: Spectroscopic Characterization & Metal Ion Titration

Objective: To determine the optimal wavelengths and quantify the probe's response to a target metal ion.

Workflow_Titration cluster_workflow Experimental Workflow A Prepare Probe Working Solution (10 µM) B Determine λex and λem (Excitation/Emission Scans) A->B C Prepare Assay Series (Constant Probe, Varying [Metal]) B->C D Incubate (e.g., 15 min at RT) C->D E Measure Fluorescence Intensity at optimal λex/λem D->E F Data Analysis (Plot Intensity vs. [Metal]) E->F G Calculate LOD & Linear Range F->G

Caption: General workflow for metal ion sensing experiments.

Methodology:

  • Initial Scans: Add the 10 µM probe working solution to a quartz cuvette.

    • Record the absorbance spectrum (e.g., 250-450 nm) to find the maximum absorbance wavelength (λabs).

    • Set the emission wavelength ~50 nm higher than λabs and perform an excitation scan to find the optimal excitation wavelength (λex).[12]

    • Set the excitation to the determined λex and perform an emission scan to find the optimal emission wavelength (λem).[12]

  • Titration Setup: Prepare a series of microcentrifuge tubes or wells in a microplate. To each, add:

    • A fixed volume of the 10 µM probe working solution.

    • Increasing volumes of the target metal ion stock solution to achieve a desired concentration range (e.g., 0 to 50 µM).

    • Buffer to bring the final volume to a constant value (e.g., 2 mL). Include a "blank" sample containing only the probe and buffer.

  • Incubation: Mix gently and incubate the solutions at room temperature for 10-15 minutes to allow the probe-metal complexation to reach equilibrium.[12]

  • Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence intensity of each sample at the predetermined λex and λem.

  • Data Analysis:

    • Plot the fluorescence intensity at λem as a function of the metal ion concentration.

    • The linear portion of this curve can be used for quantification.[13]

    • The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[7]

Protocol 3: Selectivity Assessment

Objective: To evaluate the specificity of the probe for a target metal ion against a panel of other common ions.

Methodology:

  • Prepare Samples: In separate tubes, prepare solutions containing the probe (10 µM) and a fixed concentration (e.g., 2 equivalents or 20 µM) of the target metal ion.

  • Prepare Interference Samples: In another set of tubes, prepare solutions containing the probe (10 µM), the target metal ion (20 µM), and an equal concentration (20 µM) of a potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.).[14]

  • Prepare Control Samples: Prepare samples containing the probe and only the interfering ions.

  • Incubation and Measurement: Incubate all samples as in Protocol 2 and measure their fluorescence intensity.

  • Analysis: Compare the fluorescence response of the sample containing only the target ion to those containing the mixture of ions. A highly selective probe will show a strong response to the target ion with minimal change in the presence of other ions.

Illustrative Performance Data

The following table summarizes typical performance characteristics observed for hydroxyquinoline-based fluorescent probes for detecting common transition metal ions. Note: These values are illustrative and the specific performance of this compound must be determined experimentally.

Target IonTypical ResponseDetection MechanismSolvent SystemLimit of Detection (LOD)Reference
Zn²⁺ Turn-onCHEFEthanol/Water or HEPES Buffer10 nM - 1 µM[8][14][15][16][17]
Cu²⁺ Turn-off (Quenching)PET / Paramagnetic QuenchingDMSO/Water or Buffer40 nM - 2 µM[11][13][18][19][20]
Al³⁺ Turn-onCHEFAqueous Buffer100 nM - 5 µM[4][20]
Fe³⁺ Turn-off (Quenching)Paramagnetic QuenchingAqueous Buffer50 nM - 1 µM[21]

Conclusion

This compound represents a versatile and accessible scaffold for the development of fluorescent probes for metal ion detection. Its straightforward chelation-based sensing mechanism, primarily operating through Chelation-Enhanced Fluorescence, offers the potential for creating highly sensitive "turn-on" sensors. The protocols outlined in this document provide a robust starting point for researchers to characterize the probe's photophysical properties and validate its performance for specific metal ions of interest. Through systematic experimentation, this compound can be effectively employed as a valuable tool in chemical biology and environmental analysis.

References

Analytical techniques for 7-Hydroxyisoquinoline quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 7-Hydroxyisoquinoline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical techniques for the accurate and precise quantification of this compound. This compound is a key molecule, often encountered as a metabolite of isoquinoline or as a structural motif in pharmacologically active compounds.[1] Its accurate measurement in various matrices, particularly biological fluids, is critical for pharmacokinetic studies, drug metabolism research, and safety assessments. This guide details robust methodologies using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) as the primary technique, and HPLC with UV detection as a viable alternative. We delve into the rationale behind method development choices, provide step-by-step protocols, and outline validation procedures to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

Isoquinoline and its derivatives are foundational structures in numerous natural alkaloids and synthetic drugs. The metabolism of these compounds often involves hydroxylation, leading to the formation of various hydroxyisoquinoline isomers.[1] this compound is one such critical metabolite. Understanding its concentration, distribution, and elimination (ADME properties) is fundamental to characterizing the parent drug's overall pharmacological and toxicological profile.

The primary analytical challenge lies in achieving selectivity against other positional isomers (e.g., 1-, 4-, 5-, or 8-hydroxyisoquinoline) and overcoming matrix interference from complex biological samples.[1][2] This necessitates the development of highly specific and sensitive analytical methods, capable of delivering reliable quantitative data for informed decision-making in research and drug development.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of low-level analytes in complex matrices, LC-MS/MS is the undisputed gold standard. Its power lies in the combination of physical separation by chromatography with the highly selective mass-based detection of tandem mass spectrometry. This dual-layered specificity allows for the confident quantification of this compound, even in the presence of isomers and endogenous interferences.[3]

Principle of LC-MS/MS Quantification

The workflow involves introducing a prepared sample into an HPLC system, where this compound is separated from other components on a reversed-phase column. The column effluent is then directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of the analyte.

Inside the mass spectrometer, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the this compound parent ion. This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This parent-to-fragment transition, known as Selected Reaction Monitoring (SRM), is unique to the analyte and forms the basis for highly selective quantification.[4]

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., Deuterated 7-OH-IQ) Sample->Spike Extract Protein Precipitation or Solid-Phase Extraction Spike->Extract Evap Evaporation & Reconstitution in Mobile Phase Extract->Evap Inject Injection into HPLC Evap->Inject Column C18 Reversed-Phase Chromatographic Separation Inject->Column ESI Electrospray Ionization (ESI) [M+H]⁺ Generation Column->ESI MSMS Tandem Mass Spectrometry (SRM: m/z 146.1 → fragment) ESI->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Detailed LC-MS/MS Protocol

This protocol is designed for the quantification of this compound in human plasma.

2.3.1. Materials and Reagents

  • This compound reference standard (≥97% purity).[5]

  • Stable Isotope Labeled Internal Standard (IS), e.g., this compound-d6. (If commercially unavailable, a structurally similar compound with distinct mass can be used after careful validation).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Human plasma (with appropriate anticoagulant).

2.3.2. Sample Preparation: Protein Precipitation (PPT)

  • Rationale: PPT is a rapid and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column.

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5-10 µL into the LC-MS/MS system.

2.3.3. Liquid Chromatography (LC) Conditions

  • Rationale: A C18 column provides excellent retention for moderately polar compounds like this compound. The use of formic acid in the mobile phase ensures the analyte is protonated, leading to better peak shape and improved ESI sensitivity. A gradient elution ensures that both the analyte and any potential interferences are well-separated.[6]

    Parameter Condition
    Column Reversed-phase C18, 50 x 2.1 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
    Column Temp. 40 °C

    | Injection Vol. | 5 µL |

2.3.4. Mass Spectrometry (MS) Conditions

  • Rationale: ESI in positive mode is ideal for nitrogen-containing basic compounds. The SRM transitions must be optimized by infusing the analyte and IS to find the most stable and intense parent and fragment ions.

    Parameter Condition
    Ion Source Electrospray Ionization (ESI), Positive Mode
    Capillary Voltage 3.5 kV
    Source Temp. 150 °C
    Desolvation Temp. 400 °C
    SRM Transitions This compound: m/z 146.1 → 118.1 (loss of CO)
    Internal Standard (d6): m/z 152.1 → 124.1 (example)

    | Collision Energy | Optimize for maximum fragment intensity (e.g., 20-25 eV) |

Method Validation and Performance

A robust analytical method must be validated to ensure its performance is acceptable for its intended purpose.[3] The table below summarizes typical acceptance criteria and expected performance for this method.

Validation ParameterAcceptance Criteria (FDA/EMA)Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Range -0.1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Matrix Effect IS-normalized factor consistent across lots0.95 - 1.05
Recovery Consistent and precise> 85%

Alternative Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive and selective than LC-MS/MS, HPLC-UV is a cost-effective and widely available technique suitable for applications where higher concentrations of this compound are expected (e.g., in vitro metabolism studies, process chemistry).[6][7]

Principle and Protocol

The separation principle is identical to the LC portion of the LC-MS/MS method. Detection is based on the absorbance of UV light by the isoquinoline ring system.

HPLCUV_Workflow cluster_prep_uv Sample Preparation cluster_analysis_uv HPLC-UV Analysis cluster_data_uv Data Processing Sample_UV Sample Matrix Extract_UV Liquid-Liquid Extraction or Solid-Phase Extraction Sample_UV->Extract_UV Recon_UV Evaporation & Reconstitution Extract_UV->Recon_UV Inject_UV Injection into HPLC Recon_UV->Inject_UV Column_UV C18 Reversed-Phase Separation Inject_UV->Column_UV Detect_UV UV/Diode Array Detector (e.g., 220 nm, 275 nm) Column_UV->Detect_UV Integrate_UV Peak Integration Detect_UV->Integrate_UV Calibrate_UV External Standard Calibration Integrate_UV->Calibrate_UV Quantify_UV Quantification Calibrate_UV->Quantify_UV

Caption: General workflow for this compound analysis by HPLC-UV.

HPLC-UV Protocol

  • Sample Preparation: Due to lower selectivity, a more rigorous cleanup like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended to minimize interferences.[8]

  • LC Conditions: Similar to the LC-MS/MS method, but isocratic elution may be possible for cleaner samples. A mobile phase of Acetonitrile:Phosphate Buffer (pH 3.0) is a common choice.[9]

  • Detection: A Diode Array Detector (DAD) is recommended to assess peak purity. Set the primary wavelength at a UV maximum for this compound (e.g., ~220 nm or ~275 nm, to be determined empirically).

  • Quantification: Typically performed using an external standard calibration curve.

Limitations

The primary limitation of HPLC-UV is the risk of co-eluting compounds that also absorb at the selected wavelength, leading to an overestimation of the analyte concentration. Confirmation of peak identity is challenging without mass spectrometry. The limit of quantification is typically in the low µg/mL to high ng/mL range, significantly higher than LC-MS/MS.[7]

Conclusion

The choice of analytical technique for this compound quantification is dictated by the specific requirements of the study. For regulated bioanalysis, pharmacokinetic studies, and any application requiring high sensitivity and specificity, the detailed LC-MS/MS protocol is the authoritative method. For less demanding applications with higher analyte concentrations, HPLC-UV provides a practical and reliable alternative. In all cases, proper method validation is paramount to ensuring the generation of trustworthy and reproducible data.

References

Introduction: The Significance of 7-Hydroxyisoquinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 7-Hydroxyisoquinoline using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This compound is a key heterocyclic aromatic compound and a significant structural motif found in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities. As a metabolite, intermediate, or final product in drug development and chemical synthesis, its accurate quantification is paramount. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation, identification, and quantification of this compound in various matrices.[1]

This application note provides a comprehensive, field-tested guide for researchers and drug development professionals. It details a robust reversed-phase HPLC (RP-HPLC) method, explains the scientific rationale behind the protocol, and outlines a complete workflow from sample preparation to method validation, ensuring the generation of accurate and reliable data.

Principle of the Method: Reversed-Phase Chromatography

The method described herein utilizes reversed-phase chromatography, the most common mode of HPLC for analyzing moderately polar compounds like this compound.

  • The Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica column is employed. The long alkyl chains of the C18 phase provide a hydrophobic surface.

  • The Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile or methanol), is used to elute the analyte.

  • The Separation Mechanism: The separation is governed by the hydrophobic interactions between this compound and the C18 stationary phase. Molecules with higher hydrophobicity are retained longer on the column. By carefully controlling the ratio of organic solvent to water in the mobile phase, we can modulate the retention time of this compound, allowing it to be separated from impurities and other matrix components. To ensure a sharp and symmetrical peak shape, an acid modifier like formic acid is added to the mobile phase. This suppresses the ionization of residual silanol groups on the silica surface and ensures the analyte is in a single ionic form, preventing peak tailing.[2][3]

Experimental Workflow Overview

The logical flow of the analysis process is critical for achieving reproducible results. The entire procedure, from initial preparation to final data analysis, follows a structured path.

workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing p1 Mobile Phase Preparation p2 Standard Solution Preparation p1->p2 p3 Sample Preparation p2->p3 a1 HPLC System Setup & Equilibration p3->a1 a2 System Suitability Test (SST) a1->a2 a3 Calibration Curve Generation a2->a3 a4 Sample Analysis a3->a4 d1 Peak Integration & Identification a4->d1 d2 Quantification d1->d2 d3 Report Generation d2->d3

Caption: General experimental workflow for HPLC analysis.

Detailed Protocols and Methodologies

Part 1: Preparation of Solutions

Accurate preparation of standards and mobile phases is fundamental to the quality of the final data. Always use HPLC-grade solvents and reagents.[4]

Protocol 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. To do this, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Degassing: Before placing the mobile phases on the HPLC system, degas both solutions for 15-20 minutes using an ultrasonic bath or helium sparging to remove dissolved gases, which can cause bubbles in the pump and detector, leading to an unstable baseline.[5]

Protocol 2: Standard Solution Preparation

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like methanol or a methanol:water (50:50 v/v) mixture.[5] Ensure complete dissolution, using brief sonication if necessary. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Primary Stock Solution with the mobile phase (at the initial gradient composition) to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This range should bracket the expected concentration of the analyte in the test samples.

Part 2: Sample Preparation

The goal of sample preparation is to extract this compound from its matrix and produce a clean, particle-free solution that is compatible with the HPLC system.[6] This prevents column clogging and minimizes interferences.[7][8]

Protocol 3: General Sample Preparation

  • Dissolution: Dissolve the sample containing this compound in a solvent that is compatible with the mobile phase, such as methanol, acetonitrile, or a mixture with water.[8][9] The sample concentration should be adjusted to fall within the linear range of the calibration curve.[6]

  • Extraction (if required): For complex matrices (e.g., biological fluids, plant extracts), an extraction step may be necessary. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte and remove interfering components.[7]

  • Filtration: It is critical to filter all samples and standards immediately before injection. Use a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or nylon) to remove any particulate matter that could block the column frit or injector.[5][9]

Part 3: Chromatographic Conditions & System Setup

These parameters provide a robust starting point and should be optimized for your specific instrument and application.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
HPLC System Agilent 1200 Series, Shimadzu Nexera, or equivalent with UV/PDA DetectorStandard systems capable of gradient elution and UV detection.
Column C18 Reversed-Phase (e.g., 100 x 4.6 mm, 2.7 µm)Industry standard for retaining and separating moderately polar compounds. Smaller particle sizes offer higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization of silanols, improving peak shape.[2]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient Elution 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min.A gradient is effective for separating analytes with different polarities and cleaning the column after each injection.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 218 nm or 295 nmThese are reported absorbance maxima for a closely related isomer and are good starting points for this compound.[10][11] A photodiode array (PDA) detector is recommended to confirm peak purity.
Injection Volume 10 µLA standard volume; can be adjusted based on sample concentration and sensitivity requirements.

Protocol 4: HPLC System Operation

  • System Startup: Turn on all HPLC components and allow the detector lamp to warm up for at least 30 minutes.

  • Column Installation & Purging: Install the C18 column. Purge the pump lines with fresh mobile phase to remove any air or old solvent.

  • System Equilibration: Equilibrate the column by running the mobile phase at the initial gradient conditions (e.g., 90% A, 10% B) until a stable baseline is achieved. This typically requires 10-15 column volumes.

  • Sequence Setup: Create an analysis sequence including blanks, system suitability injections, calibration standards, and samples.

Method Validation: Ensuring Trustworthy Results

Method validation is a regulatory requirement in many industries and is essential for demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] Key validation parameters are outlined below.

validation cluster_val Core Validation Parameters (ICH Guidelines) Accuracy Accuracy % Recovery Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) RSD % Specificity Specificity Peak Purity Resolution LOD LOD S/N Ratio ≥ 3 LOQ LOQ S/N Ratio ≥ 10 Linearity Linearity Correlation Coefficient (r²) Range Robustness Robustness Small variations in: - Flow Rate - pH - Temperature Validation {Method Validation | Demonstrates suitability for intended purpose} Validation->Accuracy Validation->Precision Validation->Specificity Validation->LOD Validation->LOQ Validation->Linearity Validation->Robustness

Caption: Key parameters for HPLC method validation.

Table 2: Typical Validation Parameters and Acceptance Criteria

ParameterPurposeMethodologyTypical Acceptance Criteria
System Suitability To ensure the chromatographic system is performing adequately.Inject a standard solution (e.g., 6 replicates) before analysis.Tailing Factor: ≤ 2.0Theoretical Plates: > 2000RSD of Peak Area: ≤ 2.0%
Specificity To demonstrate that the analyte peak is free from interference from matrix components, impurities, or degradants.Analyze blank matrix, placebo, and stressed samples. Assess peak purity using a PDA detector.The analyte peak should be well-resolved from other peaks (Resolution > 2). Peak purity index should be > 0.99.
Linearity & Range To verify a direct proportional relationship between concentration and detector response over a defined range.Analyze at least 5 concentration levels in triplicate. Plot a curve of peak area vs. concentration.Correlation Coefficient (r² or R²) ≥ 0.999.[14]
Accuracy To measure the closeness of the experimental value to the true value.Perform recovery studies by spiking a blank matrix with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean Recovery: 98.0% - 102.0%.[15]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze 6 samples at 100% concentration on the same day.Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[15]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Determined by signal-to-noise ratio (S/N) of ~3:1.[16]Report the concentration.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N) of ~10:1.[13][16]RSD at this concentration should be ≤ 10%.[13]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks Injector issue; incorrect sample concentration; detector lamp off.Check injection cycle; verify sample concentration; ensure detector lamp is on and warmed up.
Broad or Tailing Peaks Column contamination/degradation; secondary interactions (silanols); sample overload.Wash or replace column; ensure mobile phase pH is optimal (check acid modifier); dilute the sample.[9]
Split Peaks Channeling in column; partially blocked frit; co-elution with interference.Reverse-flush the column; replace the frit or column; optimize the mobile phase gradient.
Shifting Retention Times Inconsistent mobile phase composition; column temperature fluctuation; pump malfunction/leak.Prepare fresh mobile phase; ensure column oven is stable; check pump for leaks and pressure fluctuations.
High Backpressure Blockage in the system (frit, guard column, or column); mobile phase precipitation.Filter all samples/solvents; reverse-flush or replace column; ensure mobile phase components are miscible.

References

Application Notes and Protocols for the Use of 7-Hydroxyisoquinoline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Hydroxyisoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs approved by the FDA.[3]

The isoquinoline core is a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity.[4] Specifically, the this compound moiety has emerged as a valuable starting point for the development of potent and selective kinase inhibitors. Its rigid structure provides a solid anchor for binding within the ATP-binding pocket of various kinases, while the hydroxyl group at the 7-position offers a key interaction point and a site for further chemical modification to enhance potency and selectivity. This document provides a comprehensive guide for researchers on utilizing the this compound scaffold in the discovery and development of novel kinase inhibitors.

Section 1: Understanding the Mechanism of Action

This compound-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation of downstream target proteins. The isoquinoline ring system often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Key Molecular Interactions

Successful inhibitor design relies on understanding the specific interactions between the this compound scaffold and the target kinase. X-ray crystallography and molecular modeling are invaluable tools for elucidating these interactions.[5] Key interactions often involve:

  • Hydrogen Bonding: The nitrogen atom of the isoquinoline ring and the hydroxyl group at the 7-position can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with amino acid residues in the kinase hinge region.

  • Hydrophobic Interactions: The aromatic rings of the isoquinoline core can engage in hydrophobic interactions with nonpolar residues within the ATP-binding pocket, contributing to binding affinity.

  • Van der Waals Forces: Close contacts between the inhibitor and the enzyme contribute to the overall binding energy.

By understanding these interactions, medicinal chemists can rationally design modifications to the this compound scaffold to improve potency and selectivity for the target kinase.

Section 2: Experimental Workflows for Kinase Inhibitor Development

The development of a kinase inhibitor from a starting scaffold like this compound follows a structured workflow. This involves a series of in vitro and cell-based assays to assess potency, selectivity, and cellular activity.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Lead Optimization Biochemical Assay Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Potency Kinase Selectivity Profiling Kinase Selectivity Profiling IC50 Determination->Kinase Selectivity Profiling Selectivity Cellular Potency Assay Cellular Potency Assay Kinase Selectivity Profiling->Cellular Potency Assay Cellular Activity Cytotoxicity Assay Cytotoxicity Assay Cellular Potency Assay->Cytotoxicity Assay Toxicity Target Engagement Assay Target Engagement Assay Cytotoxicity Assay->Target Engagement Assay Mechanism SAR Studies SAR Studies Target Engagement Assay->SAR Studies Optimization ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Drug-likeness Lead Candidate Lead Candidate ADME/Tox Profiling->Lead Candidate Initial Hit (this compound) Initial Hit (this compound) Initial Hit (this compound)->Biochemical Assay Screening

Caption: A typical workflow for developing kinase inhibitors from a starting scaffold.

Section 3: Detailed Protocols for Key Experiments

The following protocols provide step-by-step methodologies for essential assays in the evaluation of this compound-based kinase inhibitors.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.[6] It is a robust and high-throughput method suitable for primary screening and IC50 determination.[4][7]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.

Materials:

  • Recombinant Kinase (e.g., EGFR, Src)

  • Kinase Substrate (specific for the kinase)

  • ATP

  • This compound derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration range for screening is 10 µM to 0.1 nM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 2.5 µL of the test compound at various concentrations.

    • 2.5 µL of a 2X kinase/substrate mixture (prepare in kinase buffer).

    • Initiate the reaction by adding 5 µL of 2X ATP solution (prepare in kinase buffer, concentration should be at or near the Km for the specific kinase).

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]

Cell-Based Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of a compound.[10]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.[10] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, SKBR3 for HER2)[11]

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Kinase Selectivity Profiling

Assessing the selectivity of a kinase inhibitor is crucial to minimize off-target effects.[12][13] This is typically done by screening the compound against a large panel of kinases. Several commercial services offer kinase profiling panels.

Methodology:

  • Panel Selection: Choose a kinase panel that is representative of the human kinome.

  • Compound Submission: Submit the this compound derivative at one or two fixed concentrations (e.g., 1 µM and 10 µM) for initial screening.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase.

  • Follow-up: For kinases that show significant inhibition (e.g., >50% at 1 µM), determine the IC50 values to quantify the selectivity.

Section 4: Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to the optimization of a lead compound. By systematically modifying the structure of the this compound scaffold and assessing the impact on kinase inhibition, researchers can identify key structural features that contribute to potency and selectivity.

Position of ModificationEffect on Activity (General Trends for EGFR/Src)
C4-Position Substitution at this position can significantly impact potency. Bulky aromatic groups can enhance binding through additional hydrophobic interactions.[4]
C1-Position Modifications at this position can influence selectivity. Introducing different substituents can help to probe specific sub-pockets within the ATP-binding site.
7-OH Group The hydroxyl group is often a key hydrogen bond donor. Masking or replacing this group can drastically alter activity. It can also be a site for attaching linkers for further functionalization.
Other Ring Positions Substitution on the benzene ring of the isoquinoline can modulate electronic properties and solubility, which can affect both potency and pharmacokinetic properties.

Example of SAR: For 3-aminoisoquinoline derivatives, the presence of a benzamide group at the 4-position is crucial for potent inhibitory activity against both FLT3 and Src kinases. Furthermore, substitutions on the benzamide ring, such as electron-donating groups, can enhance inhibitory activity.[4]

Section 5: Target Kinase Pathways

This compound derivatives have been shown to target a range of kinases involved in critical cancer signaling pathways. Below are two examples:

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[11][14]

G EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a key role in regulating cell adhesion, migration, and invasion. Its aberrant activation is frequently observed in various cancers.[15]

G Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activates FAK FAK Src->FAK Phosphorylates Actin Cytoskeleton Actin Cytoskeleton FAK->Actin Cytoskeleton Regulates Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration Drives Inhibitor This compound Inhibitor Inhibitor->Src Inhibits

Caption: Inhibition of the Src signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing the systematic workflows and detailed protocols outlined in this guide, researchers can effectively screen, characterize, and optimize these compounds to generate potent and selective drug candidates. A thorough understanding of the underlying biochemistry, coupled with rigorous experimental validation, is paramount to successfully translating these promising chemical entities into next-generation therapeutics.

References

Application Notes and Protocols for 7-Hydroxyisoquinoline Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Promise of the 7-Hydroxyisoquinoline Scaffold

The isoquinoline core, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with potent biological activities.[1][2] Among these, this compound derivatives have emerged as a particularly promising class of compounds in the relentless pursuit of novel anticancer agents. Their therapeutic potential is rooted in their ability to interact with a variety of key biological targets implicated in cancer cell proliferation, survival, and metastasis.

This guide provides a comprehensive overview of the application of this compound derivatives in anticancer drug discovery. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to synthesize, evaluate, and characterize these promising molecules. We will delve into their mechanisms of action, provide detailed experimental procedures, and offer insights into data interpretation, thereby furnishing a robust framework for advancing these compounds from the laboratory bench toward clinical consideration.

Part 1: Unraveling the Mechanism of Action

The anticancer effects of this compound derivatives are multifaceted, often involving the modulation of several critical signaling pathways. While the precise mechanism can vary depending on the specific substitutions on the isoquinoline ring, two predominant modes of action have been consistently observed: the induction of apoptosis and the inhibition of key protein kinases.

Induction of Programmed Cell Death (Apoptosis)

A hallmark of effective cancer chemotherapy is the ability to induce apoptosis in malignant cells. Several this compound derivatives have been shown to be potent inducers of this process.[3][4] Apoptosis can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria, which in turn activates caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3] The induction of apoptosis by these derivatives is often accompanied by cell cycle arrest at various phases, preventing the cancer cells from completing their division.[3][4]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates This compound Derivative This compound Derivative This compound Derivative->Caspase-8 Mitochondrial Stress Mitochondrial Stress This compound Derivative->Mitochondrial Stress Caspase-9 Caspase-9 This compound Derivative->Caspase-9 Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release induces Cytochrome c release->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Figure 1: Apoptotic pathways targeted by this compound derivatives.
Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[5] Certain this compound derivatives have been identified as potent inhibitors of EGFR and other kinases like cyclin-dependent kinases (CDKs).[6] By binding to the ATP-binding site of the kinase domain, these small molecules can block downstream signaling, thereby inhibiting proliferation and survival of cancer cells.

G Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR binds Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) EGFR->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) activates Gene Transcription Gene Transcription Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Gene Transcription regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->EGFR inhibits

Figure 2: Inhibition of EGFR signaling by this compound derivatives.

Part 2: Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A common approach involves a multi-step synthesis starting from commercially available precursors. Below is a representative protocol for the synthesis of a substituted this compound derivative.

Protocol 2.1: Representative Synthesis of a 7-Hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline Derivative

This protocol is adapted from the synthesis of similar quinolinone derivatives with demonstrated anticancer activity.[3]

Step 1: Synthesis of the Core Scaffold

  • A mixture of a substituted aniline (0.01 mol), ethyl acetoacetate (0.01 mol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent (e.g., toluene) is refluxed for 4-6 hours with a Dean-Stark apparatus to remove water.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield the intermediate enamine.

Step 2: Cyclization to form the Quinolinone Ring

  • The enamine from Step 1 is added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to 240-250 °C for 30-60 minutes.

  • Upon cooling, the cyclized product precipitates and is collected by filtration.

  • The solid is washed with a non-polar solvent like hexane to remove residual diphenyl ether and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified 7-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline.

Step 3: Further Derivatization (Example: Acetylation)

  • A solution of the 7-hydroxyquinolinone (0.01 mol) in acetic anhydride (20 mL) is heated under reflux for 2 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the 7-acetoxy derivative.[3]

Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][6]

Part 3: In Vitro Evaluation of Anticancer Activity

Once synthesized and characterized, the novel this compound derivatives must be evaluated for their anticancer activity in vitro. This typically involves a panel of assays to determine cytotoxicity, effects on cell cycle, and the ability to induce apoptosis.

Protocol 3.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[7]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Incubate at room temperature in the dark for 2-4 hours.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 3.2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Treat cells with the this compound derivatives at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3.3: EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.[13][14][15]

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Synthetic substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the compounds to the wells of a 384-well plate.

  • Add the EGFR enzyme to each well and incubate to allow for binding.[14]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[14]

  • Incubate for 60 minutes at room temperature.[14]

  • Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.[14]

Data Analysis: Calculate the percent inhibition of EGFR activity relative to a no-inhibitor control and determine the IC₅₀ value for each compound.

Part 4: In Vivo Evaluation in Xenograft Models

Promising candidates from in vitro studies should be advanced to in vivo testing to evaluate their efficacy and safety in a living organism. The human tumor xenograft mouse model is a standard preclinical model for this purpose.[16][17][18][19]

G Cell Culture Cell Culture Implantation Implantation Cell Culture->Implantation Cancer Cells Tumor Growth Tumor Growth Implantation->Tumor Growth in Immunodeficient Mice Randomization Randomization Tumor Growth->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Vehicle, Test Compound, Positive Control Monitoring Monitoring Treatment Groups->Monitoring Tumor Volume & Body Weight Data Analysis Data Analysis Monitoring->Data Analysis Efficacy & Toxicity

Figure 3: Workflow for a typical in vivo xenograft study.
Protocol 4.1: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (often mixed with Matrigel) into the flank of each mouse.[18]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions 2-3 times per week with calipers and calculate the volume using the formula: (Length x Width²)/2.[17]

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).[17]

  • Drug Administration: Administer the compounds according to the predetermined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21 days).[17]

  • Monitoring for Toxicity: Monitor the body weight of the animals and observe for any clinical signs of toxicity.[17]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: Compare the tumor growth inhibition (TGI) in the treated groups to the vehicle control group. Evaluate any changes in body weight as an indicator of toxicity.

Part 5: Data Presentation and Interpretation

Quantitative data from these studies should be presented clearly to facilitate interpretation and comparison.

Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives

CompoundCell LineIC₅₀ (µM) - MTT Assay% Apoptosis (at IC₅₀)IC₅₀ (µM) - EGFR Kinase Assay
Derivative A MCF-75.245.3%0.8
Derivative B A5498.938.1%1.5
Doxorubicin MCF-70.560.2%N/A
Gefitinib A5490.255.8%0.02

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound derivatives represent a versatile and potent scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and inhibit key oncogenic kinases provides multiple avenues for therapeutic intervention. The protocols detailed in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring novel drug delivery systems to improve their pharmacokinetic profiles. Through rigorous and systematic investigation, the full therapeutic potential of this compound derivatives in the fight against cancer can be realized.

References

Fabrication of organic light-emitting diodes (OLEDs) using 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Exploratory Fabrication of Organic Light-Emitting Diodes (OLEDs) Utilizing 7-Hydroxyisoquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed methodological framework for the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs), with a specific focus on exploring the potential of this compound as a novel functional material. While its isomer, 8-hydroxyquinoline (8-HQ), and its metal complexes like Tris(8-hydroxyquinoline)aluminum (Alq3) are canonical materials in the OLED industry, this compound remains a largely unexplored candidate.[1][2] This guide, therefore, leverages the well-established principles of 8-HQ based device fabrication to provide a robust starting protocol for researchers. We present a comprehensive, step-by-step process from substrate preparation to device encapsulation and characterization, explaining the scientific rationale behind each step to empower researchers in their investigation of new emissive or charge-transport materials.

Introduction: The Quinoline Scaffold in OLEDs and the Case for this compound

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering high contrast, low power consumption, and physical flexibility.[3] The performance of an OLED is critically dependent on the molecular materials used in its multi-layered structure.[4] For decades, 8-hydroxyquinoline and its derivatives have been cornerstone materials, particularly the aluminum complex Alq3, which has been widely used as a stable and efficient green emitter and electron-transporting material.[1][2][5]

The success of the 8-HQ scaffold is due to its excellent thermal stability, high fluorescence quantum yield, and ability to form stable metal complexes with balanced charge injection/transport properties. This compound, as an isomer of 8-HQ, presents an intriguing research opportunity. While not extensively documented in OLED literature, its structural similarity suggests it could form analogous metal complexes or serve as a novel host or emissive material. The different position of the hydroxyl group is expected to alter the electronic properties, chelation geometry, and ultimately, the photophysical characteristics of its derivatives compared to 8-HQ.

This guide provides a foundational protocol to synthesize and fabricate OLEDs using a this compound-based metal complex (generically termed "7-HIQ-Mx"), using the well-established architecture of an Alq3-based device as a validated template.

The Modern OLED: Device Architecture and Principles

An efficient OLED is not a single-layer device but a carefully engineered heterostructure designed to maximize the probability of radiative recombination of electrons and holes within the emissive layer (EML).[3][6]

The fundamental process involves five key stages:

  • Carrier Injection: Electrons and holes are injected from the cathode and anode, respectively, when a voltage is applied.[7]

  • Carrier Transport: These carriers migrate through the electron-transport (ETL) and hole-transport (HTL) layers towards the EML.[7]

  • Exciton Formation: Within the EML, electrons and holes combine to form excitons (electron-hole pairs).[3]

  • Radiative Recombination: The excitons decay radiatively, emitting photons. The energy of the photon, and thus the color of the light, is determined by the energy gap of the emissive material.[8]

  • Light Outcoupling: The generated photons exit the device through the transparent electrode and substrate.

A typical device structure, which will be the basis of our protocol, is illustrated below.

OLED_Structure cluster_OLED OLED Device Stack Cathode Cathode (e.g., Al, LiF/Al) Cathode_V -V Cathode->Cathode_V Electrons (e-) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (e.g., 7-HIQ-Mx) EML->ETL Light Emitted Light EML->Light Photon Emission HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Substrate (Glass) Substrate->Anode Anode_V +V Anode_V->Anode Holes (h+) Fabrication_Workflow cluster_solution Solution Processing (Glovebox) cluster_vacuum Vacuum Thermal Evaporation (VTE) cluster_final Final Steps (Glovebox) A Cleaned ITO Substrate B Spin-Coat PEDOT:PSS (HTL) A->B C Anneal Substrate (120°C, 15 min) B->C D Load into VTE Chamber C->D Transfer E Deposit EML (7-HIQ-Mx) D->E F Deposit ETL (e.g., Alq3) E->F G Deposit Cathode (LiF/Al) F->G H Encapsulate Device G->H Transfer I Test and Characterize H->I

References

Application Notes and Protocols for 7-Hydroxyisoquinoline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic use of 7-hydroxyisoquinoline as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Moving beyond a simple recitation of synthetic steps, we delve into the mechanistic rationale and practical considerations that underpin its application. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a high-level strategic overview and granular, actionable protocols. We will explore the synthesis of this compound and its subsequent elaboration into a representative, albeit illustrative, therapeutic scaffold, a potent kinase inhibitor. The protocols provided are designed to be self-validating, with integrated quality control checkpoints.

The Strategic Importance of the Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the nitrogen atom offers a handle for modulating physicochemical properties such as solubility and basicity. The introduction of a hydroxyl group at the 7-position, affording this compound, significantly enhances its value as a synthetic intermediate. This hydroxyl group provides a versatile anchor for introducing a wide range of substituents through well-established chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.

Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of this compound is paramount for its use in pharmaceutical development. While several methods exist, the Pomeranz-Fritsch reaction offers a reliable and well-documented route.

Synthetic Workflow for this compound

The synthesis begins with the condensation of m-anisaldehyde with aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization to form the isoquinoline core. Subsequent demethylation yields the desired this compound.

cluster_synthesis Synthesis of this compound A m-Anisaldehyde + Aminoacetaldehyde dimethyl acetal B Schiff Base Formation A->B Toluene, reflux C Pomeranz-Fritsch Cyclization (H2SO4) B->C D 7-Methoxyisoquinoline C->D E Demethylation (HBr) D->E F This compound E->F

Caption: Synthetic workflow for this compound via the Pomeranz-Fritsch reaction.

Detailed Protocol for the Synthesis of this compound

Materials:

  • m-Anisaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 48% Hydrobromic Acid (HBr)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve m-anisaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in toluene. Reflux the mixture for 4-6 hours until the theoretical amount of water is collected.

  • Solvent Removal: Remove the toluene under reduced pressure to yield the crude Schiff base.

  • Pomeranz-Fritsch Cyclization: Cool the crude Schiff base in an ice bath and slowly add concentrated sulfuric acid (5.0 eq). Stir the mixture at room temperature for 12-16 hours.

  • Work-up and Neutralization: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of 7-Methoxyisoquinoline: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 7-methoxyisoquinoline.

  • Demethylation: To the purified 7-methoxyisoquinoline, add 48% hydrobromic acid. Reflux the mixture for 8-12 hours.

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Parameter Expected Value
Overall Yield 45-55%
Purity (HPLC) >98%
¹H NMR Consistent with literature values
Mass Spec (m/z) [M+H]⁺ calculated: 146.0606, found: 146.0608

Application of this compound in the Synthesis of a Potent Kinase Inhibitor

To illustrate the utility of this compound as a pharmaceutical intermediate, we will outline the synthesis of a hypothetical, yet representative, tyrosine kinase inhibitor. Many kinase inhibitors feature a heterocyclic core with extended side chains that occupy the ATP-binding pocket of the enzyme. The 7-hydroxyl group and the isoquinoline nitrogen serve as ideal points for introducing such diversity.

Retrosynthetic Analysis of the Target Kinase Inhibitor

cluster_retro Retrosynthetic Analysis Target Target Kinase Inhibitor Intermediate_1 N-Arylated Intermediate Target->Intermediate_1 C-N Disconnection (Buchwald-Hartwig) Intermediate_2 O-Alkylated this compound Intermediate_1->Intermediate_2 C-O Disconnection (Williamson Ether Synthesis) Starting_Material This compound Intermediate_2->Starting_Material

Caption: Retrosynthetic analysis of a target kinase inhibitor from this compound.

Step 1: O-Alkylation of this compound (Williamson Ether Synthesis)

Rationale: The introduction of a flexible, solubilizing side chain at the 7-position is a common strategy in kinase inhibitor design to improve pharmacokinetic properties.

Materials:

  • This compound

  • 1-bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.5 eq).

  • Heat the reaction mixture to 60°C and stir for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-((3-chloropropyl)oxy)isoquinoline.

Parameter Expected Value
Yield 80-90%
Purity (HPLC) >97%
Mass Spec (m/z) [M+H]⁺ calculated: 222.0686, found: 222.0689
Step 2: N-Arylation of the Isoquinoline Core (Buchwald-Hartwig Amination)

Rationale: The introduction of an aryl group on the nitrogen can provide additional binding interactions within the kinase active site.

Materials:

  • 7-((3-chloropropyl)oxy)isoquinoline

  • 3-ethynylaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a flame-dried Schlenk flask, combine 7-((3-chloropropyl)oxy)isoquinoline (1.0 eq), 3-ethynylaniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110°C and stir for 12-18 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final target kinase inhibitor.

Parameter Expected Value
Yield 60-70%
Purity (HPLC) >99%
Mass Spec (m/z) [M+H]⁺ calculated: 303.1184, found: 303.1182

Hypothetical Mechanism of Action and Signaling Pathway

Our target kinase inhibitor is designed to inhibit a hypothetical tyrosine kinase, "TK-X," which is overexpressed in a particular cancer cell line and is a key driver of aberrant cell proliferation through the "Prolif-Signal" pathway.

cluster_pathway Hypothetical TK-X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKX TK-X Receptor->TKX activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) TKX->Downstream phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Target Kinase Inhibitor (from this compound) Inhibitor->TKX

Caption: Inhibition of the hypothetical TK-X signaling pathway by the synthesized kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutically relevant molecules. Its strategic functionalization at the 7-hydroxyl group and the isoquinoline nitrogen allows for the rapid generation of diverse chemical libraries for lead discovery and optimization. The protocols outlined in this document provide a robust framework for the synthesis and application of this important building block, underscoring its significance in modern drug development.

Experimental protocol for 7-Hydroxyisoquinoline functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 7-Hydroxyisoquinoline for Medicinal Chemistry and Drug Discovery

Authored by a Senior Application Scientist

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique arrangement of a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the nitrogen atom) within a rigid bicyclic aromatic system makes it an attractive starting point for designing enzyme inhibitors, receptor ligands, and other therapeutic agents.[2][3] This guide provides a comprehensive overview of key experimental protocols for the targeted functionalization of this compound, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations essential for successful synthesis in a research and drug development setting.

The functionalization of this compound can be broadly categorized into two main strategies: reactions targeting the nucleophilic hydroxyl group (O-functionalization) and reactions targeting the electron-rich aromatic rings (C-functionalization). The interplay between the activating hydroxyl group and the electronic nature of the pyridine and benzene rings dictates the regioselectivity of these transformations.[4]

Workflow for this compound Functionalization

The following diagram illustrates the primary pathways for modifying the this compound core, which will be detailed in the subsequent protocols.

G cluster_start Starting Material cluster_cross_coupling Advanced Functionalization 7-OH-IQ This compound O_Alk O-Alkylation (Williamson Ether Synthesis) 7-OH-IQ->O_Alk R-X, Base O_Acyl O-Acylation 7-OH-IQ->O_Acyl Acyl Chloride, Base Halogenation Electrophilic Halogenation 7-OH-IQ->Halogenation NBS / NCS Nitration Electrophilic Nitration 7-OH-IQ->Nitration HNO3, H2SO4 Suzuki Suzuki-Miyaura Cross-Coupling Halogenation->Suzuki Arylboronic Acid, Pd Catalyst, Base Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A L₂Pd(II)(Ar¹)(X) Pd0->PdII_A OxAdd Oxidative Addition PdII_B L₂Pd(II)(Ar¹)(Ar²) PdII_A->PdII_B Trans Transmetalation PdII_B->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Coupled Product) RedElim->Product Ar1X Ar¹-X (8-Bromo-7-OH-IQ) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid) Ar2B->Trans Base Base (e.g., K₃PO₄) Base->Trans

References

Application Notes & Protocols: A Multi-Assay Approach for Evaluating 7-Hydroxyisoquinoline Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Cytotoxicity of 7-Hydroxyisoquinoline

This compound is a heterocyclic organic compound belonging to the isoquinoline family.[1][2] This structural motif is a cornerstone in numerous pharmacologically active molecules and natural alkaloids.[3] Notably, various quinoline and isoquinoline derivatives have garnered significant interest in oncology research for their potential anticancer activities, which are often mediated by inducing cell cycle arrest and apoptosis.[3][4][5] Given this precedent, a rigorous evaluation of this compound's cytotoxic profile is a critical prerequisite for any further investigation into its therapeutic potential.

Understanding how a compound induces cell death is as important as knowing if it does. Cellular demise is broadly categorized into two main pathways: apoptosis , a controlled, programmed cell death essential for tissue homeostasis, and necrosis , a catastrophic, unregulated cell death typically resulting from acute injury, which often triggers an inflammatory response.[6] Distinguishing between these pathways is paramount in drug development to identify compounds that can selectively eliminate target cells (e.g., cancer cells) through clean, apoptotic mechanisms.

This guide provides a structured, multi-assay workflow designed to deliver a comprehensive cytotoxic profile of this compound. We will progress from a general assessment of cell viability to specific mechanistic assays that differentiate between apoptotic and necrotic cell death.

A Strategic Workflow for Cytotoxicity Assessment

A robust assessment of cytotoxicity is not reliant on a single assay but rather on a corroborative, multi-faceted approach. Each assay provides a unique piece of the puzzle. Our recommended workflow begins with a broad screening to determine the compound's potency and then drills down into the specific mechanisms of cell death.

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Data Synthesis MTT MTT Assay (Metabolic Activity) IC50 Determine IC50 Value (Dose-Response Curve) MTT->IC50 Quantify LDH LDH Release Assay (Membrane Integrity) IC50->LDH Test at IC50 conc. Annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) IC50->Annexin Test at IC50 conc. Caspase Caspase-Glo 3/7 Assay (Apoptosis Execution) IC50->Caspase Test at IC50 conc. Conclusion Comprehensive Cytotoxic Profile (Mechanism of Action) LDH->Conclusion Annexin->Conclusion Caspase->Conclusion

Caption: Strategic workflow for assessing this compound cytotoxicity.

Phase 1: Primary Viability Screening - The MTT Assay

The first step is to determine the concentration range over which this compound affects cell viability. The MTT assay is a robust, colorimetric method for this purpose.

Principle of Causality: This assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[7][8] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active (i.e., living) cells.[9] A decrease in formazan production indicates reduced cell viability or proliferation.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[9]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[9][10] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Phase 2: Mechanistic Elucidation

Once the IC₅₀ is established, the next crucial step is to investigate how the cells are dying. We employ a suite of assays to differentiate between necrosis and apoptosis.

A. Assessing Membrane Integrity: The LDH Release Assay

Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[12][13] A healthy cell has an intact plasma membrane that retains LDH within the cytoplasm. Upon necrotic cell death (or in late-stage apoptosis), the membrane loses its integrity, causing LDH to leak into the surrounding culture medium.[14] Measuring the LDH activity in the supernatant is therefore a direct indicator of cytotoxicity resulting from compromised membrane integrity.[12]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
  • Cell Seeding and Treatment: Seed cells (1 x 10⁴ – 5 x 10⁴ cells/well) and treat with this compound at its predetermined IC₅₀ concentration for the desired time period as described in the MTT protocol.[12][14]

  • Establish Controls: Prepare the following controls in triplicate:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells plus 10 µL of a 10X Lysis Solution (provided in most commercial kits) 45-60 minutes before measurement.[13] This lyses all cells and establishes the 100% LDH release value.

    • Medium Background: Culture medium without cells.[15]

  • Supernatant Collection: Centrifuge the 96-well plate at 400-500 x g for 5 minutes.[13] Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions (typically a mixture of a catalyst and a dye solution). Add 100 µL of the Reaction Solution to each well containing supernatant.[13]

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction produces a colored formazan product.[12] Stop the reaction with the provided Stop Solution if necessary.[15] Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

B. Differentiating Apoptosis and Necrosis: Annexin V & Propidium Iodide (PI) Staining

Principle of Causality: This dual-staining method, typically analyzed via flow cytometry, is a powerful tool for distinguishing between healthy, apoptotic, and necrotic cells.

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, acting as an "eat-me" signal for phagocytes.[16][17] Annexin V is a protein with a high, calcium-dependent affinity for PS.[17] When conjugated to a fluorochrome (e.g., FITC), it can label early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear dye that is impermeant to the intact membranes of live and early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of necrotic and late-stage apoptotic cells.[18]

By using these two probes together, we can differentiate four cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (or cells with mechanically damaged membranes)

G cluster_0 Cell States cluster_1 Staining Profile node_healthy Healthy Cell Phosphatidylserine (PS) on inner membrane Intact plasma membrane stain_healthy Annexin V Negative Propidium Iodide (PI) Negative node_healthy->stain_healthy Results in node_early_apoptosis Early Apoptosis PS flips to outer membrane Intact plasma membrane stain_early_apoptosis Annexin V Positive PI Negative node_early_apoptosis->stain_early_apoptosis Results in node_late_apoptosis Late Apoptosis / Secondary Necrosis PS on outer membrane Compromised plasma membrane stain_late_apoptosis Annexin V Positive PI Positive node_late_apoptosis->stain_late_apoptosis Results in node_necrosis Primary Necrosis PS remains on inner membrane Compromised plasma membrane stain_necrosis Annexin V Negative (or +) PI Positive node_necrosis->stain_necrosis Results in

Caption: Correlation between cell state and Annexin V / PI staining profile.

Protocol 3: Annexin V-FITC / PI Staining by Flow Cytometry
  • Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates or flasks. Treat with this compound (at IC₅₀) and include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant. Centrifuge the cell suspension and wash twice with cold PBS.[18]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer (provided in kits).[16]

    • Add 5 µL of Annexin V-FITC conjugate.[17]

    • Add 5 µL of Propidium Iodide solution.[17]

    • Gently vortex the cell suspension.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V and phycoerythrin signal detector (FL2) for PI.[17]

C. Measuring Apoptosis Execution: The Caspase-Glo® 3/7 Assay

Principle of Causality: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis.[19] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[19][20] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[21]

Protocol 4: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat with this compound at its IC₅₀ concentration.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[21][22]

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21] The single reagent addition lyses the cells and introduces the substrate.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes to 3 hours.[21] Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Increased luminescence relative to the vehicle-treated control indicates the activation of executioner caspases and induction of apoptosis.

Data Presentation and Interpretation

To ensure clarity and comparability, quantitative data should be summarized in tables.

Table 1: Summary of Experimental Parameters

Assay Parameter Measured Key Reagents Readout Typical Controls
MTT Assay Metabolic Activity / Viability MTT, Solubilizer (DMSO) Colorimetric (Absorbance @ 570nm) Vehicle, Untreated
LDH Assay Membrane Integrity (Necrosis) LDH Substrate, Tetrazolium Salt Colorimetric (Absorbance @ 490nm) Spontaneous & Maximum Release
Annexin V / PI Apoptosis vs. Necrosis Annexin V-FITC, PI Fluorescence (Flow Cytometry) Unstained, Single Stains

| Caspase-Glo 3/7 | Executioner Caspase Activity | DEVD-Aminoluciferin, Luciferase | Luminescence (RLU) | Vehicle, Apoptosis Inducer |

By synthesizing the results from this multi-assay workflow, researchers can build a comprehensive and authoritative profile of this compound's cytotoxic effects. A significant decrease in MTT signal, coupled with a low LDH release but a high Annexin V and Caspase-3/7 signal, would strongly indicate that this compound induces cell death primarily through an apoptotic mechanism. Conversely, a concordant increase in both MTT reduction and LDH release would suggest a necrotic mode of action. This detailed characterization is indispensable for guiding the future development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Hydroxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity and yield in your experiments.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry. Its purification, however, can be challenging due to its specific physicochemical properties. The presence of both a basic nitrogen atom in the isoquinoline ring and an acidic phenolic hydroxyl group gives the molecule amphoteric character, influencing its solubility and interaction with chromatographic media. Furthermore, the phenolic group is susceptible to oxidation, and residual starting materials or side products from its synthesis can co-purify with the desired compound. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Question 1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

Answer: Oiling out is a common problem that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here’s a systematic approach to resolve this:

  • Causality: The compound is coming out of solution above its melting point, or the concentration is too high for ordered crystal lattice formation.

  • Troubleshooting Protocol:

    • Add More Solvent: To the hot solution where oiling has occurred, add more of the hot recrystallization solvent until the oil redissolves completely.[1]

    • Slow Cooling: Allow the solution to cool down to room temperature slowly. Do not place it directly in an ice bath, as rapid cooling encourages oiling out.[2][3]

    • Scratching: If crystals do not form upon slow cooling, try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1]

    • Seeding: Introduce a seed crystal of pure this compound to induce crystallization.[1][3]

    • Solvent System Re-evaluation: If the problem persists, your solvent system may be inappropriate. Consider a two-solvent system. A good starting point is to dissolve the compound in a solvent where it is highly soluble (like methanol) and then add an anti-solvent in which it is poorly soluble (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the first solvent to clarify the solution and allow it to cool slowly.[2]

Question 2: I have low recovery of this compound after recrystallization. How can I improve the yield?

Answer: Low recovery can be due to several factors, primarily related to the solubility of your compound in the chosen solvent.

  • Causality: Either too much solvent was used, or the compound is significantly soluble in the cold solvent.

  • Troubleshooting Protocol:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[4][5]

    • Solvent Selection: Choose a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. You can perform small-scale solubility tests to determine the ideal solvent.[5]

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[2]

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure.[1]

Chromatography Issues

Question 3: I am seeing poor separation of this compound from impurities during column chromatography. What can I do?

Answer: Poor separation in column chromatography is often due to an improperly chosen mobile phase or incorrect column packing.

  • Causality: The polarity of the mobile phase is not optimal to differentiate between the compound of interest and the impurities. Column overloading or improper packing can also lead to broad, overlapping peaks.

  • Troubleshooting Protocol:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation on the column.[1]

    • Adjust Mobile Phase Polarity:

      • If the Rf is too low (streaking at the baseline), increase the polarity of the mobile phase. For a normal phase silica gel column, this could mean increasing the proportion of a polar solvent like ethyl acetate or methanol in a hexane or dichloromethane-based system.[1][6]

      • If the Rf is too high (running with the solvent front), decrease the polarity of the mobile phase.[1]

    • Gradient Elution: If there is a wide range of impurity polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[1]

    • Column Loading: Do not overload the column. A general rule of thumb is to load 1-5% of the stationary phase weight with the crude material.[1][7]

    • Stationary Phase Choice: For a phenolic compound like this compound, which can have strong interactions with silica, consider using a less acidic stationary phase like neutral alumina if tailing is an issue.[6]

Question 4: My this compound is streaking or tailing on the TLC plate and column. Why is this happening and how can I fix it?

Answer: Tailing is a common issue with polar, ionizable compounds like this compound on silica gel.

  • Causality: The acidic nature of silica gel can lead to strong interactions with the basic nitrogen of the isoquinoline ring, causing poor peak shape. The phenolic hydroxyl group can also contribute to these interactions.

  • Troubleshooting Protocol:

    • Add a Modifier to the Mobile Phase:

      • For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[8]

      • For acidic compounds, a small amount of an acidic modifier like acetic acid or formic acid can be beneficial, though this is less likely to be the primary issue for this compound on silica.

    • Use a Different Stationary Phase: As mentioned previously, switching to a more neutral stationary phase like alumina can mitigate the issue. Alternatively, reversed-phase chromatography on a C18 stationary phase is an excellent option for purifying polar compounds.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter when purifying this compound?

A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing isoquinolines is the Bischler-Napieralski reaction.[10][11][12] Potential impurities from this synthesis could include:

  • Unreacted starting materials (e.g., the corresponding β-phenylethylamide).

  • Side products from abnormal cyclization. For instance, if the starting material has methoxy groups on the phenyl ring, cyclization can sometimes occur at an unexpected position.[10][13]

  • Byproducts from the workup procedure.

Q2: How can I assess the purity of my final this compound product?

A2: A combination of techniques should be used to confirm purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[4][9][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: Due to the presence of a phenolic hydroxyl group, this compound is susceptible to oxidation, which can cause it to darken in color over time. To minimize degradation, it should be stored in a cool, dark, and dry place.[15] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term storage.[15]

Q4: My purified this compound is a brownish color, but the literature says it should be a white or off-white solid. What could be the cause?

A4: A brownish color is often indicative of oxidation of the phenolic group. This can happen if the compound is exposed to air and light, especially at elevated temperatures during purification (e.g., prolonged heating during recrystallization). The presence of trace metal impurities can also catalyze this oxidation. To obtain a colorless product, you may need to:

  • Perform an additional purification step, such as passing a solution of the compound through a short plug of silica gel or activated carbon to remove colored impurities.[2]

  • Ensure that all solvents are degassed and that the purification is carried out under an inert atmosphere if possible.

  • Minimize the time the compound is heated during recrystallization.

Visual Aids

Workflow for Troubleshooting Recrystallization

start Oiling Out Occurs add_solvent Add more hot solvent start->add_solvent slow_cool Cool slowly to RT add_solvent->slow_cool induce_xtal Induce Crystallization (Scratch/Seed) slow_cool->induce_xtal No crystals? success Crystals Form slow_cool->success Crystals form re_eval_solvent Re-evaluate solvent system (Consider two-solvent) induce_xtal->re_eval_solvent Still no crystals induce_xtal->success Success

Caption: Troubleshooting flow for oiling out during recrystallization.

Logic for Chromatography Mobile Phase Selection

start Poor Separation in Column Chromatography check_rf Check Rf on TLC start->check_rf low_rf Rf too low (<0.2) check_rf->low_rf Low high_rf Rf too high (>0.4) check_rf->high_rf High good_rf Rf is good (0.2-0.4) check_rf->good_rf Good increase_polarity Increase mobile phase polarity low_rf->increase_polarity decrease_polarity Decrease mobile phase polarity high_rf->decrease_polarity check_loading Check column loading and peak shape good_rf->check_loading increase_polarity->check_rf decrease_polarity->check_rf overloaded Overloaded or Tailing check_loading->overloaded Problem run_column Run Column check_loading->run_column OK reduce_load Reduce sample load overloaded->reduce_load add_modifier Add modifier (e.g., TEA) overloaded->add_modifier reduce_load->run_column add_modifier->run_column

Caption: Decision tree for optimizing chromatographic separation.

Summary of Key Purification Parameters

ParameterRecrystallizationFlash Column Chromatography (Normal Phase)
Solvent/Mobile Phase Solvent with high solubility at high temp and low solubility at low temp. Consider methanol/water or ethyl acetate/hexane systems.Start with a non-polar solvent like hexane or dichloromethane and gradually add a polar solvent like ethyl acetate or methanol.[6]
Key Challenge Oiling out, low recovery.Poor separation, peak tailing.
Troubleshooting Slow cooling, seeding, use of two-solvent system.[1][2][3]Optimize mobile phase with TLC, add modifiers (e.g., triethylamine), consider alternative stationary phases.[1][8]
Purity Assessment Melting point, TLC.TLC, HPLC.[9]

References

Technical Support Center: Optimizing Synthesis of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 7-Hydroxyisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthetic process. As Senior Application Scientists, we aim to equip you with the knowledge to not only execute the synthesis but also to understand the underlying principles that govern reaction outcomes, enabling you to optimize conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the isoquinoline core are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.[1] For this compound, the Bischler-Napieralski reaction is often preferred due to the activating effect of the hydroxyl (or a protected precursor like a methoxy) group on the aromatic ring, which facilitates the key intramolecular electrophilic aromatic substitution step.[2][3] The Pomeranz-Fritsch reaction is also a viable route, though it can sometimes require harsher conditions.[4][5]

Q2: Why is my Bischler-Napieralski reaction yield for this compound synthesis low?

A2: Low yields in the Bischler-Napieralski synthesis of hydroxylated isoquinolines can stem from several factors. The phenolic hydroxyl group can interfere with the Lewis acid catalyst. Therefore, it is common practice to use a protected form, such as a methoxy group, which can be deprotected in a later step.[6] Inadequate dehydration, suboptimal reaction temperature, or the presence of impurities in the starting materials can also significantly reduce the yield. Additionally, the formation of side products, such as styrenes via a retro-Ritter type reaction, can be a competing pathway.

Q3: Can I perform the Bischler-Napieralski cyclization under milder conditions?

A3: Yes, modern modifications of the Bischler-Napieralski reaction allow for milder conditions. The use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can facilitate the cyclization at or below room temperature, which is particularly useful for sensitive substrates.[1][2]

Q4: What is the best way to purify the final this compound product?

A4: this compound is a polar compound, and its purification can be challenging. Column chromatography on silica gel is a common method, often using a solvent system with a polar component like methanol or ethanol in a less polar solvent such as dichloromethane or ethyl acetate. Recrystallization is another effective technique. Due to the basicity of the isoquinoline nitrogen and the acidity of the phenolic hydroxyl group, the solubility can be manipulated by adjusting the pH.[7] Fractional crystallization of salts, such as the acid sulfate, has also been used to purify isoquinolines.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Incomplete Cyclization in the Bischler-Napieralski Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted β-arylethylamide starting material.

  • Low yield of the desired 3,4-dihydroisoquinoline intermediate.

Potential Causes and Solutions:

CauseScientific RationaleTroubleshooting Steps
Insufficiently Activated Aromatic Ring The cyclization is an electrophilic aromatic substitution. If the ring is not electron-rich enough, the reaction will be sluggish.Ensure the hydroxyl group is protected as a more strongly electron-donating group, like methoxy, to enhance the nucleophilicity of the aromatic ring.[9]
Ineffective Dehydrating Agent The reaction requires a potent dehydrating agent to form the reactive nitrilium ion or imidoyl chloride intermediate.Use a stronger dehydrating agent. A combination of P₂O₅ in POCl₃ can be more effective for less reactive substrates.[9] Alternatively, consider using Tf₂O for a milder, yet highly effective, activation.[1]
Suboptimal Reaction Temperature The reaction may have a high activation energy barrier that is not overcome at lower temperatures.Gradually increase the reaction temperature while monitoring for the formation of degradation products. Refluxing in a higher boiling solvent like xylene may be beneficial.
Problem 2: Formation of a Styrene Byproduct (Retro-Ritter Reaction)

Symptoms:

  • Presence of a significant byproduct identified by NMR and mass spectrometry as a styrene derivative.

  • Reduced yield of the desired isoquinoline product.

Potential Causes and Solutions:

CauseScientific RationaleTroubleshooting Steps
Stability of the Nitrilium Ion Intermediate The nitrilium ion intermediate can fragment to form a stable carbocation and a nitrile, leading to the styrene byproduct. This is more prevalent with certain substitution patterns.Use milder reaction conditions to disfavor the fragmentation pathway. Employing Tf₂O and a base at lower temperatures can be effective.[1] Using the corresponding nitrile as a solvent can also shift the equilibrium away from the retro-Ritter products.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of 7-Methoxy-3,4-dihydroisoquinoline

This protocol outlines the synthesis of the methoxy-protected precursor to this compound.

Step 1: Amide Formation

  • To a solution of 3-methoxyphenethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (1.2 eq).

  • Slowly add the desired acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure.

Step 2: Cyclization

  • Dissolve the resulting amide in a suitable solvent (e.g., toluene).

  • Add the dehydrating agent (e.g., POCl₃, 2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto ice, then basify with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude 7-methoxy-3,4-dihydroisoquinoline.

Protocol 2: Dehydrogenation and Demethylation to this compound

Step 1: Dehydrogenation

  • Dissolve the crude 7-methoxy-3,4-dihydroisoquinoline in a high-boiling solvent (e.g., xylene).

  • Add a dehydrogenating agent such as 10% Palladium on carbon (Pd/C).

  • Heat the mixture to reflux and monitor the reaction progress.

  • After completion, cool the reaction, filter off the catalyst, and concentrate the solvent.

Step 2: Demethylation

  • Dissolve the crude 7-methoxyisoquinoline in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃).

  • Stir the reaction at the appropriate temperature for the required time.

  • Quench the reaction carefully with methanol, followed by water.

  • Extract the product and purify by column chromatography or recrystallization.

Visualizing the Workflow

Troubleshooting Logic for Bischler-Napieralski Reaction

Bischler_Napieralski_Troubleshooting Start Bischler-Napieralski Reaction Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Byproduct_Formation Significant Byproduct Formation? Incomplete_Reaction->Byproduct_Formation No Increase_Temp Increase Temperature or Use Stronger Dehydrating Agent Incomplete_Reaction->Increase_Temp Yes Protecting_Group Check Protecting Group (e.g., use OMe instead of OH) Incomplete_Reaction->Protecting_Group Yes Successful_Product Desired Dihydroisoquinoline Byproduct_Formation->Successful_Product No Milder_Conditions Use Milder Conditions (e.g., Tf2O, 2-chloropyridine) Byproduct_Formation->Milder_Conditions Yes (Retro-Ritter) Nitrile_Solvent Consider Nitrile as Solvent Byproduct_Formation->Nitrile_Solvent Yes (Retro-Ritter) Increase_Temp->Start Protecting_Group->Start Milder_Conditions->Start Nitrile_Solvent->Start

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

References

Stability and degradation pathways of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Hydroxyisoquinoline

A Guide to Stability, Degradation, and Analytical Troubleshooting

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and formulation scientists to navigate the complexities of handling, storing, and analyzing this compound. As a molecule possessing both a phenolic hydroxyl group and a heterocyclic nitrogen atom, this compound presents unique stability challenges. This guide provides in-depth, experience-driven answers to common issues, helping you ensure the integrity of your experiments and products.

Section 1: General Stability and Storage

Question: What are the ideal long-term storage conditions for this compound?

Answer: For long-term stability of this compound as a solid, storage at -20°C is strongly recommended.[1] The compound should be stored in a tightly sealed container to protect it from moisture and light. While some suppliers may ship the product at room temperature, this is intended for short-term transit only.[1]

Causality and Expert Insight: The -20°C condition is not arbitrary. It serves three primary functions:

  • Minimizes Thermal Degradation: All chemical reactions, including degradation, slow down significantly at lower temperatures.[2][3]

  • Inhibits Oxidative Processes: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. Low temperatures reduce the kinetic energy available for these reactions to occur.

  • Prevents Moisture-Induced Instability: Although stable under normal conditions as a solid[4], repeated exposure to atmospheric moisture upon opening can lead to hydration or facilitate solid-state degradation, especially if impurities are present.[5]

For solutions, such as those in DMSO or DMF, storage at -20°C or -80°C is mandatory, and solutions should be prepared fresh whenever possible.

Question: My this compound solution is changing color to yellow/brown. What is causing this?

Answer: A yellow or brown discoloration is a classic indicator of oxidation. The phenolic moiety of this compound is susceptible to oxidation, which can form highly colored quinone-type structures or polymeric degradation products.

Causality and Expert Insight: This process is often accelerated by:

  • Exposure to Air (Oxygen): Dissolved oxygen in the solvent is a primary culprit.[6]

  • High pH: Basic conditions can deprotonate the phenolic hydroxyl group, making it significantly more susceptible to oxidation.[7]

  • Presence of Metal Ions: Trace metal impurities in solvents or from lab equipment can catalyze oxidative reactions.

  • Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidative degradation.[6]

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure solvents are HPLC-grade or better.

  • Degas Solvents: Before preparing solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work Under Inert Atmosphere: For maximum stability, handle the solid and prepare solutions in a glove box or under a stream of inert gas.

  • Use Amber Glassware: Always store solutions in amber vials or flasks to protect them from light.[8]

Section 2: Troubleshooting Specific Degradation Pathways

This section addresses issues encountered during experimental work where stability is compromised. Understanding the specific stress factor is key to resolving the problem.

Question: I am seeing new peaks in my chromatogram after leaving my sample in an aqueous buffer. How do I determine if this is pH-related hydrolysis?

Answer: The appearance of new peaks suggests degradation, and in aqueous buffers, hydrolytic degradation is a primary suspect. This compound's stability can be pH-dependent due to its ionizable functional groups.[9] To confirm this, a forced degradation study under hydrolytic conditions is the definitive approach.[10][11]

Causality and Expert Insight:

  • Acidic Conditions (pH 1-3): While many molecules undergo hydrolysis via acid catalysis, the protonated nitrogen atom in the isoquinoline ring might lend some stability. However, extreme pH and heat can still force degradation.

  • Neutral Conditions (pH ~7): Stability is often greatest around neutral pH, but this is not guaranteed.

  • Basic Conditions (pH > 8): The deprotonated phenolic group is highly activated and susceptible to both oxidation and potential ring-opening reactions under harsh basic conditions combined with heat.[7]

A systematic study is required. The protocol below outlines how to test for pH-dependent degradation.

Workflow for Investigating Chemical Degradation

G cluster_prep Sample Preparation cluster_stress Apply Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B Conditions) Stock->Photo Neutralize Neutralize/Quench (If applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability- Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Compare Compare stressed samples to control (T=0, unstressed) Analyze->Compare Identify Identify Degradants (Mass Spec, NMR) Compare->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

Question: My mass balance is poor after forced degradation. Where is my compound going?

Answer: Poor mass balance (i.e., the sum of the parent compound and all degradant peaks does not equal the initial amount) is a common and challenging issue. It often points to the formation of degradation products that are not being detected by your analytical method.

Causality and Expert Insight:

  • Non-Chromophoric Degradants: The degradation process may have destroyed the UV-absorbing aromatic system. The resulting fragments would be invisible to a UV detector.

  • Volatile Degradants: Small fragments produced during degradation may be too volatile to be detected by HPLC.

  • Insoluble Degradants (Polymers): Oxidation, in particular, can lead to the formation of insoluble polymers that precipitate out of solution and are lost during sample preparation or injection.

  • Degradants Sticking to the Column: Highly polar or charged degradants may irreversibly bind to the HPLC column and not elute.

Troubleshooting Steps:

  • Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector.

  • Analyze by LC-MS: Mass spectrometry can detect non-chromophoric species as long as they are ionizable.[12]

  • Check for Precipitation: Visually inspect stressed samples for any cloudiness or solid material. If present, attempt to dissolve it in a stronger solvent and analyze separately.

  • Modify Chromatographic Conditions: Use a steep gradient flush at the end of your run to elute strongly retained compounds. Consider using an alternative column chemistry.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method, consistent with ICH guidelines.[10][11] The goal is to achieve 5-20% degradation.[8]

1. Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.[13]

2. Stress Conditions:

  • For each condition, use a separate vial. Include a control vial of the stock solution stored at 4°C in the dark.

Stress ConditionProcedureTypical Time/TempQuenching/Neutralization
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.2 M HCl.60°C for 24-48hAdd 1 mL of 0.2 M NaOH.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.2 M NaOH.60°C for 4-8hAdd 1 mL of 0.2 M HCl.
Oxidation Mix 1 mL of stock with 1 mL of 6% H₂O₂.Room Temp for 24hN/A (dilute before injection)
Thermal Place vials of solid powder and stock solution in an oven.80°C for 72hCool to room temperature.
Photolytic Expose solid and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[8]ICH ChamberN/A

3. Analysis:

  • After the designated time, or once sufficient degradation is observed, perform the quenching step.

  • Dilute all samples (including the quenched ones) to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze immediately using a validated HPLC method (see Section 4).

Section 4: Analytical Considerations

Question: What are the recommended starting conditions for an HPLC method to analyze this compound and its degradants?

Answer: A reverse-phase HPLC method is the standard approach for this type of molecule. A stability-indicating method must be able to separate the active compound from all potential degradation products.[14]

Recommended Starting Method:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA at 218 and 295 nm.[1] A Photo-Diode Array (PDA) detector is critical for checking peak purity.

  • Column Temperature: 30°C.

Causality and Expert Insight:

  • C18 Column: Provides good hydrophobic retention for the aromatic system.

  • Acidified Mobile Phase: Using formic acid keeps the isoquinoline nitrogen protonated and the phenolic hydroxyl in its neutral form, leading to sharper, more symmetrical peaks.

  • Gradient Elution: This is essential for a stability-indicating method, as degradation products often have very different polarities compared to the parent compound. A shallow gradient ensures good resolution.

Hypothetical Degradation Pathways

Based on the chemical structure, we can anticipate several degradation products. This diagram illustrates plausible (but not exhaustive) pathways under oxidative and hydrolytic stress.

G cluster_main cluster_oxidative Oxidative Pathway cluster_hydrolytic Harsh Hydrolytic Pathway (Ring Opening) mol [Structure of this compound] quinone [Quinone-type structures] mol->quinone Oxidation (H₂O₂ / Air) ring_opened [Phthalic acid derivatives or similar] mol->ring_opened Extreme pH + Heat polymers Polymeric Products (Insoluble, Colored) quinone->polymers Further Oxidation

Caption: Plausible degradation pathways for this compound.

Section 5: Frequently Asked Questions (FAQs)

Q1: Is this compound stable enough for use in cell culture media (aqueous, ~37°C)? A: Stability in cell culture media over 24-72 hours at 37°C can be a concern. The primary risks are oxidation (due to dissolved oxygen) and potential interactions with media components. It is highly recommended to perform a preliminary stability test. Prepare the compound in your specific media, incubate it under culture conditions (37°C, 5% CO₂) for your longest experimental time point, and analyze by HPLC to check for degradation.

Q2: Can I use a different acid or base for forced hydrolysis? A: Yes, hydrochloric acid and sodium hydroxide are common starting points, but sulfuric acid and potassium hydroxide are also acceptable.[10] The key is to use a non-nucleophilic acid/base to avoid introducing additional reaction pathways.

Q3: My solid material seems clumpy and discolored. Is it usable? A: Clumping suggests moisture absorption[5], and discoloration indicates degradation (likely oxidation). You should first test the purity of the material by HPLC. If significant degradation or impurities are present, it is best to discard the lot and obtain a fresh supply to ensure the reliability of your experimental results.

Q4: The Safety Data Sheet (SDS) says "No decomposition if used according to specifications." Why am I seeing degradation? A: The SDS statement typically refers to the stability of the pure, solid compound under recommended storage conditions.[15] It does not account for the greatly increased reactivity when the compound is dissolved in a solvent, exposed to different pH values, light, or elevated temperatures, which are common conditions in experimental settings.[6]

References

Technical Support Center: Troubleshooting Low Yields in 7-Hydroxyisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Hydroxyisoquinoline. This guide is designed to provide practical, actionable solutions to common challenges encountered during its synthesis, a critical building block for numerous pharmaceutical compounds. Here, you will find a structured troubleshooting guide in a direct question-and-answer format, detailed experimental protocols, and key data to help you optimize your reaction yields and purity.

I. Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues that can arise during the synthesis of this compound, particularly when using common methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions.

Q1: My reaction shows a significant amount of starting material remaining, even after extended reaction times. What are the likely causes and how can I improve conversion?

Potential Causes & Solutions:

  • Insufficient Acid Catalyst Concentration or Strength: The cyclization step in both Pomeranz-Fritsch and Bischler-Napieralski reactions is acid-catalyzed. Insufficient or weak acid can lead to a stalled or sluggish reaction.

    • Troubleshooting:

      • Verify Acid Concentration: Ensure the acid catalyst (e.g., sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride) is not old or hydrated. Use freshly opened or properly stored reagents.

      • Increase Catalyst Loading: Incrementally increase the molar equivalents of the acid catalyst. A systematic screening of the acid concentration is often recommended.

      • Switch to a Stronger Acid: If using a milder acid, consider switching to a stronger one. For instance, in the Pomeranz-Fritsch reaction, trifluoroacetic acid (TFA) or methanesulfonic acid may offer better results than aqueous hydrochloric acid in some cases.[1] For Bischler-Napieralski reactions, a combination of P₂O₅ in refluxing POCl₃ can be more effective for less reactive substrates.[2][3]

  • Sub-optimal Reaction Temperature: Inadequate temperature can result in slow reaction kinetics, while excessive heat can lead to decomposition of starting materials or products.[1]

    • Troubleshooting:

      • Temperature Optimization Study: Perform small-scale experiments at various temperatures (e.g., in 10°C increments) to find the optimal balance between reaction rate and byproduct formation.

      • Solvent Choice: For higher temperatures, consider using a higher-boiling point solvent like xylene.[2][4]

  • Poor Quality Starting Materials: Impurities in the starting materials, such as the benzaldehyde or aminoacetaldehyde acetal in the Pomeranz-Fritsch synthesis, can inhibit the reaction.[1]

    • Troubleshooting:

      • Purity Verification: Analyze your starting materials by NMR or GC-MS to confirm their purity.

      • Purification: If necessary, purify the starting materials before use (e.g., by distillation or recrystallization).

Q2: My reaction is producing a complex mixture of byproducts, making purification difficult and lowering the yield of this compound. How can I improve selectivity?

Potential Causes & Solutions:

  • Side Reactions Due to Reaction Conditions: The choice of acid and temperature can significantly influence the reaction pathway.

    • Pomeranz-Fritsch Specifics:

      • Benzo[d]azepinone Formation: The use of 37% aqueous hydrochloric acid in dioxane can sometimes promote the formation of a seven-membered ring byproduct.[1] Switching to TFA or methanesulfonic acid can favor the desired isoquinoline synthesis.[1]

    • Bischler-Napieralski Specifics:

      • Retro-Ritter Reaction: This common side reaction leads to the formation of styrenes.[2][4] This is more prevalent with certain substrates. Using the corresponding nitrile as a solvent can shift the equilibrium away from this side product.[2][4]

  • Deactivated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring can hinder this step, often requiring harsher conditions that can lead to more byproducts.[1][2]

    • Troubleshooting:

      • Stronger Reagents: For deactivated systems, stronger dehydrating agents like P₂O₅ in POCl₃ are often necessary for the Bischler-Napieralski reaction.[2][3]

      • Consider an Alternate Synthetic Route: If the substrate is highly deactivated, exploring a different synthetic strategy might be more efficient.

Q3: I've successfully formed the desired product, but I'm losing a significant amount during work-up and purification. What are some best practices for isolating this compound?

Potential Causes & Solutions:

  • Product Solubility: this compound has both a basic nitrogen and an acidic hydroxyl group, which can lead to solubility in both aqueous acidic and basic layers during extraction.

    • Troubleshooting:

      • Careful pH Adjustment: During work-up, carefully adjust the pH of the aqueous layer. To extract the product into an organic solvent, the pH should be brought to its isoelectric point. It may be beneficial to perform extractions at several pH points around neutral to maximize recovery.

      • Use of Different Organic Solvents: Experiment with a range of extraction solvents (e.g., dichloromethane, ethyl acetate, butanol) to find the one with the best partition coefficient for your product.

  • Difficult Purification: The polarity of this compound can make it challenging to purify by column chromatography.

    • Troubleshooting:

      • Column Chromatography Optimization:

        • Solvent System: A common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing on silica gel.

        • Stationary Phase: If silica gel gives poor separation, consider using alumina (neutral or basic) or a C18 reversed-phase column.

      • Crystallization: If the crude product is of reasonable purity, crystallization can be a highly effective final purification step. Experiment with different solvent systems to induce crystallization. A patent for purifying isoquinoline suggests dissolving the crude material in a solvent like triethylamine and then cooling to induce crystallization, which can be repeated for higher purity.[5]

II. Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of this compound? A: Yields can vary widely depending on the synthetic route and the specific substrate. The Pomeranz-Fritsch and Bischler-Napieralski reactions can have yields ranging from low to moderate.[6] Modern methods involving transition-metal catalysis may offer higher yields. It is crucial to optimize reaction conditions for your specific starting materials.

Q: How does the electronic nature of substituents on the starting benzaldehyde (in the Pomeranz-Fritsch reaction) affect the yield? A: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring generally facilitate the electrophilic cyclization step, often leading to cleaner reactions and higher yields. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, making cyclization more difficult and often requiring harsher conditions, which can increase byproduct formation.[1]

Q: Are there any "green" or more environmentally friendly methods for synthesizing derivatives of this compound? A: Yes, research is ongoing to develop greener synthetic routes. For example, some studies have explored ultrasound-mediated synthesis in water, which can lead to higher yields and shorter reaction times compared to conventional heating.[7] Microwave-assisted synthesis is another approach that can reduce reaction times and improve yields.[8]

III. Data and Protocols

Table 1: Comparison of Reaction Conditions for Isoquinoline Synthesis
ReactionTypical Acid/ReagentTypical SolventTemperatureKey Considerations
Pomeranz-Fritsch H₂SO₄, PPA, TFADioxane, TolueneRoom Temp to RefluxChoice of acid is critical to avoid side reactions like benzo[d]azepinone formation.[1]
Bischler-Napieralski POCl₃, P₂O₅Toluene, XyleneRefluxEffective for electron-rich systems. Harsher conditions (P₂O₅/POCl₃) needed for deactivated rings.[2][3]
Experimental Protocol: General Purification of this compound by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding the polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol.

  • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. Visualizing the Troubleshooting Process

A logical approach is key to efficiently troubleshooting low yields. The following diagram outlines a decision-making workflow.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Yield Start Low Yield Observed CheckConversion Is Starting Material Consumed? Start->CheckConversion IncompleteReaction Address Incomplete Reaction CheckConversion->IncompleteReaction No ComplexMixture Is the Crude Product a Complex Mixture? CheckConversion->ComplexMixture Yes OptimizeConditions Optimize Reaction Conditions: - Increase Acid Concentration - Adjust Temperature - Verify Reagent Purity IncompleteReaction->OptimizeConditions PurificationIssues Focus on Purification ComplexMixture->PurificationIssues No ImproveSelectivity Improve Selectivity: - Change Acid Catalyst - Modify Solvent - Adjust Temperature ComplexMixture->ImproveSelectivity Yes OptimizePurification Optimize Purification Protocol: - Adjust pH in Work-up - Screen Extraction Solvents - Optimize Chromatography PurificationIssues->OptimizePurification Success Improved Yield OptimizeConditions->Success ImproveSelectivity->Success OptimizePurification->Success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

V. References

  • BenchChem. (n.d.). Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation. BenchChem.

  • MDPI. (2021). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. MDPI.

  • ResearchGate. (n.d.). Optimizing the reaction conditions. a. ResearchGate.

  • BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal.

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

  • ResearchGate. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate.

  • Office of Justice Programs. (n.d.). Development of Improved Extraction/Purification Methods and Comprehensive Screening/Confirmation by LC-QqQ-MS Analysis for Novel. Office of Justice Programs.

  • J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. J&K Scientific LLC.

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Yield for 6-Chloroisoquinoline-1-carbaldehyde Derivatives. BenchChem.

  • PubMed. (2022). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. PubMed.

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia.

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia.

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. SlideShare.

  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. Thermo Fisher Scientific.

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline. Google Patents.

  • The Journal of Organic Chemistry. (n.d.). THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE1. The Journal of Organic Chemistry.

  • PubChem. (n.d.). 7-Isoquinolinol. PubChem.

  • Cayman Chemical. (n.d.). PB-22 this compound isomer. Cayman Chemical.

  • NIH. (n.d.). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. NIH.

  • RSC Publishing. (n.d.). Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol. RSC Advances.

  • NIH. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC.

References

Technical Support Center: Byproduct Formation in 7-Hydroxyisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 7-Hydroxyisoquinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation in common synthetic transformations. Our approach is rooted in mechanistic understanding to provide not just solutions, but a framework for predictive problem-solving in your experimental design.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the manipulation of this compound.

Q1: My O-alkylation of this compound is giving me a mixture of products. How can I improve the selectivity for the O-alkylated product?

A1: This is a classic challenge of ambident nucleophilicity. This compound can be alkylated on either the oxygen or the nitrogen atom. The outcome of the reaction is highly dependent on the reaction conditions. To favor O-alkylation, you should aim to create conditions where the phenoxide is the more reactive nucleophile.

  • Underlying Principle: The selectivity between N- and O-alkylation is a classic case of Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a softer nucleophilic center, while the oxygen atom is a harder nucleophilic center. "Hard" electrophiles will preferentially react at the hard oxygen center, while "soft" electrophiles will favor the soft nitrogen center.[1]

  • Troubleshooting Protocol:

    • Choice of Base and Solvent: Use a non-polar, aprotic solvent like THF or dioxane. For the base, a milder carbonate base such as K₂CO₃ or Cs₂CO₃ is often preferred over strong bases like NaH. Strong bases can lead to a higher concentration of the N-anion, promoting N-alkylation.

    • Nature of the Alkylating Agent: Employ "harder" alkylating agents. For example, dimethyl sulfate is a harder electrophile than methyl iodide and will favor O-methylation.[1]

    • Temperature: Lower reaction temperatures generally favor O-alkylation.

    • Mitsunobu Reaction: While often used for O-alkylation, the Mitsunobu reaction with isoquinolinols can also lead to N-alkylation byproducts. The solvent and the nature of the alcohol can influence the N- versus O-alkylation ratio.[2][3]

Q2: I am attempting a Friedel-Crafts acylation on this compound and I am getting a very low yield and a complex mixture of products. What is going on?

A2: The hydroxyl group of this compound is a strongly activating, ortho-, para-directing group. However, it can also complicate Friedel-Crafts reactions.

  • Causality: The Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction can coordinate with both the nitrogen atom and the hydroxyl group of this compound. This deactivates the ring system towards electrophilic attack and can lead to undesired side reactions.[4][5]

  • Troubleshooting Strategy:

    • Protect the Hydroxyl Group: Before attempting the Friedel-Crafts acylation, protect the hydroxyl group as an ester (e.g., acetate) or an ether (e.g., methyl ether). This will prevent coordination with the Lewis acid and direct the acylation to the desired positions (C-6 or C-8). The protecting group can be removed in a subsequent step.

    • Alternative Acylation Methods: Consider using a milder acylation method that does not require a strong Lewis acid, such as using a mixed anhydride or a different catalyst system.

Q3: My nitration of this compound is not selective. How can I control the position of nitration?

A3: The nitration of this compound will be directed by the activating hydroxyl group to the ortho and para positions (C-6 and C-8). Obtaining a single isomer can be challenging.

  • Mechanistic Insight: The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring.[6][7][8][9] The hydroxyl group strongly activates the positions ortho and para to it.

  • Improving Regioselectivity:

    • Reaction Conditions: The ratio of nitric acid to sulfuric acid and the reaction temperature can influence the isomer distribution. Careful optimization of these parameters is crucial.

    • Blocking Groups: In some cases, a reversible sulfonation can be used to block the more reactive position, directing the nitration to the other position. The sulfonic acid group can then be removed.[8]

    • Alternative Nitrating Agents: The use of milder nitrating agents might offer better selectivity.

II. Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a more in-depth look at specific byproducts and detailed protocols to avoid their formation.

Issue 1: Formation of N-Alkylated Byproduct during O-Alkylation

Scenario: You are trying to synthesize a 7-alkoxyisoquinoline derivative from this compound but you observe a significant amount of the isomeric 2-alkyl-7-isoquinolinone.

Root Cause Analysis: As discussed in the FAQs, this compound is an ambident nucleophile. The use of polar aprotic solvents (like DMF or DMSO) and strong bases (like NaH) tends to favor the formation of the N-alkylated product.[10][11]

Mitigation Protocol: Selective O-Alkylation

  • Reagent and Solvent Selection:

    • Substrate: this compound (1 eq.)

    • Base: Anhydrous K₂CO₃ (1.5 eq.)

    • Alkylating Agent: Alkyl halide or dialkyl sulfate (1.1 eq.)

    • Solvent: Anhydrous Acetone or THF

  • Procedure:

    • To a stirred suspension of this compound and K₂CO₃ in the chosen solvent, add the alkylating agent dropwise at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to separate the desired O-alkylated product from any N-alkylated byproduct.

Parameter Condition Favoring O-Alkylation Condition Favoring N-Alkylation
Solvent Non-polar aprotic (e.g., Toluene, THF)Polar aprotic (e.g., DMF, DMSO)
Base Weak inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong base (e.g., NaH, KOtBu)
Leaving Group "Hard" (e.g., -OSO₂R, -Cl)"Soft" (e.g., -I)
Counter-ion Ag⁺ (for silver salts)Alkali metal (e.g., Na⁺, K⁺)

Table 1. General guidelines for controlling N- vs. O-alkylation selectivity.

Issue 2: Over-halogenation during Electrophilic Halogenation

Scenario: You are attempting to mono-halogenate this compound at the C-8 position but are observing di-halogenated byproducts.

Root Cause Analysis: The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. The initial mono-halogenated product can be even more reactive than the starting material, leading to a second halogenation.

Mitigation Protocol: Controlled Mono-halogenation

  • Reagent and Solvent Selection:

    • Substrate: this compound (1 eq.)

    • Halogenating Agent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.05 eq.)

    • Solvent: Dichloromethane (DCM) or Acetonitrile

  • Procedure:

    • Dissolve this compound in the solvent and cool the solution to 0 °C.

    • Add the N-halo-succinimide portion-wise over a period of time, while carefully monitoring the reaction by TLC.

    • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography. A study on the enzymatic chlorination of this compound showed specific formation of 7-hydroxy-8-chloroquinoline.[12]

Issue 3: Dimerization/Polymerization under Oxidative Conditions

Scenario: During reactions involving oxidizing agents or under aerobic conditions, you observe the formation of high molecular weight, often insoluble, byproducts.

Root Cause Analysis: Phenolic compounds, including this compound, are susceptible to oxidative coupling, which can lead to the formation of dimers and polymers. This is often catalyzed by trace metal impurities or exposure to air at elevated temperatures.

Mitigation Protocol: Preventing Oxidative Coupling

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress oxidative side reactions.

  • Purification of Reagents: Ensure that all reagents and solvents are free from trace metal impurities that can catalyze oxidation.

III. Visualization of Reaction Pathways

N- vs. O-Alkylation Pathway

The following diagram illustrates the competing pathways in the alkylation of this compound.

G cluster_0 This compound Anion cluster_1 Alkylation Pathways 7-OH-IQ This compound Anion Ambident Anion 7-OH-IQ->Anion - H⁺ Base Base Base->Anion O-Alkylation O-Alkylated Product (7-Alkoxyisoquinoline) Anion->O-Alkylation Hard Electrophile (e.g., R₂SO₄) N-Alkylation N-Alkylated Product (2-Alkyl-7-isoquinolinone) Anion->N-Alkylation Soft Electrophile (e.g., RI) RX R-X (Alkylating Agent) RX->O-Alkylation RX->N-Alkylation

Caption: Competing N- and O-alkylation pathways of this compound.

Electrophilic Aromatic Substitution Workflow

This diagram outlines a general workflow for performing electrophilic aromatic substitution on this compound while minimizing byproducts.

G Start This compound Protect Protect Hydroxyl Group (e.g., as -OAc or -OMe) Start->Protect If necessary Reaction Perform Electrophilic Substitution (e.g., Nitration, Halogenation) Start->Reaction Direct Substitution Protect->Reaction Deprotect Deprotect Hydroxyl Group Reaction->Deprotect If protected Purify Purification (Column Chromatography, Recrystallization) Reaction->Purify If not protected Deprotect->Purify Product Desired Substituted This compound Purify->Product

Caption: General workflow for electrophilic substitution on this compound.

IV. References

  • Hartung, R. E., Wall, M. C., et al. (2011). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles, 83(4), 833-846. --INVALID-LINK--

  • Cayman Chemical. (n.d.). PB-22 this compound isomer. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Spectroscopic Identification of Byproducts in 2-Amino-4-hydroxy-8-methylquinoline Reactions. --INVALID-LINK--

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2018). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--

  • Allan, K. M., Hong, B. D., & Stoltz, B. M. (2009). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 7(23), 4960–4964. --INVALID-LINK--

  • Zhan, J., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. --INVALID-LINK--

  • Griesbeck, A. G., et al. (2022). Photosensitized selective semi-oxidation of tetrahydroisoquinoline: a singlet oxygen path. Photochemical & Photobiological Sciences, 21, 1473–1479. --INVALID-LINK--

  • Chad's Prep. (2018, September 20). 18.2c EAS Nitration [Video]. YouTube. --INVALID-LINK--

  • Hartung, R. E., Wall, M. C., et al. (2011). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Semantic Scholar. --INVALID-LINK--

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Spectroscopic Identification of Byproducts in 2-Amino-4-hydroxy-8-methylquinoline Reactions. --INVALID-LINK--

  • Majumder, S., & Odom, A. L. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(54), 30734–30783. --INVALID-LINK--

  • Mkrtchyan, A. R., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. --INVALID-LINK--

  • LibreTexts Chemistry. (2023, January 22). Nitration and Sulfonation of Benzene. --INVALID-LINK--

  • Williams, J. D., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663–4668. --INVALID-LINK--

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. --INVALID-LINK--

  • Various Authors. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ? ResearchGate. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. --INVALID-LINK--

References

Technical Support Center: Overcoming Common Issues in 7-Hydroxyisoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 7-hydroxyisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address the specific challenges you may encounter during your experiments. This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

I. Understanding the Reactivity of this compound

The key to successfully functionalizing this compound lies in understanding the interplay between the hydroxyl group and the isoquinoline core. The hydroxyl group is a strong activating group for electrophilic aromatic substitution, while the nitrogen atom in the isoquinoline ring is basic and can be protonated or coordinate to metals.

Q1: What are the most reactive positions on the this compound ring for electrophilic substitution?

The hydroxyl group at the C7 position is a powerful ortho-, para-director. Therefore, electrophilic substitution is expected to occur primarily at the C8 and C6 positions. The C8 position is generally favored due to steric hindrance from the fused ring system potentially impeding attack at C6. The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring, especially under acidic conditions where the nitrogen is protonated.

Q2: I am observing a complex mixture of products in my electrophilic substitution reaction. What could be the cause?

This is a common issue arising from the high reactivity of the this compound nucleus. Several factors could be at play:

  • Harsh Reaction Conditions: High temperatures or highly concentrated acids can lead to over-reaction and the formation of multiple substitution products or decomposition.

  • Lack of Regiocontrol: The inherent reactivity of both the C6 and C8 positions can lead to mixtures of isomers that are often difficult to separate.

  • Competing N-functionalization: The nitrogen atom can compete with the ring for the electrophile, leading to undesired side products.

Troubleshooting:

  • Milder Reaction Conditions: Employ lower temperatures and less concentrated acids.

  • Protecting Groups: Consider protecting the hydroxyl group to modulate its activating effect and improve regioselectivity.

  • Choice of Electrophile: Use a bulkier electrophile to favor substitution at the less sterically hindered position.

II. Functionalization of the Hydroxyl Group: O-Alkylation and O-Acylation

Direct modification of the hydroxyl group is a common first step in many synthetic routes.

Q3: I am attempting an O-alkylation of this compound with an alkyl halide, but I am getting a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?

The formation of both O- and C-alkylated products is a classic problem in phenol chemistry, governed by the principles of hard and soft acid-base (HSAB) theory. The phenoxide ion is an ambident nucleophile with a "hard" oxygen center and a "softer" carbon center (at the ortho and para positions).

  • Hard Electrophiles (e.g., dimethyl sulfate, benzyl chloroformate) will preferentially react at the hard oxygen center, favoring O-alkylation.

  • Soft Electrophiles (e.g., methyl iodide, allyl bromide) have a higher tendency to react at the softer carbon centers, leading to C-alkylation.[1]

Troubleshooting for Selective O-Alkylation:

ParameterRecommendation for O-AlkylationRationale
Alkylating Agent Use "harder" electrophiles like dialkyl sulfates or alkyl triflates.Favors reaction at the "hard" oxygen center.
Solvent Aprotic polar solvents (e.g., DMF, DMSO).Solvates the cation of the base, leaving a more "naked" and reactive phenoxide oxygen.
Base A strong, non-nucleophilic base (e.g., NaH, K₂CO₃).Ensures complete deprotonation of the hydroxyl group to form the phenoxide.
Temperature Lower temperatures.O-alkylation is often the kinetically favored product.

Example Protocol: Synthesis of 7-Methoxyisoquinoline [2]

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate. The organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

III. Protecting Group Strategies

For many transformations, particularly cross-coupling and C-H functionalization reactions, protection of the hydroxyl group is essential to prevent undesired side reactions.

Q4: What is a suitable protecting group for the hydroxyl function of this compound for subsequent palladium-catalyzed cross-coupling reactions?

A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice.[3] It is robust enough to withstand many reaction conditions, including those typically employed in Suzuki and Buchwald-Hartwig couplings, and can be readily removed under mild conditions.

dot

G cluster_protection Protection cluster_functionalization Functionalization (e.g., Suzuki Coupling) cluster_deprotection Deprotection This compound This compound 7-(TBS-O)-isoquinoline 7-(TBS-O)-isoquinoline This compound->7-(TBS-O)-isoquinoline TBSCl, Imidazole, DMF 7-(TBS-O)-Aryl-isoquinoline 7-(TBS-O)-Aryl-isoquinoline 7-(TBS-O)-isoquinoline->7-(TBS-O)-Aryl-isoquinoline Aryl-B(OH)₂, Pd catalyst, Base 7-Hydroxy-Aryl-isoquinoline 7-Hydroxy-Aryl-isoquinoline 7-(TBS-O)-Aryl-isoquinoline->7-Hydroxy-Aryl-isoquinoline TBAF, THF

Caption: Workflow for protecting group strategy.

Q5: I am having trouble removing the TBS protecting group. What conditions should I try?

The most common method for TBS deprotection is using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF.[3]

Troubleshooting Deprotection:

  • Sluggish Reaction: If the reaction is slow, gentle heating (40-50 °C) can be applied. Ensure the TBAF solution is not old, as it can degrade over time.

  • Side Reactions: If your molecule is sensitive to basic conditions, acidic deprotection methods can be used. A common alternative is using a solution of HCl in a protic solvent like methanol or ethanol.[4] Acetic acid in THF/water is another mild option.

  • Selective Deprotection: In molecules with multiple silyl ethers, selective deprotection can often be achieved by carefully controlling the reaction conditions (e.g., stoichiometry of the fluoride source, temperature, and reaction time).[5][6]

IV. C-C and C-N Bond Formation: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound core. For these reactions, the hydroxyl group is typically converted to a triflate or a halide.

Q6: How do I prepare the 7-triflyloxyisoquinoline precursor for Suzuki or Buchwald-Hartwig reactions?

The hydroxyl group can be converted to a triflate (OTf), which is an excellent leaving group for cross-coupling reactions, by reacting this compound with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) in the presence of a non-nucleophilic base like pyridine or triethylamine in an anhydrous aprotic solvent such as dichloromethane (DCM) at low temperatures (typically 0 °C to room temperature).[7]

Q7: My Suzuki coupling reaction with 7-triflyloxyisoquinoline is not working well. What are the key parameters to optimize?

The success of a Suzuki-Miyaura coupling depends on several factors.[8][9]

Key Parameters for Suzuki Coupling Optimization:

ParameterCommon Conditions & Troubleshooting
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos). Start with a common catalyst and screen others if the yield is low.
Base K₂CO₃, Cs₂CO₃, K₃PO₄. The choice of base can be critical and is often substrate-dependent. An aqueous solution of the base is commonly used.
Solvent Toluene, Dioxane, DMF, often with water as a co-solvent. The solvent system needs to dissolve all reactants to a reasonable extent.
Boronic Acid/Ester Ensure the quality of the boronic acid, as they can dehydrate to form boroxines. Using the corresponding pinacol boronate ester can sometimes improve results.
Temperature Typically 80-110 °C. If decomposition is observed, try a lower temperature with a more active catalyst system.

dot

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'-B(OR)₂ Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Q8: I want to perform a Buchwald-Hartwig amination on a 7-halo-isoquinoline derivative. What are the general conditions?

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[10][11]

General Protocol for Buchwald-Hartwig Amination:

  • Reactants: 7-halo-isoquinoline (or 7-triflyloxyisoquinoline), amine (primary or secondary).

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos).

  • Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

  • Temperature: Reactions are typically run at elevated temperatures (80-120 °C).

V. Direct C-H Functionalization

Direct C-H functionalization is an increasingly popular, atom-economical method for modifying heterocyclic systems.

Q9: I am interested in direct C-H arylation of this compound. Which positions are most likely to react?

For transition-metal-catalyzed C-H functionalization, the regioselectivity can be more complex and is often directed by the catalyst and reaction conditions. Without a directing group, C-H activation on the isoquinoline core often favors the C1 or C8 positions. The presence of the C7-hydroxyl group will strongly influence the outcome. Depending on the metal and ligands used, C-H activation could be directed to the C8 position due to coordination of the metal to the hydroxyl group.

Troubleshooting C-H Functionalization:

  • Regioselectivity: Screening different catalysts (Pd, Ru, Rh), ligands, and solvents is often necessary to achieve the desired regioselectivity.

  • Protecting the Hydroxyl Group: Protecting the hydroxyl group can alter the electronic and steric environment, leading to different regiochemical outcomes.

  • Oxidant: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂). The choice and stoichiometry of the oxidant can be critical.

VI. Purification of this compound Derivatives

The polar nature of the hydroxyl group and the basic nitrogen atom can make purification challenging.

Q10: I am struggling to purify my this compound product by column chromatography. What can I do?

  • Tailing on Silica Gel: The basic nitrogen can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent.

    • Use deactivated silica gel or alumina.

  • Poor Solubility: If your compound is poorly soluble in common chromatography solvents, consider using a more polar solvent system or a different stationary phase like reversed-phase silica (C18).

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

    • Acid-Base Extraction: Utilize the basicity of the isoquinoline nitrogen to perform an acid-base extraction to remove non-basic impurities.

    • pH-Zone-Refining Counter-Current Chromatography: This technique can be very effective for the separation of ionizable compounds like isoquinoline alkaloids.[12]

VII. References

  • Allan, K. M., Hong, B. D., & Stoltz, B. M. (2009). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 7(23), 4960–4965.

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.

  • Bermejo, A., Ros, A., Fernández, R., & Lassaletta, J. M. (2008). C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society, 130(47), 15798–15799.

  • Cayman Chemical. (n.d.). PB-22 this compound isomer. Retrieved from --INVALID-LINK--

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.

  • Denmark, S. E., & Smith, R. C. (2006). Selective Deprotection of Silyl Ethers. In Organic Reactions (pp. 1-524). John Wiley & Sons, Inc.

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers.

  • Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 4(2).

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.

  • Pechmann, H. v. (1884). Ueber die Darstellung der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929–936.

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.

  • Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85–126.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from --INVALID-LINK--

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • Wikipedia contributors. (2023, December 29). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • Zhang, H., Xue, F., Mak, T. C. W., & Chan, K. S. (1996). A Versatile Synthesis of Substituted Isoquinolines. The Journal of Organic Chemistry, 61(22), 8002–8003.

  • Chartoire, A., Lesieur, M., Slawin, A. M. Z., & Nolan, S. P. (2013). Solvent-free arylamination catalysed by [Pd(NHC)] complexes. RSC Advances, 3(11), 3840-3843.

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.

  • Pearson Education. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from --INVALID-LINK--

  • MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(17), 3076.

  • ResearchGate. (2014). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1358, 134-140.

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2).

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2004). Reactions of Hydroxypyridines with 1‐Chloro‐2,4,6‐trinitrobenzene − Product Structure, Kinetics, and Tautomerism. European Journal of Organic Chemistry, 2004(12), 2646-2653.

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. --INVALID-LINK--

  • ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of ChemTech Research, 9(8), 356-362.

  • Cayman Chemical. (n.d.). 5-fluoro PB-22 4-hydroxyisoquinoline isomer. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2020). Biocatalytic Friedel-Crafts Reactions.

  • Organic Chemistry Portal. (n.d.). TBS Protection. Retrieved from --INVALID-LINK--

  • AIDIC. (2021). Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions: Influence of Support Hydrophobicity. Chemical Engineering Transactions, 86, 1051-1056.

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2016). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Advances, 6(96), 93651–93668.

  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.

  • MDPI. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(21), 5034.

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). 5-fluoro PB-22 5-hydroxyisoquinoline isomer. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 86(21), 15007–15017.

References

Technical Support Center: Method Refinement for Scaling Up 7-Hydroxyisoquinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis and scale-up of 7-Hydroxyisoquinoline. This guide is meticulously designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this compound production from the laboratory to a larger scale. Here, we dissect common synthetic routes, anticipate challenges, and provide actionable, field-proven solutions to streamline your process, enhance yield, and ensure the highest purity of your final product.

Introduction to this compound Synthesis

This compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its production can be approached through several classical synthetic routes, each presenting unique advantages and challenges, particularly during scale-up. This guide will focus on three primary, industrially relevant methods:

  • The Skraup Synthesis: A robust method for quinoline and isoquinoline synthesis, adaptable for this compound starting from 3-aminophenol.

  • The Pomeranz-Fritsch Reaction: A versatile route involving the condensation of an aromatic aldehyde or ketone with an aminoacetal.

  • The Bischler-Napieralski Reaction: A reliable method for the synthesis of dihydroisoquinolines, which can be subsequently aromatized to the desired isoquinoline.

This support center is structured to provide in-depth troubleshooting and practical guidance for each of these synthetic pathways.

Part 1: The Skraup Synthesis of this compound

The Skraup synthesis is a powerful, albeit often aggressive, method for the synthesis of quinolines and their isomers. For this compound, the reaction typically proceeds by heating 3-aminophenol with glycerol, a dehydrating agent (commonly sulfuric acid), and an oxidizing agent.

Troubleshooting the Skraup Synthesis: FAQs

Q1: My Skraup reaction is highly exothermic and difficult to control at a larger scale. How can I mitigate this?

A1: The exothermic nature of the Skraup reaction is a well-documented challenge during scale-up.[1] The initial dehydration of glycerol to acrolein by concentrated sulfuric acid is a primary contributor to this exotherm.

  • Controlled Reagent Addition: Instead of adding all reagents at once, a semi-batch process is highly recommended. The sulfuric acid should be added slowly and portion-wise to the mixture of 3-aminophenol and glycerol with efficient cooling and stirring.

  • Use of a Moderator: Ferrous sulfate (FeSO₄) can be used as a moderator to help control the reaction's vigor.[1]

  • Solvent Considerations: While traditionally run neat, the use of a high-boiling inert solvent can help to dissipate heat more effectively. However, this may require re-optimization of the reaction conditions.

Q2: The yield of my this compound is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in the Skraup synthesis can stem from several factors, including incomplete reaction, side product formation, and degradation of the starting material or product under the harsh acidic and high-temperature conditions.[2]

  • Temperature Optimization: The reaction temperature is critical. Too low, and the dehydration of glycerol to the reactive acrolein intermediate will be inefficient. Too high, and you risk polymerization and charring. A typical temperature range is 140-160°C. Careful temperature monitoring and control are paramount.

  • Choice of Oxidizing Agent: While nitrobenzene is a traditional oxidizing agent, it can lead to the formation of unwanted byproducts and presents significant safety and environmental concerns.[1] Arsenic acid, although effective, is highly toxic.[1] A safer alternative is the use of the starting m-aminophenol's corresponding nitro compound, m-nitrophenol, which is reduced in situ.

  • Stoichiometry: The molar ratio of glycerol to the aminophenol is crucial. An excess of glycerol is typically used to ensure the complete formation of the acrolein intermediate.

Q3: I am observing a significant amount of tar and polymeric byproducts in my reaction mixture, making purification difficult. How can I minimize their formation?

A3: Tar formation is a common issue in the Skraup reaction, arising from the polymerization of acrolein and other reactive intermediates under strongly acidic conditions.

  • Optimized Reaction Time: Prolonged heating can exacerbate tar formation. The reaction should be monitored for completion (e.g., by TLC or HPLC) to avoid unnecessary heating.

  • Efficient Stirring: Inadequate mixing on a larger scale can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting polymerization. Ensure your reactor is equipped with an appropriate stirring mechanism for viscous reaction mixtures.

  • Gradual Heating: A gradual increase in temperature to the target reaction temperature can help to control the initial stages of the reaction and minimize the rapid, uncontrolled formation of reactive intermediates.

Experimental Protocol: Skraup Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Amount (molar eq.)
3-Aminophenol109.131.0
Glycerol92.093.0
Concentrated Sulfuric Acid98.082.5
Ferrous Sulfate Heptahydrate278.010.1
m-Nitrophenol139.110.5

Procedure:

  • To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 3-aminophenol, glycerol, and ferrous sulfate heptahydrate.

  • With vigorous stirring, slowly add the concentrated sulfuric acid, ensuring the temperature does not exceed 100°C.

  • Add the m-nitrophenol to the mixture.

  • Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to below 100°C and cautiously dilute with water.

  • Neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9, keeping the temperature below 50°C.

  • The crude this compound will precipitate. Isolate the solid by filtration and wash with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Skraup_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_workup Work-up & Purification 3-Aminophenol 3-Aminophenol Reaction_Mixture Reaction at 140-150°C 3-Aminophenol->Reaction_Mixture Glycerol Glycerol Glycerol->Reaction_Mixture H2SO4 H₂SO₄ (conc.) H2SO4->Reaction_Mixture Dehydration Oxidizing_Agent Oxidizing Agent (e.g., m-Nitrophenol) Oxidizing_Agent->Reaction_Mixture Oxidation FeSO4 FeSO₄ (Moderator) FeSO4->Reaction_Mixture Control Crude_Product Crude_Product Reaction_Mixture->Crude_Product Cyclization & Aromatization Purified_Product This compound Crude_Product->Purified_Product Neutralization, Filtration, Recrystallization

Caption: Workflow for the Skraup synthesis of this compound.

Part 2: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers a milder alternative to the Skraup synthesis for preparing isoquinolines.[3] The synthesis of this compound via this route typically starts with 3-hydroxybenzaldehyde and an aminoacetaldehyde acetal.

Troubleshooting the Pomeranz-Fritsch Reaction: FAQs

Q1: The yields of my Pomeranz-Fritsch reaction are variable and often low. How can I improve the consistency and yield?

A1: The Pomeranz-Fritsch reaction is known for its sensitivity to reaction conditions, which can lead to inconsistent yields.[4]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditionally used, other acids such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) can offer better results for specific substrates.[3] A screening of different acid catalysts and their concentrations is recommended.

  • Substrate Reactivity: The electronic nature of the benzaldehyde derivative influences the ease of cyclization. The hydroxyl group in 3-hydroxybenzaldehyde is activating, which is favorable for this reaction.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Careful optimization of the temperature profile is necessary.

Q2: I am observing the formation of a significant amount of an unexpected byproduct. How can I identify and suppress it?

A2: A common side reaction in the Pomeranz-Fritsch synthesis is the formation of a seven-membered ring, a benzo[d]azepinone derivative, especially under certain acidic conditions.[5]

  • Byproduct Identification: Isolate the byproduct and characterize it using standard analytical techniques (NMR, MS).

  • Catalyst Selection: The choice of acid can influence the reaction pathway. For instance, using hydrochloric acid in dioxane has been reported to favor the formation of the benzo[d]azepinone byproduct. Switching to a different acid, such as TFA, may suppress this side reaction.[5]

Q3: My reaction seems to stall, with a significant amount of the Schiff base intermediate remaining. How can I drive the reaction to completion?

A3: Incomplete conversion of the Schiff base intermediate is a common issue.

  • Anhydrous Conditions: The formation of the Schiff base and the subsequent cyclization are sensitive to moisture. Ensure that all reagents and solvents are anhydrous.

  • Acid Strength and Concentration: The acid must be strong enough to catalyze the cyclization effectively. If the reaction is stalling, a stronger acid or a higher concentration may be required. However, be mindful that harsher conditions can also promote side reactions.

Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Amount (molar eq.)
3-Hydroxybenzaldehyde122.121.0
Aminoacetaldehyde dimethyl acetal105.141.1
Trifluoroacetic acid (TFA)114.02Excess

Procedure:

  • In a reactor under an inert atmosphere, dissolve 3-hydroxybenzaldehyde and aminoacetaldehyde dimethyl acetal in an appropriate anhydrous solvent (e.g., toluene).

  • Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the Schiff base formation. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude Schiff base, add an excess of trifluoroacetic acid at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours. Monitor the cyclization by HPLC.

  • Once the reaction is complete, cool the mixture and carefully quench by pouring it onto ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude product.

  • Isolate the solid by filtration, wash with water, and dry.

  • Purify the crude this compound by column chromatography or recrystallization.

Pomeranz_Fritsch cluster_reactants Reactants cluster_cyclization Cyclization cluster_workup Work-up & Purification 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Schiff_Base_Formation Schiff Base Formation (Toluene, Reflux) 3-Hydroxybenzaldehyde->Schiff_Base_Formation Aminoacetaldehyde_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_acetal->Schiff_Base_Formation Schiff_Base_Intermediate Schiff_Base_Intermediate Schiff_Base_Formation->Schiff_Base_Intermediate Cyclization Acid-Catalyzed Cyclization (50-60°C) Schiff_Base_Intermediate->Cyclization Crude_Product Crude_Product Cyclization->Crude_Product TFA TFA (excess) TFA->Cyclization Purified_Product This compound Crude_Product->Purified_Product Neutralization, Filtration, Purification

Caption: Pomeranz-Fritsch synthesis of this compound workflow.

Part 3: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be aromatized to the corresponding isoquinolines.[6][7] For this compound, a suitable starting material would be N-(3-methoxyphenethyl)acetamide, followed by demethylation.

Troubleshooting the Bischler-Napieralski Reaction: FAQs

Q1: My Bischler-Napieralski cyclization is giving a low yield. What are the common pitfalls?

A1: Low yields in this reaction often point to issues with the activation of the amide or competing side reactions.[6]

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common dehydrating agent.[7] For less reactive substrates, a stronger system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective.[6]

  • Substrate Activation: The aromatic ring must be sufficiently electron-rich to undergo electrophilic substitution. The methoxy group in the starting material is activating, which favors the reaction.

  • Reaction Temperature: The reaction typically requires heating. The optimal temperature will depend on the substrate and the dehydrating agent used.

Q2: I am observing the formation of a styrene byproduct. How can I prevent this?

A2: The formation of a styrene derivative via a retro-Ritter reaction is a known side reaction in the Bischler-Napieralski synthesis.[6]

  • Milder Conditions: Harsher reaction conditions (high temperatures, strong acids) can promote the retro-Ritter reaction. The use of milder dehydrating agents, such as triflic anhydride (Tf₂O) with a non-nucleophilic base, can sometimes suppress this side reaction.

  • Solvent Choice: The use of a nitrile as a solvent can sometimes shift the equilibrium away from the retro-Ritter product.

Q3: The aromatization of the intermediate dihydroisoquinoline is problematic. What are the best methods for this step?

A3: The dehydrogenation of the 3,4-dihydroisoquinoline intermediate to the aromatic isoquinoline can be achieved using various methods.

  • Palladium on Carbon (Pd/C): Heating the dihydroisoquinoline with a catalytic amount of Pd/C in a high-boiling solvent is a common and effective method.

  • Sulfur or Selenium: Elemental sulfur or selenium can also be used as dehydrogenating agents at high temperatures, although these methods can be less clean.

Experimental Protocol: Bischler-Napieralski Route to this compound

Step 1: Synthesis of 7-Methoxyisoquinoline

Materials:

ReagentMolar Mass ( g/mol )Amount (molar eq.)
N-(3-methoxyphenethyl)acetamide193.241.0
Phosphorus oxychloride (POCl₃)153.333.0
Toluene-Solvent
10% Palladium on Carbon-catalytic

Procedure:

  • In a reactor, dissolve N-(3-methoxyphenethyl)acetamide in anhydrous toluene.

  • Slowly add phosphorus oxychloride at room temperature.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and ammonia solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extracts, concentrate, and purify the crude 3,4-dihydro-7-methoxyisoquinoline by vacuum distillation or column chromatography.

  • For aromatization, dissolve the dihydroisoquinoline in a high-boiling solvent (e.g., decalin) and add 10% Pd/C.

  • Heat the mixture to reflux for several hours until the dehydrogenation is complete.

  • Cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure to obtain crude 7-methoxyisoquinoline.

Step 2: Demethylation to this compound

Materials:

ReagentMolar Mass ( g/mol )Amount (molar eq.)
7-Methoxyisoquinoline159.181.0
Boron tribromide (BBr₃)250.521.5
Dichloromethane (DCM)-Solvent

Procedure:

  • Dissolve 7-methoxyisoquinoline in anhydrous dichloromethane and cool to -78°C under an inert atmosphere.

  • Slowly add a solution of boron tribromide in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Cool the mixture to 0°C and carefully quench with methanol, followed by water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic extracts, concentrate, and purify the crude this compound by column chromatography or recrystallization.

Bischler_Napieralski Start N-(3-methoxyphenethyl)acetamide Cyclization Cyclization (POCl₃, Toluene, Reflux) Start->Cyclization Dihydroisoquinoline 3,4-Dihydro-7-methoxyisoquinoline Cyclization->Dihydroisoquinoline Aromatization Aromatization (Pd/C, Heat) Dihydroisoquinoline->Aromatization Methoxyisoquinoline 7-Methoxyisoquinoline Aromatization->Methoxyisoquinoline Demethylation Demethylation (BBr₃, DCM) Methoxyisoquinoline->Demethylation Final_Product This compound Demethylation->Final_Product

Caption: Bischler-Napieralski route to this compound.

Part 4: In-Process Controls and Analytical Methods

Robust in-process controls (IPCs) and reliable analytical methods are crucial for a successful and reproducible scale-up.

Recommended In-Process Controls:
StageIPC MethodParameter to Monitor
Schiff Base FormationTLC, GC, or ¹H NMRDisappearance of starting aldehyde/ketone
CyclizationHPLC or LC-MSFormation of isoquinoline/dihydroisoquinoline and consumption of intermediate
AromatizationHPLC or LC-MSConversion of dihydroisoquinoline to isoquinoline
DemethylationHPLC or LC-MSDisappearance of methoxy-isoquinoline and formation of this compound
Work-uppH meterpH of the aqueous phase during neutralization
CrystallizationVisual, MicroscopyCrystal formation and morphology
HPLC Method for Purity and Assay of this compound

A validated HPLC method is essential for determining the purity and assay of the final product and for monitoring reaction progress.

Table of HPLC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[8]

Part 5: Large-Scale Purification and Safety Considerations

Purification at Scale
  • Crystallization: This is the preferred method for purification at a large scale. A systematic screening of solvents is necessary to find a system that provides good recovery and high purity.

  • Acid-Base Extraction: As an amphoteric molecule, this compound's solubility is pH-dependent. This property can be exploited for purification by performing acid-base extractions to remove non-polar or acidic/basic impurities.

  • Chromatography: While less ideal for very large quantities, flash chromatography on silica gel can be used for polishing the final product if high purity is required.

Safety at Scale
  • Skraup Synthesis: This reaction is highly exothermic and can become violent if not controlled.[1] A thorough risk assessment and the implementation of appropriate engineering controls (e.g., robust cooling systems, pressure relief) are mandatory.

  • Reagent Handling: Many reagents used in these syntheses are corrosive and/or toxic (e.g., concentrated acids, POCl₃, BBr₃). Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated area are essential.

  • Waste Management: The acidic and basic waste streams generated during the work-up procedures must be neutralized and disposed of in accordance with local environmental regulations.

References

Preventing degradation of 7-Hydroxyisoquinoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Solution

Welcome to the technical support guide for 7-Hydroxyisoquinoline. This document is designed for researchers, scientists, and drug development professionals who work with this compound. As a phenolic isoquinoline, this compound is susceptible to degradation in solution, which can compromise experimental integrity and lead to inconsistent results. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust, validated protocols to ensure the stability of your solutions.

Introduction: The Challenge of this compound Stability

This compound (7-HIQ) is a valuable heterocyclic compound used in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group on an isoquinoline scaffold, makes it prone to oxidative and photodegradation. The primary mechanism of degradation is the oxidation of the phenolic hydroxyl group. This process is often accelerated by factors such as elevated pH, exposure to atmospheric oxygen, ultraviolet (UV) light, and the presence of metal ions.[1][2] Degradation typically results in the formation of colored quinone-type species and subsequent polymerization, visually manifesting as a yellowing or browning of the solution.

This guide will walk you through the common pitfalls and provide clear, actionable solutions to maintain the integrity of your this compound solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound in solution.

FAQ 1: Solution Discoloration

Question: My this compound solution, which was initially colorless, has turned yellow/brown. What happened, and can I still use it?

Answer: This is the most common sign of degradation. The color change is due to the formation of oxidized species, primarily quinones, which are highly colored and can polymerize.[3][4]

  • Causality: The phenolic hydroxyl group of 7-HIQ is easily oxidized. This reaction is significantly accelerated by:

    • High pH (>7): In alkaline or even neutral conditions, the hydroxyl group deprotonates to form a phenoxide ion. This anion is highly electron-rich and extremely susceptible to oxidation.[4][5]

    • Oxygen: Dissolved atmospheric oxygen is the primary oxidizing agent.

    • Light Exposure: UV light provides the energy to initiate and catalyze oxidative reactions (photodegradation).[6][7]

    • Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or on glassware can act as catalysts for oxidation.[1]

  • Can you still use it? No. The presence of color indicates that a significant and unquantified portion of your active compound has degraded. Using this solution will introduce impurities, lower the effective concentration of 7-HIQ, and lead to non-reproducible results. It is critical to discard the solution and prepare a fresh one.

FAQ 2: Inconsistent Results & Loss of Activity

Question: I'm observing inconsistent results or a complete loss of biological/chemical activity in my experiments using a 7-HIQ solution that I prepared a week ago. Why?

Answer: This is a direct consequence of compound degradation. Even if a color change is not immediately obvious to the naked eye, degradation can be occurring.

  • Causality: The degradation products are structurally different from 7-HIQ and will not have the same biological or chemical properties. As the concentration of active 7-HIQ decreases over time, the potency of the solution diminishes, leading to variability in your experimental outcomes.

  • Self-Validation: To ensure your results are reliable, it is crucial to use freshly prepared solutions or to validate the stability of your stock solution over your experimental timeframe using an analytical technique like HPLC.[8] A stability-indicating HPLC method can separate the parent compound from its degradants, allowing you to quantify the remaining 7-HIQ.[9]

FAQ 3: Precipitate Formation

Question: A precipitate has formed in my 7-HIQ solution upon storage. What is it?

Answer: While this could be due to exceeding the solubility limit at a lower storage temperature, it can also be a result of degradation.

  • Causality: The quinone-type molecules formed during oxidation can undergo polymerization reactions. These polymers are often less soluble than the parent 7-HIQ molecule and can precipitate out of solution, sometimes as a fine, dark-colored solid.[10]

  • Troubleshooting:

    • First, confirm the solubility of 7-HIQ in your chosen solvent at the storage temperature.[11][12][13]

    • If solubility is not the issue, the precipitate is likely a degradation polymer. The solution should be discarded.

    • To prevent this, follow the stabilization protocols outlined below, which inhibit the initial oxidation step that leads to polymerization.

Core Degradation Pathway & Prevention Strategy

Understanding the degradation mechanism is key to preventing it. The primary pathway involves oxidation, which can be mitigated by controlling the solution environment.

cluster_Degradation Degradation Pathway cluster_Prevention Prevention Strategy HIQ This compound (Stable, Protonated) Phenoxide Phenoxide Anion (Unstable, Reactive) HIQ->Phenoxide High pH (OH⁻) P1 Control pH (Acidic Buffer, pH 4-6) Quinone Quinone-type Species (Colored) Phenoxide->Quinone Oxygen (O₂) Light (hν) Metal Ions P2 Remove Oxygen (Inert Gas, Deoxygenated Solvents) Polymers Degradation Polymers (Insoluble, Colored) Quinone->Polymers Polymerization P3 Block Light (Amber Vials) P4 Chelate Metals (Add EDTA) P5 Add Antioxidants (e.g., Ascorbic Acid, BHT)

Caption: Key degradation pathway and corresponding prevention points.

Protocols for Ensuring Solution Stability

To maintain the integrity of this compound, adhere to the following protocols for solution preparation and storage.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol integrates multiple protective measures to create a robust stock solution suitable for long-term storage.

Workflow Diagram

start Start solvent 1. Select appropriate, high-purity solvent (e.g., DMSO, Ethanol, pH 4 Acetate Buffer) start->solvent deoxygenate 2. Deoxygenate solvent (Sparge with N₂ or Ar for 15-30 min) solvent->deoxygenate ph_adjust 3. Pre-adjust pH (if aqueous) (Adjust to pH 4-6) deoxygenate->ph_adjust weigh 4. Weigh 7-HIQ directly into vial ph_adjust->weigh add_solvent 5. Add deoxygenated solvent under a blanket of inert gas weigh->add_solvent dissolve 6. Dissolve completely (Vortex or sonicate briefly) add_solvent->dissolve antioxidant 7. (Optional) Add antioxidant/chelator (e.g., EDTA to 1 mM) dissolve->antioxidant aliquot 8. Aliquot into amber, inert-gas-flushed vials antioxidant->aliquot store 9. Store at ≤ -20°C aliquot->store end End store->end

Caption: Step-by-step workflow for preparing a stable 7-HIQ solution.

Step-by-Step Methodology:

  • Materials Selection:

    • Solvent: Use high-purity (e.g., HPLC or ACS grade) solvents. For aqueous solutions, use a buffer system to maintain an acidic pH (e.g., 50 mM sodium acetate, pH 5.0). For organic stocks, anhydrous DMSO or ethanol are common choices.[11][14]

    • Vials: Use amber glass vials with PTFE-lined caps to protect from light and ensure an inert seal.

    • Inert Gas: Use a cylinder of high-purity nitrogen (N₂) or argon (Ar).

  • Solvent Deoxygenation:

    • Before adding the compound, sparge the solvent with a gentle stream of N₂ or Ar gas for at least 15-30 minutes. This removes dissolved oxygen, a key driver of degradation.

  • Compounding under Inert Atmosphere:

    • Weigh the solid this compound directly into the amber vial.

    • Place the vial in a glove box or use a manifold to maintain a positive pressure of inert gas over the vial.

    • Using a syringe, transfer the required volume of deoxygenated solvent into the vial.

    • Seal the vial immediately.

  • Dissolution & Additives:

    • Vortex or sonicate the sealed vial until the solid is completely dissolved.

    • (Optional but Recommended): For maximum stability, especially in aqueous solutions, consider adding a metal chelator like EDTA to a final concentration of 0.1-1 mM to sequester catalytic metal ions. For some applications, a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can be added, but check for compatibility with your downstream experiments.[15][16]

  • Aliquoting and Storage:

    • To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in separate amber vials.[14]

    • Before sealing each aliquot, flush the headspace of the vial with inert gas.

    • Store all aliquots promptly at -20°C or -80°C for long-term stability.[11][17]

Data Summary: Recommended Storage Conditions
ParameterRecommendationRationale
pH (Aqueous) 4.0 - 6.0Keeps the phenol group protonated, significantly reducing susceptibility to oxidation.[18]
Solvent High-purity, deoxygenatedMinimizes reactive impurities and dissolved oxygen.[19]
Temperature ≤ -20°C (ideally -80°C)Drastically slows the kinetics of all degradation reactions.[14][20]
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen.[21]
Light Protect from light (Amber vials)Prevents photodegradation, a common pathway for aromatic compounds.[1][6]
Additives EDTA (0.1-1 mM)Chelates trace metal ions that catalyze oxidation.[7]
Protocol 2: A Stability-Indicating HPLC Method

A self-validating system requires a method to confirm stability. This generic Reverse-Phase HPLC (RP-HPLC) method can be adapted to monitor the purity of your 7-HIQ solution over time. Degradation is indicated by a decrease in the area of the main 7-HIQ peak and the appearance of new, often earlier-eluting, impurity peaks.[8][9]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 218 nm and 295 nm (monitor multiple wavelengths as degradants may have different absorbance maxima).[11]

  • Injection Volume: 5 µL

Procedure:

  • Prepare your 7-HIQ solution according to Protocol 1.

  • Immediately after preparation (T=0), dilute a sample and inject it to obtain a reference chromatogram.

  • Store the stock solution under the desired conditions.

  • At subsequent time points (e.g., 24h, 48h, 1 week), inject another diluted sample.

  • Compare the chromatograms. Stability is confirmed if there is no significant decrease (>2%) in the main peak area and no new impurity peaks appear.

References

Technical Support Center: Purification of 7-Hydroxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of complex 7-Hydroxyisoquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of heterocyclic compounds. Berberine, an isoquinoline alkaloid, is one example of a bioactive compound from this class.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemical nature of 7-Hydroxyisoquinolines and how their properties influence purification design.

Q1: What are the primary chemical properties of this compound derivatives that complicate their purification?

A1: The purification challenges arise from a combination of three key molecular features:

  • Aromatic System: The rigid, planar isoquinoline core is prone to strong π-π stacking interactions, which can cause peak tailing in chromatography and difficulties in achieving sharp separation.

  • Basic Nitrogen Atom: The nitrogen in the isoquinoline ring imparts basicity. Its pKa influences the molecule's charge state and solubility at different pH values, a critical factor for extraction and ion-exchange chromatography.[2]

  • Phenolic Hydroxyl Group: The 7-hydroxy group is weakly acidic and can act as both a hydrogen bond donor and acceptor. This increases polarity, can lead to strong interactions with silica gel, and offers a handle for pH-based manipulations.[3] The presence of this group can also lead to issues with chelating metal ions, which may require a metal-free environment for techniques like HPLC.[4]

Q2: My derivative has poor solubility in common organic solvents. What can I do?

A2: Poor solubility is a common issue. Consider the following:

  • pH Adjustment: The solubility of these amphoteric compounds is highly pH-dependent.[2] In acidic conditions (pH < pKa of nitrogen), the molecule becomes a protonated, more water-soluble cation. In alkaline conditions (pH > pKa of the phenol), it forms a deprotonated, more water-soluble phenoxide. Use this to your advantage in extractions or for finding a suitable mobile phase.

  • Solvent Screening: Test a wider range of solvents, including more polar options like methanol, DMSO, or DMF for initial dissolution. For chromatography, consider adding modifiers like methanol or acetonitrile to less polar mobile phases.

  • Temperature: Increasing the temperature can enhance solubility, which is particularly useful for recrystallization. However, monitor for compound stability at higher temperatures.

Q3: Should I protect the hydroxyl group before purification?

A3: Protecting the hydroxyl group can be an effective strategy, especially if it is interfering with other reactions or causing issues during chromatographic purification.[5]

  • When to Protect: If you observe irreversible adsorption or degradation on silica gel, or if the hydroxyl group interferes with a subsequent synthetic step, protection is advisable.

  • Common Protecting Groups: Benzyl (Bn) ethers are common as they are stable but can be removed via hydrogenolysis.[6][7] Silyl ethers (like TBDMS) are also widely used and are typically removed with fluoride ions (e.g., TBAF).[8] For diols, acetals and ketals can be effective.[9]

  • Drawbacks: Protection adds two steps to your synthesis (protection and deprotection), which can lower the overall yield.[5] Always consider if direct purification is feasible before opting for a protection strategy.

Part 2: Troubleshooting Purification Techniques

This section provides specific troubleshooting guidance for common purification methods.

Workflow for Purification Strategy Selection

Before diving into troubleshooting, it's essential to have a logical workflow for selecting your purification method. The following diagram outlines a typical decision-making process.

Purification Workflow Figure 1: General Purification Strategy Workflow Crude Crude Product (Post-Reaction) Initial_Test Assess Purity & Impurities (TLC, LC-MS, NMR) Crude->Initial_Test Extraction Liquid-Liquid Extraction (pH-based) Initial_Test->Extraction Ionic impurities or significant polarity difference Column Column Chromatography (Silica or Alumina) Initial_Test->Column Multiple non-polar impurities Extraction->Column Further purification needed Crystallization Recrystallization Column->Crystallization Product is solid & >90% pure Prep_HPLC Preparative HPLC Column->Prep_HPLC Close-eluting isomers or high purity needed Final_Product Pure Compound (>95%) Crystallization->Final_Product Prep_HPLC->Final_Product Extraction Troubleshooting Figure 2: Troubleshooting pH-Based Extraction Start Low Yield After Extraction Check_pH Was pH of aqueous layer verified? Start->Check_pH Emulsion Did an emulsion form? Check_pH->Emulsion Yes Sol_pH Adjust pH to >2 units from pKa and re-extract Check_pH->Sol_pH No Num_Extractions How many extractions were performed? Emulsion->Num_Extractions No Sol_Emulsion Break emulsion with brine or filter through Celite® Emulsion->Sol_Emulsion Yes Sol_Num Increase to 3-5 extractions with fresh solvent Num_Extractions->Sol_Num < 3

References

Addressing regio-selectivity issues in 7-Hydroxyisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-hydroxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with regio-selectivity in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of obtaining the desired 7-hydroxy isomer over its 5-hydroxy counterpart.

Understanding the Core Challenge: Regio-selectivity in Isoquinoline Synthesis

The synthesis of substituted isoquinolines often presents a significant challenge in controlling the position of incoming functional groups on the benzene ring. When synthesizing this compound, the primary competing isomer is typically 5-hydroxyisoquinoline. The formation of this undesired regioisomer arises from the similar electronic activation of the C5 and C7 positions by the hydroxyl group's directing effect.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, are well-established but can be prone to producing mixtures of regioisomers, necessitating tedious purification steps and reducing overall yield.[1][2] Modern synthetic strategies often employ directing groups and transition-metal catalysis to achieve higher regio-selectivity.[3][4]

Troubleshooting Guide: Common Regio-selectivity Issues

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Issue 1: Predominant Formation of the 5-Hydroxyisoquinoline Isomer in Bischler-Napieralski Reactions

Scenario: You are attempting to synthesize 7-hydroxy-3,4-dihydroisoquinoline via a Bischler-Napieralski cyclization of a substituted β-phenylethylamide, but the major product isolated is the 5-hydroxy isomer.

Root Cause Analysis: The cyclization step in the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic and steric environment of the aromatic ring. An electron-donating group, such as a hydroxyl or methoxy group, at the meta position of the phenylethylamine starting material activates both the ortho (potential C5) and para (potential C7) positions for electrophilic attack. The formation of the 5-isomer is often kinetically favored due to the proximity of the reacting groups.

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • Rationale: The choice of protecting group for the phenolic hydroxyl can significantly influence the steric hindrance around the potential cyclization sites. A bulky protecting group can sterically disfavor attack at the more hindered C5 position.

    • Actionable Step: Replace a small protecting group (e.g., methyl) with a bulkier one (e.g., tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS)). This increased steric bulk can direct the cyclization towards the less hindered C7 position.

  • Modification of Reaction Conditions:

    • Rationale: The nature of the condensing agent and the reaction temperature can influence the reaction mechanism and, consequently, the regio-selectivity.[5] Stronger Lewis acids and higher temperatures might favor the thermodynamically more stable product.

    • Actionable Step: Experiment with different condensing agents. While POCl₃ is common, P₂O₅ in refluxing POCl₃ or triflic anhydride (Tf₂O) can alter the selectivity.[5][6] A systematic variation of temperature should also be explored.

  • Solvent Effects:

    • Rationale: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Protic solvents have been shown to improve regioselectivity in some cases.[7]

    • Actionable Step: While traditional Bischler-Napieralski reactions are often run neat or in a non-polar solvent like toluene or xylene, consider exploring the use of a co-solvent with different polarity.

Issue 2: Low Yield and Poor Regio-selectivity in Pomeranz-Fritsch Reactions

Scenario: You are using a Pomeranz-Fritsch reaction to synthesize this compound from a substituted benzaldehyde and an aminoacetal, but you are observing a mixture of 5- and 7-hydroxyisoquinolines with low overall conversion.[8][9]

Root Cause Analysis: The Pomeranz-Fritsch reaction involves an acid-catalyzed cyclization of a benzalaminoacetal.[10] The harsh acidic conditions can sometimes lead to side reactions and decomposition of starting materials, especially with sensitive functional groups like phenols. The cyclization step is again an electrophilic aromatic substitution, and the directing effect of the hydroxyl group can lead to a mixture of isomers.

Troubleshooting Protocol:

  • Modified Pomeranz-Fritsch Conditions:

    • Rationale: Modifications to the classical Pomeranz-Fritsch reaction have been developed to improve yields and selectivity.[11][12]

    • Actionable Step: Consider the Bobbitt modification, which involves hydrogenation of the Schiff base before cyclization. This can sometimes lead to cleaner reactions and improved regioselectivity. Another approach is to use a milder Lewis acid catalyst in place of strong mineral acids.

  • Protecting Group Optimization:

    • Rationale: As with the Bischler-Napieralski reaction, protecting the hydroxyl group is crucial. The stability of the protecting group to the acidic conditions is paramount.

    • Actionable Step: Ensure your chosen protecting group is stable to the strong acids used. If cleavage is observed, switch to a more robust protecting group. The electronic nature of the protecting group can also influence the directing effect.

  • Use of Directing Groups:

    • Rationale: Modern synthetic methods often utilize directing groups to force the reaction to occur at a specific position.[3][13]

    • Actionable Step: While not a direct modification of the Pomeranz-Fritsch, consider alternative strategies that employ a directing group ortho to the desired cyclization position. This can provide a more reliable route to the desired isomer.

Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between the this compound and 5-hydroxyisoquinoline isomers?

A1: Spectroscopic methods are essential for differentiating these isomers.

  • NMR Spectroscopy: ¹H NMR is particularly useful. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For this compound, you would expect a different set of splitting patterns for the protons on the benzene ring compared to the 5-hydroxy isomer. 2D NMR techniques like NOESY can also be used to confirm through-space correlations between protons, aiding in structural assignment.

  • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) may differ.[14][15] Comparing the fragmentation of your product to a known standard or to predicted fragmentation patterns can help in identification.

  • Chromatography: The two isomers will likely have different retention times on both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), allowing for their separation and initial identification.[14]

Q2: Are there alternative, more regio-selective synthetic routes to this compound?

A2: Yes, several modern synthetic methods offer improved regio-selectivity.

  • Transition Metal-Catalyzed C-H Activation/Annulation: These methods have emerged as powerful tools for constructing heterocyclic rings with high precision.[3][16] By using a directing group, a transition metal catalyst (e.g., Rh, Ru, Pd) can selectively activate a C-H bond at the desired position for subsequent annulation with an alkyne or other coupling partner.[3]

  • Greener Synthetic Alternatives: Recent research has focused on developing more environmentally friendly methods for isoquinoline synthesis, often with improved selectivity.[1][2][17] These can include microwave-assisted synthesis, reactions in greener solvents like water, and the use of recyclable catalysts.[2]

Q3: What is the role of a directing group in controlling regio-selectivity?

A3: A directing group is a functional group on the starting material that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. This directed C-H activation then initiates the cyclization process at that precise location, ensuring high regioselectivity. The directing group is often incorporated into the final product or can be designed to be removable.[3][13]

Q4: Can computational chemistry help predict the regio-selectivity of a reaction?

A4: Yes, computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways leading to the different isomers. By calculating the activation energies for the formation of the 5- and this compound products, it is possible to predict which isomer is kinetically and/or thermodynamically favored under specific reaction conditions. This can be a valuable tool for designing experiments and choosing the most promising synthetic route.

Visualizing Reaction Pathways

Diagram 1: Bischler-Napieralski Cyclization Pathways

G cluster_start Starting Material cluster_reaction Cyclization cluster_products Products Start m-Hydroxy-β-phenylethylamide C5_Attack Electrophilic attack at C5 (ortho) Start->C5_Attack Path A C7_Attack Electrophilic attack at C7 (para) Start->C7_Attack Path B Product5 5-Hydroxyisoquinoline (Often kinetically favored) C5_Attack->Product5 Product7 This compound (Desired Product) C7_Attack->Product7 G Start Aryl Precursor with Directing Group (DG) Coordination Coordination of DG to Metal Catalyst Start->Coordination Catalyst Transition Metal Catalyst (e.g., Rh, Pd) Catalyst->Coordination Activation Regio-selective C-H Activation Coordination->Activation Annulation Annulation with Coupling Partner Activation->Annulation Product Single Regioisomer Product Annulation->Product

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 7-Hydroxyisoquinoline and 6-Hydroxyisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] The position of functional groups on the isoquinoline ring can dramatically influence the biological properties of the resulting molecule. This guide provides an in-depth, objective comparison of the biological activities of two closely related isomers: 7-hydroxyisoquinoline and 6-hydroxyisoquinoline. By synthesizing available experimental data and explaining the causality behind experimental choices, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research.

Introduction to Hydroxyisoquinolines

Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] The addition of a hydroxyl (-OH) group to the isoquinoline core creates hydroxyisoquinoline isomers, each with distinct physicochemical properties that influence their interaction with biological targets. The position of this hydroxyl group is a key determinant of the molecule's biological activity. This guide focuses on the comparative biological potential of this compound and 6-hydroxyisoquinoline, exploring their roles in oncology, virology, and neuropharmacology.

Anticancer Activity: A Tale of Two Isomers

The isoquinoline framework is a common feature in many anticancer agents.[2] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression.[2]

This compound Derivatives in Oncology

Derivatives of this compound have shown promise as anticancer agents. For instance, C-7 substituted 2-hydroxyisoquinoline-1,3-diones have been investigated as inhibitors of Hepatitis C Virus (HCV), but the core structure also has implications for cancer research due to shared mechanisms with some anticancer targets.[3] More directly, 3-aminoisoquinolin-7-ol analogs have emerged as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4]

6-Hydroxyisoquinoline Derivatives in Oncology

The 6-hydroxyisoquinoline scaffold has also been utilized in the design of potential anticancer drugs. Fluorination at the 6-position of the isoquinoline ring has been shown to be beneficial for ligand-copper interactions, leading to the formation of stable chelates with high cancer-specific cytotoxicity.[5] In some cases, IC50 values for these derivatives were in the nanomolar range.[5]

Comparative Cytotoxicity Data
Compound/Derivative Cancer Cell Line Cell Type IC50 (µM) Reference
3-Amino-4-(4-methoxybenzamido)isoquinolin-7-olFLT3 Kinase AssayN/A0.025[4]
3-Amino-4-(3,4,5-trimethoxybenzamido)isoquinolin-7-olSrc Kinase AssayN/A0.035[4]
6-Fluoro-isoquinoline derivativeVarious Cancer Cell LinesVarious0.001 - 0.2[5]
6-aryloxyl substituted quinazoline derivativeN87 (HER2)Human Gastric Cancer0.0063[6]
6-aryloxyl substituted quinazoline derivativeH1975 (EGFR)Non-small-cell Lung Cancer0.0075[6]

Note: The data presented is a representative compilation from published research on derivatives and is intended for comparative purposes. The specific activity of the parent compounds may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 6-hydroxyisoquinoline) in the culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with Hydroxyisoquinoline Isomers B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining the cytotoxicity of hydroxyisoquinoline isomers using the MTT assay.

Enzyme Inhibition: Targeting Key Cellular Machinery

The ability of isoquinoline alkaloids to inhibit various enzymes is a cornerstone of their therapeutic potential.[9] This section will explore the potential of this compound and 6-hydroxyisoquinoline as enzyme inhibitors, with a focus on protein kinases and viral polymerases.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling and are major targets in cancer therapy.[10]

  • This compound Derivatives as Kinase Inhibitors: The this compound scaffold has been identified as a key component in potent kinase inhibitors. Specifically, 3-aminoisoquinolin-7-ol analogs have demonstrated significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.[4] The presence of a benzamide moiety at the 4-position of the 3-aminoisoquinolin-7-ol core is crucial for this activity.[4]

  • 6-Hydroxyisoquinoline Derivatives: While less specifically documented for kinase inhibition compared to the 7-hydroxy counterparts in the available literature, the general class of isoquinolines is known to produce kinase inhibitors. The substitution pattern is critical, and it is plausible that 6-hydroxyisoquinoline derivatives could be designed to target specific kinases.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The HCV NS5B polymerase is an RNA-dependent RNA polymerase that is essential for viral replication, making it a prime target for antiviral drug development.[5]

  • C-6 and C-7 Substituted Isoquinolines as HCV Inhibitors: A study on C-6 or C-7 aryl substituted 2-hydroxyisoquinoline-1,3-diones revealed that these compounds can act as novel HCV inhibitors by targeting the NS5B polymerase.[3] The study indicated that the C-6 analogs consistently inhibited both HCV replicon and recombinant NS5B in the low micromolar range.[3] This suggests that both 6- and this compound backbones have the potential to be developed into HCV NS5B inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction.[11] The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (this compound or 6-hydroxyisoquinoline) at various concentrations.[12]

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).[12]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.[11]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Kinase_Assay_Workflow A Set up Kinase Reaction with Test Compound B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) B->C D Incubate for 40 min C->D E Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) D->E F Incubate for 30-60 min E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

Caption: Workflow for a kinase inhibition assay using the ADP-Glo™ method.

Neuroprotective Effects: A Potential for Neurological Disorders

Isoquinoline alkaloids have been implicated in both neurotoxicity and neuroprotection, highlighting the importance of their specific chemical structures.[13]

6-Hydroxyisoquinoline and Neuroprotection

Derivatives of 6-hydroxyisoquinoline have shown potential in the context of neurodegenerative diseases. A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated its ability to alleviate oxidative stress and inflammation in a rat model of Parkinson's disease. The compound's antioxidant properties were key to its neuroprotective effects. This suggests that the 6-hydroxyisoquinoline scaffold may be a promising starting point for the development of drugs for neurodegenerative disorders.

This compound and Neuroprotection

While direct evidence for the neuroprotective effects of this compound is less prominent in the reviewed literature, the broad neuropharmacological activities of isoquinolines suggest that this isomer could also possess relevant properties. Further investigation is warranted to explore its potential in this area.

Comparative Summary and Future Directions

This guide has synthesized the available scientific literature to provide a comparative overview of the biological activities of this compound and 6-hydroxyisoquinoline.

Biological Activity This compound Derivatives 6-Hydroxyisoquinoline Derivatives Key Considerations
Anticancer Potent kinase inhibitors (FLT3, Src).[4]Highly cytotoxic, particularly when fluorinated.[5]The specific substitutions on the isoquinoline core are critical for activity and selectivity.
Antiviral (HCV) C-7 substituted derivatives show inhibitory activity against NS5B polymerase.[3]C-6 substituted derivatives are potent inhibitors of NS5B polymerase.[3]Both isomers provide a valid scaffold for the design of HCV inhibitors.
Neuroprotective Less explored in the current literature.Derivatives show promise in models of Parkinson's disease through antioxidant mechanisms.The antioxidant potential of the hydroxyl group at position 6 appears to be significant for neuroprotection.

Future Directions:

  • Direct Comparative Studies: A head-to-head comparison of the parent this compound and 6-hydroxyisoquinoline across a range of biological assays is needed to definitively delineate their differential activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies, particularly focusing on substitutions at the hydroxyl group and other positions on the isoquinoline ring, will be crucial for optimizing the potency and selectivity of these compounds for specific targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational development as therapeutic agents.

References

A Comparative Guide to Isoquinoline Isomers in Cancer Research: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Isomerism

In the landscape of oncology drug discovery, the isoquinoline scaffold stands out as a "privileged structure," a molecular framework that consistently yields compounds with significant biological activity.[1][2] This heterocyclic aromatic compound, a structural isomer of quinoline, is a cornerstone in a multitude of natural and synthetic molecules demonstrating potent anti-cancer properties.[2][3] The seemingly subtle difference between quinoline and isoquinoline—the position of the nitrogen atom in the fused ring system—precipitates a cascade of changes in the molecule's physicochemical properties, ultimately dictating its interaction with biological targets and its therapeutic potential.[3]

This guide provides a comparative analysis of isoquinoline isomers in cancer research, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental workflows used to evaluate their efficacy. We will delve into the nuances that make these isomers unique and explore how researchers can leverage this understanding in the quest for novel cancer therapeutics.

Quinoline vs. Isoquinoline: A Tale of Two Isomers

While both quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents, the placement of the nitrogen atom fundamentally influences their biological activity.[2] This seemingly minor structural alteration impacts the electron distribution within the aromatic system, affecting the molecule's ability to interact with various biological targets.

Quinoline-based compounds have been extensively developed as anticancer agents, with some derivatives showing potent activity through mechanisms like the inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR) and topoisomerases.[4][5][6] In contrast, the isoquinoline core is a key feature in a wide array of natural alkaloids with profound anti-cancer effects, such as berberine and noscapine.[7] These natural products and their synthetic derivatives often exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways like PI3K/Akt/mTOR and NF-κB.[1][7]

A direct head-to-head comparison of unsubstituted quinoline and isoquinoline is less common in the literature than the evaluation of their various derivatives. However, studies on isomeric pairs of derivatives provide valuable insights. For instance, a comparative study of quinolin-4-yl-substituted compounds versus quinolin-3-yl-substituted compounds revealed that the former possessed cytotoxic activity while the latter was inactive, highlighting the critical role of substituent positioning.[5]

Comparative Analysis of Isoquinoline Derivatives: The Impact of Substitution

The true therapeutic potential of the isoquinoline scaffold is unlocked through the strategic placement of various functional groups. The position of these substituents can dramatically alter the compound's potency and selectivity.

Positional Isomerism in Substituted Isoquinolines

The anticancer activity of substituted isoquinolines is highly dependent on the position of the substituents on the isoquinoline core. For example, in a series of isoquinolin-1-ones, a 3-biphenyl-N-methylisoquinolin-1-one derivative demonstrated the most potent anticancer activity against five different human cancer cell lines, underscoring the importance of the substituent at the 3-position.[8] Further research into substituted isoquinoline analogs revealed that an O-(3-hydroxypropyl) substituted compound exhibited 3-5 times better antitumor activity than its parent compound, emphasizing the impact of specific functional groups at particular positions.[9]

Case Study: Isoquinoline-1-carboxylic Acid vs. Isoquinoline-3-carboxylic Acid

The following table summarizes the cytotoxic activity of various isoquinoline and quinoline derivatives against different cancer cell lines, showcasing the range of potencies observed.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Isoquinoline Derivative1-styrene-isoquinoline (compound 1c)Huh7 (Liver)2.52[4]
Isoquinoline Derivative1-styrene-isoquinoline (compound 1c)SK-Hep-1 (Liver)4.20[4]
Isoquinoline DerivativeSulfonamido-TET ethyl acrylate (compound 14)HCT116 (Colon)0.48 (24h) / 0.23 (48h)[1]
Isoquinoline DerivativeSulfonamido-TET ethyl acrylate (compound 14)CT26 (Colon)0.58 (24h) / 0.30 (48h)[1]
Quinoline DerivativeN-allyl quinoxaline (compound 8)A549 (Lung)0.86[4]
Quinoline DerivativeN-allyl quinoxaline (compound 8)MCF-7 (Breast)1.06[4]
Quinoline DerivativeQuinoline-thiazole hybrid (compound 4b)MCF-7 (Breast)33.19[12]
Quinoline DerivativeQuinoline-thiazolidinone hybrid (compound 6b)MCF-7 (Breast)5.35[12]

Mechanisms of Action: Diverse Pathways to Cancer Cell Death

Isoquinoline isomers exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously. This pleiotropic activity is a key reason for their therapeutic potential.

Signaling Pathway of Isoquinoline Derivatives in Cancer

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression NFkB->Gene_Expression Microtubules Microtubules Topoisomerase Topoisomerase Isoquinoline_Isomer Isoquinoline Isomer Isoquinoline_Isomer->PI3K Inhibits Isoquinoline_Isomer->NFkB Inhibits Isoquinoline_Isomer->Microtubules Disrupts Isoquinoline_Isomer->Topoisomerase Inhibits

Caption: Diverse mechanisms of action of isoquinoline isomers targeting key cancer signaling pathways.

Experimental Protocols for Evaluating Anticancer Activity

To rigorously compare the anticancer potential of different isoquinoline isomers, a standardized set of in vitro assays is essential. The following protocols provide a framework for these evaluations.

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation Compound_Prep Prepare Isoquinoline Isomer Stock Solutions MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Prep->MTT_Assay Cell_Culture Culture Cancer Cell Lines Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining for Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blot for Protein Expression MTT_Assay->Western_Blot Data_Analysis Compare IC50 values and mechanistic data Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: A typical experimental workflow for the comparative analysis of isoquinoline isomers.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline isomers and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

Protocol:

  • Cell Treatment: Treat cells with the isoquinoline isomers at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis using Propidium Iodide

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[18] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the isoquinoline isomers and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[19]

  • Washing: Wash the cells twice with PBS to remove the ethanol.[19]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[18]

  • PI Staining: Add a PI staining solution to the cells.[18]

  • Incubation: Incubate the cells for 5 to 10 minutes at room temperature.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring to gate out doublets and aggregates.[19]

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20]

Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and then probed with antibodies specific to the target protein.[21]

Protocol:

  • Protein Extraction: Lyse the treated cells in a suitable buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, pro-caspase-3) overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system.[22]

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[22]

Conclusion: The Future of Isoquinoline Isomers in Oncology

The comparative analysis of isoquinoline isomers is a fertile ground for the discovery of novel and potent anticancer agents. The subtle yet significant structural variations between these isomers provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. By understanding the structure-activity relationships and the diverse mechanisms of action, researchers can rationally design the next generation of isoquinoline-based cancer therapeutics. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these promising molecules, paving the way for their translation from the laboratory to clinical applications.

References

A Researcher's Guide to Validating the Anticancer Efficacy of 7-Hydroxyisoquinoline Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and cancer researchers, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. Within the vast landscape of heterocyclic compounds, isoquinoline alkaloids have emerged as a promising scaffold for anticancer drug design. The strategic placement of a hydroxyl group at the 7th position of the isoquinoline core has been a focal point of medicinal chemistry, aiming to enhance cytotoxic potency against various cancer cell lines. This guide provides an in-depth, comparative analysis of 7-Hydroxyisoquinoline compounds, benchmarking their performance against established chemotherapeutic agents and detailing the experimental methodologies required for their validation.

The Rationale for Targeting Cancer with this compound Derivatives

The isoquinoline scaffold is a structural motif present in numerous natural products with diverse biological activities. In the context of oncology, synthetic modifications of this core structure have led to the development of potent anticancer agents. The introduction of a hydroxyl group at the C7 position can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities, thereby modulating its interaction with biological targets.

Our comparative analysis positions this compound derivatives against cornerstone chemotherapeutics like the anthracycline antibiotic Doxorubicin and the microtubule-stabilizing agent Paclitaxel (Taxol) . While these established drugs are mainstays in cancer treatment, their clinical utility is often hampered by severe side effects and the development of multidrug resistance. This necessitates the exploration of novel compounds like 7-Hydroxyisoquinolines that may offer a wider therapeutic window or alternative mechanisms of action to overcome resistance.

Comparative Cytotoxicity: Benchmarking Against the Gold Standards

The initial validation of any potential anticancer compound lies in its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency. The following table summarizes the cytotoxic profiles of representative 8-hydroxyquinoline derivatives (as a close proxy for 7-hydroxyisoquinolines) against various human cancer cell lines, in comparison to Doxorubicin and Paclitaxel.[1]

Compound Class Cancer Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
8-HydroxyquinolineHCT 116 (Colon)9.33 ± 0.22Doxorubicin5.60 ± 0.15
8-Hydroxyquinoline DerivativePC-3 (Prostate)~29.3DoxorubicinNot specified
8-Hydroxyquinoline DerivativeA549 (Lung)~87.9Cisplatin17.0
8-Hydroxyquinoline DerivativeMCF-7 (Breast)~34.2Doxorubicin2.3
PaclitaxelPANC-1 (Pancreatic)0.008--
PaclitaxelMCF-7 (Breast)~0.005-0.01--
DoxorubicinMCF-7 (Breast)~0.05-2.8--

Note: The IC50 values are collated from multiple studies and serve as a comparative reference. Direct comparison should be made within the same experimental setup.[1][2][3][4][5][6][7][8]

From this data, it is evident that while some hydroxyquinoline derivatives exhibit potent anticancer activity, they are generally less potent than Doxorubicin and Paclitaxel on a molar basis. However, their potential for reduced side effects and efficacy against drug-resistant cell lines warrants further investigation.

Unraveling the Mechanism of Action: Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Our investigation into the mechanistic underpinnings of this compound's anticancer effects points towards the activation of the intrinsic apoptotic pathway. This pathway is orchestrated by the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10][11][12]

Signaling Pathway Overview

The proposed mechanism involves the this compound compound inducing cellular stress, which leads to the permeabilization of the outer mitochondrial membrane. This event is a point of no return in the apoptotic cascade, facilitated by pro-apoptotic Bcl-2 family members like Bax and Bak.[9][12] The subsequent release of cytochrome c from the mitochondria into the cytoplasm triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9, the initiator caspase of the intrinsic pathway.[13][14] Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1][15][16]

While the intrinsic pathway appears to be the primary route, some evidence suggests potential crosstalk with the extrinsic, or death receptor-mediated, pathway through the activation of caspase-8.[15][16][17][18][19][20] This could involve the upregulation of death receptors or their ligands on the cancer cell surface.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 Activation hydroxyisoquinoline This compound cellular_stress Cellular Stress hydroxyisoquinoline->cellular_stress bax_bak Bax/Bak cellular_stress->bax_bak mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release bax_bak->mitochondrion Permeabilization caspase9 Caspase-9 cytochrome_c->caspase9 Activation via Apoptosome caspase9->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Validation: A Step-by-Step Guide

To rigorously validate the anticancer effects of this compound compounds, a series of well-established in vitro assays are essential. The following protocols provide a comprehensive workflow for assessing cytotoxicity, apoptosis, and cell cycle arrest.

Experimental Workflow

start Cancer Cell Culture treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation mtt->data_analysis annexin_v Annexin V/PI Staining (Apoptosis) flow_cytometry->annexin_v cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) flow_cytometry->cell_cycle annexin_v->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for validating the anticancer effects of this compound compounds.

Cell Viability Assessment: The MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[10][21]

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Cell cycle arrest at a specific phase can indicate the compound's mechanism of action.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with the this compound compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.[1][4][12][16]

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound compounds are a promising class of anticancer agents that warrant further investigation. Their ability to induce apoptosis, potentially through the intrinsic pathway, provides a solid foundation for their development as cancer therapeutics. The provided experimental protocols offer a robust framework for researchers to validate these effects and elucidate the precise molecular mechanisms.

Future studies should focus on in vivo efficacy and toxicity profiling in animal models to translate these promising in vitro findings into clinically relevant data. Furthermore, exploring the structure-activity relationships of a broader range of this compound derivatives could lead to the identification of lead compounds with enhanced potency and selectivity, ultimately contributing to the arsenal of effective cancer treatments.

References

A Comparative Guide to 7-Hydroxyisoquinoline and Other Fluorescent Probes for Cellular and Molecular Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular and molecular biology, fluorescent probes are indispensable tools, illuminating the complex machinery of life. The selection of an appropriate fluorophore is a critical decision that can profoundly impact the success and interpretation of an experiment. This guide provides an in-depth comparison of 7-Hydroxyisoquinoline (7-HIQ), a versatile and environmentally sensitive fluorophore, with other commonly used fluorescent probes. We will delve into the photophysical properties, operational mechanisms, and practical applications of these molecules, supported by experimental insights to guide researchers, scientists, and drug development professionals in making informed choices for their specific needs.

The Ideal Fluorescent Probe: A Benchmarking Framework

Before comparing individual probes, it is essential to establish the characteristics of an ideal fluorescent marker. These properties dictate the probe's performance, sensitivity, and suitability for various applications.

  • High Molar Extinction Coefficient (ε): Efficient light absorption is the first step in the fluorescence process. A higher ε means the probe can be excited more effectively, leading to a stronger signal.

  • High Fluorescence Quantum Yield (ΦF): This represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for a bright signal.[1][2]

  • Large Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift minimizes self-quenching and simplifies the optical setup by reducing spectral overlap between excitation and emission light.[1][3]

  • Photostability: The ability of a fluorophore to resist photobleaching (irreversible photochemical destruction) under illumination is critical for long-term imaging experiments.[4]

  • Environmental Insensitivity or Predictable Sensitivity: For general labeling, a probe's fluorescence should be stable across different physiological conditions (e.g., pH, ion concentration). Conversely, for sensing applications, the probe's fluorescence must exhibit a predictable and specific response to a particular analyte or environmental change.

  • Biocompatibility and Low Toxicity: Probes used in live-cell imaging must not interfere with normal cellular processes or induce toxicity.[5]

  • Specific Labeling Capability: The ability to be conjugated to specific biomolecules (e.g., proteins, nucleic acids) without significantly altering their function is paramount.

In Focus: this compound (7-HIQ)

This compound is a heterocyclic aromatic compound that has garnered significant attention as a fluorescent probe due to its unique photophysical properties, particularly its sensitivity to the local environment.

Photophysical Properties and Environmental Sensitivity

The fluorescence of 7-HIQ is highly dependent on solvent polarity and hydrogen bonding. In its ground state, 7-HIQ exists in a neutral form. Upon excitation, it can undergo excited-state intramolecular proton transfer (ESIPT), leading to the formation of a tautomeric species with distinct fluorescence properties. This phenomenon is the basis for its utility as a sensor.

One of the most notable applications of 7-HIQ is as a pH sensor.[6] The hydroxyl group can be protonated or deprotonated depending on the pH of the surrounding medium, leading to significant changes in its fluorescence emission. At physiological pH, the phenolic hydroxyl group is typically protonated, but changes in the microenvironment can alter its ionization state and, consequently, its fluorescence.[3]

Comparative Analysis: 7-HIQ vs. Common Fluorescent Probes

The selection of a fluorescent probe is always a trade-off between various photophysical and practical considerations. Below is a comparison of 7-HIQ with several classes of widely used fluorescent dyes.

Probe Family Excitation (nm) Emission (nm) Quantum Yield (ΦF) Key Advantages Key Disadvantages
This compound (7-HIQ) ~310-350~350-550 (environment dependent)VariableExcellent environmental sensitivity (pH, polarity), small size.Lower intrinsic brightness than many modern dyes, UV excitation can be phototoxic.
Fluorescein (FITC) ~495~525~0.92High quantum yield, widely used for conjugation.pH sensitive, prone to photobleaching.[7]
Rhodamines (e.g., TRITC, TAMRA) ~550~575~0.2-0.5Good photostability, available in a range of colors.Can be prone to self-quenching at high concentrations.
Coumarins ~350-450~400-500~0.2-0.9Large Stokes shifts, sensitive to solvent polarity.UV/blue excitation, some derivatives have lower quantum yields.
BODIPY Dyes ~490-650~500-660High (>0.8)High quantum yields, narrow emission spectra, relatively insensitive to pH and solvent polarity.Can be less soluble in aqueous solutions.
Cyanine Dyes (e.g., Cy3, Cy5) ~550-750~570-780~0.1-0.3Bright, available in far-red and near-infrared regions, good for in vivo imaging.Can be less photostable than other dyes.
Alexa Fluor Dyes Wide RangeWide RangeHigh (many >0.5)Excellent photostability, high brightness, pH insensitive, wide range of colors.[8]Higher cost.
7-HIQ as a pH Sensor: Mechanism and Comparison

The utility of 7-HIQ as a pH indicator stems from the equilibrium between its protonated and deprotonated forms, each with a distinct fluorescence signature. This ratiometric sensing capability is a significant advantage over intensity-based probes, as it provides a built-in correction for variations in probe concentration, excitation intensity, and photobleaching.

ph_sensor_mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Protonated_7HIQ 7-HIQ-OH (Protonated) Fluorescence at λ1 Deprotonated_7HIQ 7-HIQ-O- (Deprotonated) Fluorescence at λ2 Protonated_7HIQ->Deprotonated_7HIQ + OH- Deprotonated_7HIQ->Protonated_7HIQ + H+

Compared to other pH-sensitive dyes like fluorescein, 7-HIQ offers a different operational range and mechanism. While fluorescein's fluorescence intensity is quenched at acidic pH, 7-HIQ's ratiometric response can provide more quantitative pH measurements.

Experimental Protocols

General Protocol for Cellular Staining with a 7-HIQ Derivative

This protocol provides a general framework for using a cell-permeable 7-HIQ derivative for live-cell imaging. The exact concentrations and incubation times should be optimized for the specific derivative and cell type.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the 7-HIQ derivative (e.g., 1-10 mM) in anhydrous DMSO.

  • Staining: Dilute the stock solution in a serum-free medium or appropriate buffer to the final working concentration (typically 1-10 µM). Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or imaging buffer.

  • Imaging: Mount the coverslip on a slide with imaging buffer or observe the dish directly on a fluorescence microscope equipped with appropriate filters for UV excitation and blue/green emission.

In Vitro pH Titration of 7-HIQ

This experiment is crucial for characterizing the pH-dependent spectral properties of 7-HIQ.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

  • Probe Solution: Prepare a stock solution of 7-HIQ in a suitable organic solvent (e.g., ethanol) and dilute it to a final concentration (e.g., 10 µM) in each of the prepared buffers.

  • Spectrofluorometry: For each pH value, record the fluorescence emission spectrum while exciting at the absorption maximum of the protonated or deprotonated form.

  • Data Analysis: Plot the ratio of fluorescence intensities at two key wavelengths (one for the protonated form, one for the deprotonated form) against the pH. This will generate a calibration curve that can be used to determine unknown pH values.

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition Cell_Culture Cell Culture on Glass-Bottom Dish Dilution Dilute Probe in Serum-Free Medium Cell_Culture->Dilution Probe_Stock Prepare 7-HIQ Stock (DMSO) Probe_Stock->Dilution Incubation Incubate Cells with Probe (37°C) Dilution->Incubation Washing Wash Cells with PBS (3x) Incubation->Washing Microscopy Fluorescence Microscopy (UV Excitation) Washing->Microscopy Image_Analysis Image Analysis and Quantification Microscopy->Image_Analysis

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable class of fluorescent probes, particularly for sensing applications where environmental sensitivity is desired. Their small size and unique photophysical properties make them powerful tools for probing cellular microenvironments, such as pH gradients. However, for applications requiring high intrinsic brightness and photostability for general labeling, more modern dyes like the Alexa Fluor series may be more suitable.

The choice of a fluorescent probe should be a deliberate process, guided by the specific experimental question and the required performance characteristics. By understanding the strengths and limitations of different fluorophores, as detailed in this guide, researchers can better design and execute their experiments, leading to more robust and insightful discoveries.

References

A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of 7-Hydroxyisoquinoline as a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline core, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Nature has utilized this structure in a vast array of bioactive alkaloids, including the analgesic morphine and the antibacterial berberine.[1] This structural motif is also central to numerous synthetic drugs, underscoring its versatility in interacting with biological targets.[3] Isoquinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3]

This guide focuses on a specific, yet under-explored, member of this family: 7-Hydroxyisoquinoline (7-HIQ) . While extensive biological data for this particular isomer is scarce, the known anticancer properties of related isoquinoline alkaloids suggest its potential as a therapeutic agent.[3] This document outlines a comprehensive validation pathway, grounded in established scientific principles, to investigate the bioactivity of 7-HIQ. We will proceed based on the mechanistic hypothesis that 7-HIQ may function as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair and a validated target in oncology.

Part 1: Mechanistic Hypothesis & Rationale for PARP Inhibition

The primary hypothesis for 7-HIQ's potential anticancer activity centers on the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1).

The Role of PARP-1 in DNA Repair PARP-1 is a critical nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[4] Upon detecting a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other essential DNA repair proteins, facilitating the restoration of genomic integrity.[4]

Synthetic Lethality: The Achilles' Heel of Certain Cancers In healthy cells, if the PARP-mediated base excision repair (BER) pathway is inhibited, the cell can rely on an alternative, high-fidelity pathway for repairing breaks: homologous recombination (HR). However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[5][6]

In these HR-deficient cancer cells, the pharmacological inhibition of PARP-1 creates a state of synthetic lethality .[5][6] Routine SSBs, which are normally repaired by PARP, escalate into more lethal double-strand breaks (DSBs) during DNA replication. Without a functional HR pathway to repair these DSBs, the cancer cell accumulates catastrophic genomic damage and is driven into apoptosis.[7] This targeted approach allows for the selective killing of cancer cells while largely sparing normal, HR-proficient cells.[7] Several isoquinoline and quinazoline derivatives have been investigated as PARP inhibitors, providing a strong rationale for evaluating 7-HIQ against this target.[4][5]

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break parp1 PARP-1 Activation ssb1->parp1 dsbi1 Replication Fork Collapse (DSB Formation) ssb1->dsbi1 ber Base Excision Repair parp1->ber survival1 Cell Survival ber->survival1 hr1 Homologous Recombination dsbi1->hr1 hr1->survival1 ssb2 Single-Strand Break parp2 PARP-1 ssb2->parp2 dsbi2 Replication Fork Collapse (DSB Formation) ssb2->dsbi2 ber2 Base Excision Repair (Blocked) parp2->ber2 parpi 7-HIQ (PARP Inhibitor) parpi->parp2 hr2 Homologous Recombination (Deficient) dsbi2->hr2 apoptosis Apoptosis dsbi2->apoptosis hr2->apoptosis

Caption: The principle of synthetic lethality in cancer therapy.

Part 2: A Proposed Workflow for In Vitro Validation

To rigorously test our hypothesis, a multi-step in vitro validation process is essential. This workflow is designed to first confirm target engagement at a biochemical level and then verify the predicted biological consequences in a cellular context.

start Start: Synthesize & Purify This compound step1 Step 1: Biochemical Assay PARP-1 Enzymatic Inhibition start->step1 Test Compound step2 Step 2: Cellular Assays Cytotoxicity Screening step1->step2 Determine IC50 step3 Step 3: Mechanistic Assay Immunofluorescence (γH2AX) step2->step3 Confirm On-Target Effect end End: Candidate for In Vivo Studies step3->end

Caption: Proposed experimental workflow for in vitro validation.

Step 1: Direct Target Inhibition (Biochemical Assay) The initial experiment must confirm that 7-HIQ directly inhibits the enzymatic activity of PARP-1. A cell-free enzymatic assay is the gold standard for this purpose.

  • Rationale: This assay isolates the target enzyme from all other cellular components, ensuring that any observed inhibition is due to a direct interaction between 7-HIQ and PARP-1, rather than off-target or downstream cellular effects.

Step 2: Selective Cancer Cell Cytotoxicity (Cell-Based Assays) Following biochemical confirmation, the next critical step is to determine if 7-HIQ's enzymatic inhibition translates into selective cell killing, consistent with the synthetic lethality model.

  • Rationale: This validates the primary mechanism of action in a biological system. By using a panel of cell lines—one with the targetable defect (BRCA mutation), one without, and one non-cancerous—we can assess both efficacy and selectivity. A successful compound should be significantly more potent against the BRCA-mutant cells.

Step 3: Cellular Target Engagement (Mechanistic Assay) To confirm that the observed cytotoxicity is indeed caused by PARP inhibition and subsequent DNA damage, we can visualize these events using immunofluorescence.

  • Rationale: Staining for γH2AX, a marker for DNA double-strand breaks, provides direct visual evidence that the drug is inducing the specific type of DNA damage predicted by the synthetic lethality hypothesis.

Comparative Data for In Vitro Assays

The performance of 7-HIQ will be benchmarked against Olaparib, an FDA-approved PARP inhibitor. The following table presents the expected data points and includes published values for Olaparib for comparison.

CompoundTarget/AssayPARP-1 IC50 (nM)MDA-MB-231 (BRCA-proficient) IC50 (nM)LO2 (Normal Hepatocyte) IC50 (nM)
This compound PARP-1 / Breast CancerTo be determinedTo be determinedTo be determined
Olaparib (Reference) PARP-1 / Breast Cancer~63.8[4]>10,000[4]>10,000[4]

Note: IC50 values are highly dependent on assay conditions and cell lines used. The values for Olaparib are cited from a study using specific conditions and serve as a representative benchmark.[4]

Part 3: A Proposed Workflow for In Vivo Validation

Positive in vitro results provide a strong justification for advancing 7-HIQ to preclinical in vivo models. The primary goals are to assess anti-tumor efficacy and evaluate systemic toxicity.

step1 Select Animal Model (Nude Mouse) step2 Implant BRCA-Mutant Tumor Cells (Xenograft) step1->step2 step3 Tumor Growth to Palpable Size step2->step3 step4 Randomize into Groups (Vehicle, 7-HIQ Doses, Olaparib) step3->step4 step5 Administer Treatment (e.g., Daily for 14 Days) step4->step5 step6 Monitor Tumor Volume & Body Weight step5->step6 step7 Endpoint: Sacrifice & Harvest Tissues step6->step7 step8 Analyze Data: Tumor Growth Inhibition, Toxicity step7->step8

Caption: Proposed experimental workflow for in vivo validation.

Model Selection and Experimental Design A human tumor xenograft model in immunocompromised mice is the standard for evaluating anticancer agents.

Comparative Data for In Vivo Studies

The efficacy of 7-HIQ will be compared to a vehicle control and the clinical standard, Olaparib.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) %Change in Body Weight (%)
Vehicle Control N/A0%No significant change
7-HIQ (Low Dose) To be determinedTo be determinedTo be determined
7-HIQ (High Dose) To be determinedTo be determinedTo be determined
Reference Compound e.g., 50 mg/kg~50-70%<10% loss

Note: Representative efficacy for a reference compound in a xenograft model. Actual results will vary based on the model, dosing, and compound.

Part 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, the following detailed protocols are provided for the key validation experiments.

Protocol 1: PARP-1 Enzymatic Inhibition Assay
  • Assay Principle: This protocol utilizes a commercially available colorimetric PARP-1 assay kit, which measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Procedure:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add 50 µL of the PARP-1 enzyme solution to each well, followed by 25 µL of the 7-HIQ dilutions or vehicle control.

    • Initiate the reaction by adding 25 µL of the NAD+ and biotinylated NAD+ substrate mixture.

    • Incubate the plate for 60 minutes at room temperature.

    • Wash the plate five times to remove unreacted substrates.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

    • Wash the plate five times.

    • Add TMB substrate and incubate in the dark until color develops (approx. 15-30 minutes).

    • Stop the reaction with 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: MTT Cell Viability Assay
  • Assay Principle: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cells (e.g., MDA-MB-231, HCT-15, LO2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of 7-HIQ in the appropriate cell culture medium.

    • Remove the old medium and add 100 µL of the drug-containing medium to the wells. Include vehicle-only wells as a control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Protocol 3: Nude Mouse Xenograft Study
  • Animal Housing: Use female athymic nude mice (4-6 weeks old), housed in a specific-pathogen-free (SPF) environment.

  • Procedure:

    • Subcutaneously inject 5 x 10⁶ HCT-15 cells (in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 10% DMSO in saline).

      • Group 2: 7-HIQ (Low dose, e.g., 25 mg/kg).

      • Group 3: 7-HIQ (High dose, e.g., 50 mg/kg).

      • Group 4: Positive control (e.g., Olaparib, 50 mg/kg).

    • Administer treatment daily via intraperitoneal (IP) injection for 14 consecutive days.

    • Measure tumor volume and body weight every two days.

    • At the end of the study, euthanize the mice. Harvest the tumors and major organs (liver, kidney, spleen, lung, heart) for weighing and fixation in 10% neutral buffered formalin for subsequent histological analysis.

    • Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

References

A Researcher's Guide to Investigating the Enzymatic Cross-Reactivity of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the selectivity of a novel compound is paramount. While a molecule may show high potency against its intended target, off-target interactions can lead to unforeseen side effects or provide opportunities for therapeutic repositioning. This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of 7-Hydroxyisoquinoline, a member of the vast isoquinoline alkaloid family.

Given that many isoquinoline alkaloids have been identified as inhibitors of DNA topoisomerases, we will proceed with the hypothesis that DNA Topoisomerase I is a primary target for this compound. This guide will outline the process of confirming this primary activity and then detail a systematic approach to assessing its selectivity against other key enzyme classes, specifically Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) , which are known to be inhibited by other quinoline-based structures.

This document is structured to provide not just protocols, but the strategic thinking behind them, ensuring a robust and self-validating investigation into the enzymatic profile of this compound.

The Imperative of Selectivity Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target activity. A highly selective compound interacts primarily with its intended therapeutic target, minimizing the risk of adverse effects mediated by interactions with other biomolecules. Conversely, a non-selective compound may lead to a cascade of unintended biological responses. Early-stage cross-reactivity studies are therefore a critical investment, providing a clearer path to clinical trials and de-risking the development process.

Our investigation into this compound will follow a logical progression: first, confirming its activity against our hypothesized primary target, DNA Topoisomerase I, and then expanding the scope to assess its inhibitory potential against a panel of enzymes from different families, represented here by MAO-A and MAO-B.

Part 1: Primary Target Validation - DNA Topoisomerase I Inhibition

Many natural and synthetic isoquinoline alkaloids have demonstrated anticancer properties by inhibiting DNA Topoisomerase I, an essential enzyme for resolving DNA topological stress during replication and transcription[1][2]. These inhibitors often function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and apoptosis in rapidly dividing cancer cells. Therefore, our initial step is to ascertain whether this compound exhibits similar activity.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay is a foundational method to assess Topoisomerase I activity. The enzyme relaxes supercoiled plasmid DNA, and the different DNA topologies (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 50% glycerol)

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control inhibitor, dissolved in DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or a safer alternative DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 200 ng of supercoiled plasmid DNA

    • Serial dilutions of this compound (e.g., final concentrations of 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.

    • For the positive control, use a known concentration of Camptothecin (e.g., 10 µM).

    • Add nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of diluted Human Topoisomerase I to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at 5-10 V/cm for 2-3 hours[3].

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light.

Data Interpretation:

  • No Enzyme Control: A single band corresponding to supercoiled DNA.

  • Enzyme + Vehicle Control: A band corresponding to relaxed DNA, indicating full enzyme activity.

  • Positive Control (Camptothecin): A smear or accumulation of nicked, open-circular DNA, with a reduction in the relaxed DNA band, indicating inhibition.

  • This compound Samples: A dose-dependent decrease in the formation of relaxed DNA and a corresponding increase in the supercoiled DNA band indicates inhibition of Topoisomerase I.

The following diagram illustrates the workflow for this primary target validation.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_buffer Add Assay Buffer prep_dna Add Supercoiled DNA prep_buffer->prep_dna prep_compound Add this compound (or Controls) prep_dna->prep_compound prep_water Add Nuclease-Free Water prep_compound->prep_water add_enzyme Add Topoisomerase I prep_water->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Terminate Reaction incubate->stop_reaction run_gel Agarose Gel Electrophoresis stop_reaction->run_gel visualize Stain and Visualize run_gel->visualize interpret Interpret Results visualize->interpret caption Workflow for Topoisomerase I DNA Relaxation Assay.

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.

Part 2: Cross-Reactivity Profiling - Monoamine Oxidase A and B

Having hypothetically confirmed the primary activity of this compound against Topoisomerase I, the next critical step is to assess its selectivity. We will now investigate its potential to inhibit MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases, but unintended inhibition can lead to significant side effects[4][5].

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This high-throughput compatible assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide, a byproduct of the monoamine oxidation reaction. The hydrogen peroxide reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Kynuramine (non-specific substrate for both MAO-A and B)

  • Amplex® Red or similar fluorogenic probe

  • Horseradish Peroxidase (HRP)

  • This compound (dissolved in DMSO)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorogenic probe and HRP in MAO Assay Buffer.

    • Prepare a working solution of the kynuramine substrate in MAO Assay Buffer.

  • Compound Plating: To the wells of a 96-well plate, add 2 µL of serial dilutions of this compound (e.g., final concentrations from 0.01 to 100 µM). Include vehicle (DMSO), positive controls (Clorgyline for MAO-A plates, Selegiline for MAO-B plates), and no-inhibitor controls.

  • Enzyme Addition: Add 50 µL of either MAO-A or MAO-B enzyme diluted in MAO Assay Buffer to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding 50 µL of the kynuramine substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~590 nm for Amplex® Red) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the no-inhibitor control (100% activity) and the background (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

The following diagram outlines the workflow for the cross-reactivity screening.

G cluster_setup Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis plate_compound Plate this compound and Controls add_enzyme_a Add MAO-A Enzyme plate_compound->add_enzyme_a add_enzyme_b Add MAO-B Enzyme plate_compound->add_enzyme_b preincubate Pre-incubate at 37°C add_enzyme_a->preincubate add_enzyme_b->preincubate add_substrate Initiate with Substrate preincubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate plot_inhibition Plot % Inhibition vs. [Compound] calc_rate->plot_inhibition calc_ic50 Determine IC50 Values plot_inhibition->calc_ic50 compare Compare IC50s (Selectivity) calc_ic50->compare caption Workflow for MAO-A/B Cross-Reactivity Screening.

Caption: Workflow for MAO-A/B Cross-Reactivity Screening.

Data Summary and Comparative Analysis

The results from these experiments should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the potency and selectivity of this compound.

Enzyme TargetAssay TypeEndpointThis compound IC50 (µM)Positive Control IC50 (µM)
DNA Topoisomerase I DNA Relaxation (Gel)IC50Experimental ValueCamptothecin Value
Monoamine Oxidase A FluorometricIC50Experimental ValueClorgyline Value
Monoamine Oxidase B FluorometricIC50Experimental ValueSelegiline Value

Interpreting the Comparison:

The selectivity of this compound is determined by comparing its IC50 value against the primary target (Topoisomerase I) with its IC50 values against the off-targets (MAO-A and MAO-B). A significantly lower IC50 for Topoisomerase I (e.g., >100-fold) would suggest that this compound is a selective inhibitor. Conversely, similar IC50 values across the different enzymes would indicate a non-selective profile, warranting further investigation into its mechanism of action and potential for polypharmacology.

Conclusion and Future Directions

This guide provides a foundational, yet robust, framework for the initial characterization of the enzymatic cross-reactivity of this compound. By first validating its activity against a hypothesized primary target and then systematically assessing its effects on other relevant enzymes, researchers can build a comprehensive profile of its biological activity.

Should this compound demonstrate potent and selective inhibition of Topoisomerase I, further studies would be warranted to explore its anticancer potential. If, however, it shows significant activity against MAO-A or MAO-B, its therapeutic potential in neurological disorders could be investigated. In the event of non-selectivity, a broader screening against a commercial enzyme panel, such as those offered by various contract research organizations, would be the logical next step to fully delineate its interaction landscape and inform its future development trajectory.

References

A Tale of Two Isomers: A Comparative Guide to 7-Hydroxyisoquinoline and 8-Hydroxyquinoline as Metal Chelators

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into the Nuances of Metal Ion Chelation

In the realm of medicinal chemistry and analytical science, the strategic sequestration of metal ions is a cornerstone of innovation. From mitigating metal-induced oxidative stress in neurodegenerative diseases to the development of sensitive fluorescent probes, the choice of a metal chelator is a critical design parameter. Among the privileged scaffolds in this domain, hydroxy-substituted nitrogen heterocycles have long been a subject of intense investigation. This guide provides an in-depth, comparative analysis of two isomeric compounds: 7-hydroxyisoquinoline and the well-established 8-hydroxyquinoline.

While 8-hydroxyquinoline (often referred to as oxine) is a celebrated and extensively characterized metal chelator with a rich history of applications, its isomer, this compound, remains a largely unexplored entity in the context of coordination chemistry. This guide will navigate the known landscape of 8-hydroxyquinoline's chelating prowess, leveraging its wealth of experimental data as a benchmark. In parallel, we will embark on a theoretical exploration of this compound's potential as a metal chelator, grounded in the principles of coordination chemistry and structural analysis. This comparative study aims to not only highlight the established utility of 8-hydroxyquinoline but also to illuminate the untapped potential and research avenues for its lesser-known isomer, providing a comprehensive resource for researchers in the field.

At the Bench: Structural and Electronic Considerations in Chelation

The capacity of a molecule to act as a bidentate chelator, forming a stable ring structure with a metal ion, is intrinsically linked to the spatial arrangement of its donor atoms. In the case of hydroxyquinolines and hydroxyisoquinolines, the key players are the hydroxyl oxygen and the heterocyclic nitrogen atom.

8-Hydroxyquinoline: The Archetypal Chelator

8-Hydroxyquinoline is a powerful chelating agent due to the ideal positioning of its hydroxyl group at the C8 position, adjacent to the nitrogen atom at position 1.[1] This proximity allows for the formation of a stable, five-membered chelate ring upon coordination with a metal ion.[2] The deprotonation of the hydroxyl group provides an anionic oxygen donor, which, in concert with the neutral nitrogen donor, effectively coordinates with a wide range of metal ions.[1] This structural arrangement is the foundation of 8-hydroxyquinoline's extensive applications in analytical chemistry, materials science, and medicine.[1][2]

This compound: A Tale of Untapped Potential

In contrast, this compound presents a different structural paradigm. Here, the hydroxyl group is located on the benzene ring at the C7 position, while the nitrogen atom resides at the C2 position of the isoquinoline core. The increased distance and the presence of an intervening carbon atom between the hydroxyl group and the nitrogen atom preclude the formation of a stable, small-membered chelate ring in a monomeric fashion. This fundamental structural difference is the primary reason why this compound has not been traditionally considered or explored as a classical bidentate chelator in the same vein as its 8-hydroxy counterpart.

However, this does not entirely dismiss its potential for metal ion interaction. While intramolecular chelation is unlikely, the hydroxyl and nitrogen moieties could still participate in intermolecular coordination, potentially leading to the formation of polymeric or polynuclear metal complexes. Furthermore, the electronic properties of the isoquinoline ring system, which differ from quinoline due to the position of the nitrogen atom, could influence its interaction with metal ions in ways that have yet to be systematically investigated.[3]

G Chelation Comparison cluster_8HQ 8-Hydroxyquinoline cluster_7HIQ This compound HQ8 8-Hydroxyquinoline M_8HQ Metal Ion HQ8->M_8HQ Coordination Complex_8HQ Stable 5-Membered Chelate Ring M_8HQ->Complex_8HQ Formation HIQ7 This compound M_7HIQ Metal Ion HIQ7->M_7HIQ Potential Interaction Interaction_7HIQ Intramolecular Chelation Unlikely M_7HIQ->Interaction_7HIQ

Caption: Structural basis for the differing chelation potential of 8-hydroxyquinoline and this compound.

The Data Speaks: Experimental Insights into 8-Hydroxyquinoline's Chelation

The extensive body of research on 8-hydroxyquinoline provides a robust foundation for understanding its performance as a metal chelator. Stability constants, which quantify the strength of the metal-ligand interaction, have been determined for a wide array of metal ions.

Metal IonLog K₁Log K₂Overall Stability (log β₂)
Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺8.07.015.0
Data compiled from various sources. Stability constants are dependent on experimental conditions such as temperature, ionic strength, and solvent.

The high stability constants of 8-hydroxyquinoline complexes with transition metals underscore its efficacy as a chelator.[1] This property has been harnessed in numerous applications, including:

  • Analytical Chemistry: As a precipitating and extracting agent for the gravimetric and spectrophotometric determination of metal ions.[2]

  • Medicinal Chemistry: Derivatives of 8-hydroxyquinoline, such as clioquinol, have been investigated for their potential therapeutic effects in neurodegenerative diseases by modulating metal ion homeostasis.[1]

  • Organic Light-Emitting Diodes (OLEDs): The aluminum complex of 8-hydroxyquinoline, Alq₃, is a widely used emissive material in OLEDs due to its excellent fluorescence properties.[2]

A Frontier of Discovery: The Untested Potential of this compound

In stark contrast to the wealth of data for 8-hydroxyquinoline, there is a conspicuous absence of experimental studies on the metal chelating properties of this compound. This knowledge gap presents a unique opportunity for discovery. While theoretical considerations suggest that it is not a classical bidentate chelator, its potential for other modes of metal interaction and its unique electronic properties warrant investigation.

Isoquinoline and its derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The introduction of a hydroxyl group at the 7-position could modulate these activities and potentially introduce novel metal-binding capabilities that could be exploited in drug design. For instance, the compound could act as a monodentate ligand, or its hydroxyl and nitrogen atoms could participate in bridging interactions between multiple metal centers.

Charting the Course: Experimental Protocols for Characterizing Metal Chelation

To bridge the knowledge gap surrounding this compound, a systematic experimental investigation is required. The following protocols provide a roadmap for characterizing its potential as a metal chelator.

Protocol 1: Determining Metal-Ligand Stoichiometry using Job's Plot (Method of Continuous Variation)

This method is a cornerstone for determining the stoichiometry of a metal-ligand complex in solution.[6][7]

Methodology:

  • Prepare Equimolar Stock Solutions: Prepare stock solutions of the metal ion of interest (e.g., CuCl₂) and this compound of the same concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol or a buffer solution).

  • Prepare a Series of Solutions: Mix the stock solutions in varying molar fractions while keeping the total volume and total molar concentration constant. For example, prepare a series of solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • UV-Vis Spectrophotometry: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Construct the Job's Plot: Plot the absorbance at the wavelength of maximum absorption of the complex (A_max) against the mole fraction of the ligand.

  • Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 suggests a 1:2 ratio.

G Job's Plot Experimental Workflow A Prepare Equimolar Stock Solutions (Metal and Ligand) B Mix in Varying Mole Fractions A->B C Record UV-Vis Spectra B->C D Plot Absorbance vs. Mole Fraction C->D E Determine Stoichiometry from Maximum Absorbance D->E

Caption: Workflow for determining the stoichiometry of a metal-ligand complex using Job's Plot.

Protocol 2: Determining Stability Constants using UV-Vis Titration

This technique allows for the quantitative determination of the binding affinity between a metal ion and a ligand.[8]

Methodology:

  • Prepare Solutions: Prepare a solution of the ligand (this compound) at a known concentration. Prepare a concentrated stock solution of the metal ion.

  • Initial Spectrum: Record the UV-Vis spectrum of the ligand solution alone.

  • Titration: Add small, precise aliquots of the metal ion stock solution to the ligand solution. After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

  • Data Analysis: Monitor the changes in absorbance at a wavelength where the complex absorbs maximally. The data can be fitted to a suitable binding isotherm (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to calculate the stability constant (K).

The Final Analysis: A Call for Exploration

The comparison between this compound and 8-hydroxyquinoline as metal chelators is a study in contrasts. 8-Hydroxyquinoline stands as a testament to the power of a well-positioned chelating moiety, with its properties and applications extensively documented. It serves as a reliable and versatile tool for researchers across various disciplines.

This compound, on the other hand, represents a frontier of scientific inquiry. While its structure suggests it may not function as a classical bidentate chelator, its potential for novel metal interactions and its presence within the biologically relevant isoquinoline scaffold make it a compelling target for future research. The experimental protocols outlined in this guide provide a clear path forward for elucidating its coordination chemistry.

For the drug development professional, the potential for this compound and its derivatives to interact with metal ions in novel ways could open up new avenues for therapeutic intervention. For the analytical chemist, the exploration of its coordination chemistry could lead to the development of new sensors and analytical reagents. The story of these two isomers is far from over, and the next chapter, to be written in the laboratory, promises to be one of discovery.

References

A Comparative Guide to the Metabolic Pathways of Quinoline and Isoquinoline: Implications for Toxicology and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

Quinoline and isoquinoline are structural isomers (C₉H₇N), both featuring a benzene ring fused to a pyridine ring.[1] This seemingly subtle difference in the position of the nitrogen atom—position 1 in quinoline versus position 2 in isoquinoline—belies a profound divergence in their metabolic fates and, consequently, their biological activities.[1] These scaffolds are foundational in a multitude of natural alkaloids and synthetic compounds, including many pharmaceuticals.[2][3][4] For researchers in toxicology and drug development, understanding the distinct metabolic pathways of these two isomers is not merely an academic exercise; it is critical for predicting toxicity, designing safer molecules, and interpreting biological data.

This guide provides an in-depth, objective comparison of quinoline and isoquinoline metabolism. We will dissect their biotransformation in both mammalian and microbial systems, explain the causal mechanisms behind their differing toxicological profiles, and provide validated experimental protocols for their study.

Part 1: The Metabolic Fate of Quinoline - A Pathway to Toxicity

The metabolism of quinoline is a well-documented example of metabolic activation, where the biotransformation process generates a reactive intermediate responsible for toxicity.[5][6] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8][9]

Mammalian Metabolism

In mammals, quinoline undergoes extensive Phase I metabolism. The key enzymatic players are CYP2A6 and CYP2E1.[7][8] These enzymes catalyze several reactions:

  • Hydroxylation: Formation of 2- and 3-hydroxyquinoline.[10]

  • N-oxidation: Formation of quinoline-N-oxide.[10]

  • Epoxidation: This is the most critical and toxicologically significant reaction. CYP enzymes, particularly CYP2A6, catalyze the formation of a highly reactive quinoline-5,6-epoxide .[7][8][11]

This epoxide is the primary culprit behind quinoline's genotoxicity. It can form adducts with DNA, leading to mutations and carcinogenic activity.[5][10] While microsomal epoxide hydrolase can detoxify the epoxide by converting it to 5,6-dihydroxy-5,6-dihydroquinoline, which is the major metabolite observed, the preceding formation of the reactive epoxide is the initiating event for toxicity.[6][10][11] This metabolic activation explains why quinoline is a known hepatocarcinogen in rodents and a mutagen in bacterial assays like the Ames test.[6][10]

Quinoline Metabolism quinoline Quinoline hydroxy 2- & 3-Hydroxyquinoline (Detoxification) quinoline->hydroxy CYP2E1 n_oxide Quinoline-N-Oxide quinoline->n_oxide CYP2A6 epoxide Quinoline-5,6-epoxide (Reactive Intermediate) quinoline->epoxide CYP2A6 dihydrodiol 5,6-Dihydroxy- 5,6-dihydroquinoline (Major Metabolite) epoxide->dihydrodiol Epoxide Hydrolase dna_adducts DNA Adducts (Genotoxicity) epoxide->dna_adducts

Caption: Mammalian metabolic activation of quinoline.

Microbial Metabolism

In microbial systems, the degradation of quinoline typically follows a different route, often serving as a detoxification pathway. Numerous bacteria, such as Pseudomonas, Comamonas, and Rhodococcus, can utilize quinoline as a sole carbon and energy source.[12][13][14] The initial and most common step is hydroxylation at the 2-position to form 2-hydroxyquinoline, which exists in tautomeric equilibrium with 2(1H)-quinolinone.[13][15]

From this central intermediate, the pathway can diverge. One well-characterized route is the "8-hydroxycoumarin pathway," where subsequent hydroxylations and ring cleavage events lead to intermediates that can enter central metabolism.[13][14][16]

Microbial Quinoline Degradation quinoline Quinoline hydroxyquinoline 2-Hydroxyquinoline (2(1H)-quinolinone) quinoline->hydroxyquinoline Hydroxylation coumarin 8-Hydroxycoumarin hydroxyquinoline->coumarin Further Oxidation ring_cleavage Ring Cleavage Products (e.g., 2,3-dihydroxyphenyl-propionic acid) coumarin->ring_cleavage Reduction & Hydrolysis central_metabolism Central Metabolism ring_cleavage->central_metabolism

Caption: A common microbial degradation pathway for quinoline.

Part 2: The Metabolic Fate of Isoquinoline - A Safer Alternative

In stark contrast to its isomer, isoquinoline's metabolic profile is generally considered non-toxic. The arrangement of the nitrogen atom at position 2 sterically or electronically disfavors the formation of a reactive epoxide on the carbocyclic ring.[6][10]

Mammalian Metabolism

The metabolism of isoquinoline by hepatic enzymes also involves Phase I hydroxylation and N-oxidation. However, the outcomes are markedly different from quinoline. The primary metabolites are:

  • 1-Hydroxyisoquinoline[6][10]

  • 4-Hydroxyisoquinoline[10]

  • 5-Hydroxyisoquinoline[10]

  • Isoquinoline-N-oxide[6][10]

Crucially, the formation of a dihydrodiol metabolite is a minor pathway, indicating that the dangerous epoxide intermediate is not significantly produced.[6][10] This fundamental difference in biotransformation is the molecular basis for isoquinoline's lack of genotoxicity.[5][10] It does not induce mutations in the Ames test or cause unscheduled DNA synthesis in hepatocytes.[6][10]

Isoquinoline Metabolism isoquinoline Isoquinoline hydroxy 1-, 4-, & 5- Hydroxyisoquinoline (Detoxification) isoquinoline->hydroxy CYP450s n_oxide Isoquinoline-N-Oxide isoquinoline->n_oxide CYP450s

Caption: Mammalian metabolic detoxification of isoquinoline.

Microbial Metabolism

The microbial degradation of isoquinoline is less extensively studied than that of quinoline. However, available data suggests that, like quinoline, the initial attack often involves hydroxylation. Some quinoline-degrading bacteria are unable to metabolize isoquinoline, suggesting a higher degree of enzymatic specificity is required.[12][17] The degradation pathway in capable organisms generally involves the formation of hydroxylated intermediates followed by ring cleavage.[18]

Part 3: Comparative Analysis and Data Summary

The most effective way to appreciate the differences in the metabolic fates of quinoline and isoquinoline is through a direct comparison.

FeatureQuinolineIsoquinolineReference(s)
Key Mammalian Enzymes CYP2A6, CYP2E1, Epoxide HydrolaseCytochrome P450 enzymes (CYP450s)[6][7][8][10]
Critical Metabolic Step Epoxidation to Quinoline-5,6-epoxideHydroxylation at various positions[5][6][10]
Major Mammalian Metabolite 5,6-Dihydroxy-5,6-dihydroquinoline1-, 4-, 5-Hydroxyisoquinoline, N-oxide[6][10]
Toxic Intermediate Quinoline-5,6-epoxide None identified[5][10]
Genotoxicity (Ames Test) Mutagenic Non-mutagenic[6][10]
Carcinogenicity Hepatocarcinogen Not shown to be carcinogenic[6][10]
Primary Microbial Attack Hydroxylation at C2Hydroxylation[13][15][18]

Part 4: Experimental Protocols for Metabolic Analysis

To empower researchers to validate these findings and study novel derivatives, we provide the following self-validating experimental protocols. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: In Vitro Xenobiotic Metabolism with Liver Microsomes

Causality: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[10] By providing the necessary cofactor NADPH, we can simulate the primary oxidative metabolism that occurs in the liver.[19]

Methodology:

  • Prepare Microsome Reaction Mixture: In a microcentrifuge tube on ice, combine:

    • 100 mM Phosphate Buffer (pH 7.4)

    • Rat or human liver microsomes (final concentration 0.5 mg/mL)

    • 10 mM Quinoline or Isoquinoline (from a stock in DMSO; final DMSO <0.5%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to the optimal reaction temperature.

  • Initiate Reaction: Add NADPH (final concentration 1 mM) to start the reaction. A control reaction without NADPH should be run in parallel to confirm enzyme-dependent metabolism.

  • Incubation: Incubate at 37°C for 30-60 minutes in a shaking water bath.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts all enzymatic activity.[20]

  • Sample Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Collection: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Protocol 2: Metabolite Identification by LC-MS/MS

Causality: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its exceptional sensitivity and specificity.[21][22] It allows for the separation of isomeric metabolites (e.g., different hydroxyquinolines) and their confident identification based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.

Methodology:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[20]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, linearly increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.5 mL/min.[20]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the nitrogen atom in the analytes is readily protonated.

    • Scan Mode: Full MS scan (m/z 100-500) to detect parent compounds and potential metabolites, followed by data-dependent MS2 (dd-MS2) fragmentation of the most abundant ions to obtain structural information.[20]

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of metabolites (e.g., Quinoline/Isoquinoline [M+H]⁺ = 130.06 m/z; Hydroxy-metabolites [M+H]⁺ = 146.06 m/z; Dihydrodiol-metabolites [M+H]⁺ = 164.07 m/z).

    • Compare the retention times and fragmentation patterns (MS2 spectra) of potential metabolites with authentic chemical standards for unambiguous identification.

Caption: Workflow for in vitro metabolism studies.

Conclusion: Implications for Research and Drug Development

The comparative metabolism of quinoline and isoquinoline serves as a powerful case study in medicinal chemistry and toxicology. The key takeaways for researchers are:

  • Structure-Toxicity Relationship: A minor change in atom position can fundamentally alter a molecule's metabolic pathway from detoxification to toxification. The quinoline scaffold carries an inherent risk of forming a genotoxic epoxide, a liability not shared by the isoquinoline scaffold.[5]

  • Drug Design: When designing new therapeutics, the choice between a quinoline and an isoquinoline core can have profound safety implications. If a quinoline motif is necessary, medicinal chemists should consider strategies to block the 5,6-positions or introduce electron-withdrawing groups to disfavor epoxidation.

  • Risk Assessment: For environmental and industrial chemicals containing these cores, understanding these metabolic differences is essential for accurate risk assessment and regulatory decisions.

By leveraging the knowledge and protocols presented in this guide, scientists can make more informed decisions, leading to the development of safer drugs and a better understanding of chemical toxicology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and compliant management of all chemical substances, including their final disposal. This guide provides a detailed, field-tested framework for the proper disposal of 7-Hydroxyisoquinoline, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in authoritative safety data and regulatory standards, reflecting a commitment to best practices in laboratory safety.

The Foundational Step: Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. The causality behind stringent disposal methods is directly linked to the chemical's potential for harm. This compound (CAS No. 7651-83-4) is classified as a hazardous substance.[1]

According to available Safety Data Sheets (SDS), this compound is an irritant.[2] The primary hazards that dictate its handling and disposal are:

  • Skin Irritation (Category 2) : Can cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2) : Poses a risk of serious damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation : May cause respiratory irritation if inhaled, particularly as a dust.[1]

While some safety data sheets for complex isomers of this compound may present a non-classified profile, the principle of precaution dictates that we adhere to the more stringent classification based on the parent compound's known hazards.[1][3] Therefore, it must be managed as a regulated, non-acute hazardous waste.

Hazard Identification Summary
Hazard ClassificationGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation[1]

Regulatory Framework: The Legal Basis for Disposal

Proper disposal is not merely a suggestion but a legal requirement. In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the handling of hazardous materials and emergency planning.[6][7][8]

Laboratories typically operate under the satellite accumulation area (SAA) provisions of RCRA, which allow for the temporary collection of hazardous waste at or near the point of generation.[9][10] This guide's protocols are designed to comply with these overlapping regulatory standards.

Core Disposal Protocol: From Benchtop to Final Disposition

This protocol ensures that this compound waste is handled safely and compliantly from the moment it is generated.

Step 1: Immediate Segregation and Containment

At the point of generation (e.g., in the fume hood), all waste materials containing this compound must be segregated. This includes:

  • Unused or expired solid this compound.

  • Contaminated personal protective equipment (PPE), such as gloves.

  • Spent solutions containing the compound.

  • Contaminated labware (e.g., weighing boats, filter paper, pipette tips).

Causality : Immediate segregation prevents unintentional mixing with incompatible waste streams, which could lead to hazardous reactions. It also ensures the waste stream is correctly identified from the outset. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[11]

Step 2: Waste Container Selection and Labeling
  • Select an Appropriate Container : Use a chemically compatible, leak-proof container with a tightly sealing lid. For solid waste, a wide-mouth polyethylene or glass jar is suitable. For liquid waste, use a bottle designated for non-halogenated or halogenated organic waste, as appropriate for the solvent system.

  • Apply a Hazardous Waste Label : The container must be labeled immediately. Per EPA and OSHA requirements, the label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Avoid using abbreviations.

    • A clear indication of the hazards (e.g., "Irritant").[10]

    • The date on which the first drop of waste was added to the container (the accumulation start date).

Causality : Proper labeling is a critical safety and compliance step. It communicates the container's contents and associated hazards to all personnel, from researchers to waste handlers, preventing accidental exposure and ensuring correct disposal routing.[4]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Storage : Keep the labeled waste container at or near the point of generation, under the control of the operator. The container must be kept closed at all times except when adding waste.[9]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) in an SAA.[9] For typical laboratory operations, this volume is rarely approached.

Causality : The SAA regulations provide a practical framework for managing small quantities of waste safely in a laboratory setting without requiring the full, burdensome infrastructure of a central accumulation area.

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the container is full or you are finished with the process that generates the waste, contact your institution's EHS department or designated hazardous waste coordinator.

  • Professional Disposal : Do not attempt to dispose of this compound via standard trash or sewer systems.[11][12][13] It must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your EHS department will manage the pickup and transfer of the waste to the facility.[1][5]

Causality : Disposing of chemicals down the drain or in the trash can harm the environment, damage plumbing infrastructure, and violate federal and local regulations.[14] Professional disposal ensures the chemical is managed and neutralized in a controlled, safe, and environmentally responsible manner.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G Diagram 1: this compound Disposal Workflow A Waste Generation (Solid or Solution) B Is the waste container chemically compatible and properly labeled? A->B Segregate Waste C Select & Label Container - 'Hazardous Waste' - 'this compound' - Hazard Info: Irritant B->C No D Place Waste in Container in Satellite Accumulation Area (SAA) B->D Yes C->D E Is container full or project complete? D->E F Continue Accumulation (Keep container closed) E->F No G Contact Institutional EHS for Waste Pickup E->G Yes F->D H Transfer to Central Accumulation Area by Trained Personnel G->H I Shipment to Licensed Hazardous Waste Facility (TSDF) H->I

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills of the solid, respiratory protection may be necessary to avoid inhaling dust.[1]

  • Containment & Cleanup :

    • For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1] Avoid creating dust.

    • Use an absorbent material (e.g., vermiculite, dry sand) for solutions, then scoop the absorbed material into the waste container.[15]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Report : Report the incident to your supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to conduct research responsibly from inception to completion.

References

A Researcher's Guide to Handling 7-Hydroxyisoquinoline: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents is the bedrock of reproducible and, most importantly, safe research. 7-Hydroxyisoquinoline, a key building block in medicinal chemistry and materials science, requires a comprehensive understanding of its handling characteristics to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for its safe use, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Identification: The "Why" Behind the Precautions

Understanding the intrinsic hazards of a compound is the first step in designing a robust safety protocol. According to its Safety Data Sheet (SDS), this compound (CAS No. 7651-83-4) is classified as a hazardous substance with the following primary risks:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or fume.[1]

These hazards dictate the necessity of a multi-layered personal protective equipment (PPE) strategy focused on preventing skin, eye, and respiratory exposure.

Core Directive: Personal Protective Equipment (PPE) Ensemble

A standard PPE ensemble is mandatory for all work involving this compound. The specific components are chosen to directly counteract its identified hazards.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1]

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times.[2] Safety glasses do not provide an adequate seal against dust and splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a face shield should be worn in addition to safety goggles.[2][3]

Hand Protection

To prevent skin irritation, chemically resistant gloves are essential.[1]

  • Recommended Material: Nitrile gloves are the standard choice for handling this compound, offering good resistance to incidental contact with many chemicals and providing a reliable barrier against powders.[3]

  • Protocol: Always inspect gloves for tears or punctures before use. For tasks with prolonged contact or when handling solutions, consider double-gloving. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

Body Protection

Protecting exposed skin is a critical step.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[2][4]

  • Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin on the lower body and feet.[2] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt in a fire.

Respiratory Protection

The need for respiratory protection is determined by the specific procedure and the effectiveness of engineering controls.[2]

  • Under Normal Conditions: When handling small quantities of this compound powder within a certified chemical fume hood or a powder containment hood, respiratory protection is typically not required as the engineering controls prevent inhalation.[5]

  • When Required: If engineering controls are absent or insufficient to control dust generation (e.g., during large-scale weighing outside of a containment hood), a NIOSH-approved respirator is necessary.[2][6] An N95 dust mask or a half-mask respirator with P100 particulate filters would be appropriate. All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[2]

Operational Plan: PPE Selection and Step-by-Step Guidance

The level of PPE required can vary based on the specific task. The following table provides a clear guide for common laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing Powder (<1g) Safety GogglesSingle Pair of Nitrile GlovesLab Coat, Full CoverageNot required inside a fume/powder hoodSmall scale and engineering controls minimize exposure risk.
Weighing Powder (>1g) Safety GogglesSingle Pair of Nitrile GlovesLab Coat, Full CoverageN95 Respirator if not in a hoodIncreased potential for dust generation requires respiratory protection if not contained.[1]
Preparing Stock Solution Safety GogglesSingle Pair of Nitrile GlovesLab Coat, Full CoverageNot required inside a fume hoodHandling solids and liquids within a fume hood contains dust and vapors.
Running Reaction/Transfer Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Full CoverageNot required inside a fume hoodIncreased splash risk necessitates a higher level of face and hand protection.
Experimental Workflow: Preparing a 100 mM Stock Solution in DMSO

This protocol outlines the step-by-step process for safely preparing a solution of this compound, integrating the necessary PPE and engineering controls.

  • Preparation and Pre-Donning PPE:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment: this compound (MW: 145.16 g/mol ), anhydrous DMSO, a volumetric flask, a magnetic stir bar, a weigh boat, and a spatula.

    • Don all required PPE: a fully buttoned lab coat, safety goggles, and a single pair of nitrile gloves.

  • Weighing the Compound:

    • Perform all weighing operations inside the chemical fume hood to contain any airborne powder.

    • Place a weigh boat on an analytical balance and tare it.

    • Carefully transfer the required amount of this compound powder to the weigh boat. For a 10 mL solution, you will need 145.16 mg.

    • Close the primary container of the compound immediately after dispensing.

  • Dissolution:

    • Carefully add the weighed powder to the volumetric flask containing a magnetic stir bar.

    • Using a pipette, add approximately 8 mL of DMSO to the flask.

    • Place the flask on a magnetic stir plate inside the fume hood and stir until the solid is fully dissolved.

    • Once dissolved, carefully add DMSO to the 10 mL graduation mark. Cap and invert the flask several times to ensure homogeneity.

  • Waste Disposal and Doffing PPE:

    • Dispose of the contaminated weigh boat and any used pipette tips in a designated solid hazardous waste container.[1]

    • Remove gloves using the proper technique (peeling one off with the other) and dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.[1]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start Start: Task Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection cluster_disposal Post-Task Actions start Identify Task: Handling this compound fume_hood Is the task performed in a certified fume hood? start->fume_hood base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe  Yes respirator Add Respirator (e.g., N95) fume_hood->respirator No   face_shield Is there a significant splash risk? base_ppe->face_shield respirator->base_ppe add_shield Add Face Shield (over goggles) face_shield->add_shield Yes final_ppe Final PPE Ensemble face_shield->final_ppe No add_shield->final_ppe disposal Dispose of contaminated PPE and waste in hazardous waste container. final_ppe->disposal wash Wash hands thoroughly. disposal->wash

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures and Disposal

First Aid Measures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][4]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Used gloves, weigh boats, contaminated paper towels, and excess solid compound must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.[7][8]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[1][5]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring personal safety and maintaining a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.